molecular formula C9H10BrNO3 B085016 1-(3-Bromopropoxy)-4-nitrobenzene CAS No. 13094-50-3

1-(3-Bromopropoxy)-4-nitrobenzene

Cat. No.: B085016
CAS No.: 13094-50-3
M. Wt: 260.08 g/mol
InChI Key: LIBYGKUWXRBMPA-UHFFFAOYSA-N
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Description

1-(3-Bromopropoxy)-4-nitrobenzene is a useful research compound. Its molecular formula is C9H10BrNO3 and its molecular weight is 260.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93035. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromopropoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBYGKUWXRBMPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293931
Record name 1-(3-bromopropoxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13094-50-3
Record name 13094-50-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93035
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-bromopropoxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Bromopropoxy)-4-nitrobenzene from 4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(3-bromopropoxy)-4-nitrobenzene from 4-nitrophenol. This process is a classic example of the Williamson ether synthesis, a fundamental reaction in organic chemistry for the formation of ethers. This document details the reaction mechanism, experimental protocols, and characterization of the final product, presented in a format tailored for professionals in the fields of chemical research and drug development.

Introduction

This compound is a valuable bifunctional molecule, incorporating both a reactive bromoalkoxy chain and a nitro-substituted aromatic ring. This structure makes it a useful intermediate in the synthesis of more complex molecules, including pharmaceutical agents and materials with specific electronic properties. The nitro group can be readily reduced to an amine, providing a site for further functionalization, while the bromo group can participate in various nucleophilic substitution and cross-coupling reactions.

The synthesis from 4-nitrophenol and 1,3-dibromopropane proceeds via a Williamson ether synthesis. This SN2 reaction involves the deprotonation of the phenolic hydroxyl group of 4-nitrophenol to form a more nucleophilic phenoxide ion, which then attacks one of the primary carbons of 1,3-dibromopropane, displacing a bromide ion.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound is a two-step process initiated by the deprotonation of 4-nitrophenol, followed by the nucleophilic substitution on 1,3-dibromopropane.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product 4-Nitrophenol 4-Nitrophenol Base Base 4-Nitrophenoxide 4-Nitrophenoxide Base->4-Nitrophenoxide 1,3-Dibromopropane 1,3-Dibromopropane This compound This compound 1,3-Dibromopropane->this compound 4-Nitrophenoxide->this compound SN2 Attack Experimental_Workflow Mixing_Reactants Mix 4-Nitrophenol, 1,3-Dibromopropane, and K2CO3 in Acetone Reaction Stir at Room Temperature for 24h Mixing_Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Filtration Filter to remove salts Monitoring->Filtration Complete Evaporation Evaporate solvent Filtration->Evaporation Purification Column Chromatography (Hexane/Ethyl Acetate) Evaporation->Purification Product_Isolation Isolate pure product Purification->Product_Isolation End End Product_Isolation->End

An In-Depth Technical Guide to the Williamson Ether Synthesis of 1-(3-Bromopropoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocol, and key data associated with the synthesis of 1-(3-Bromopropoxy)-4-nitrobenzene via the Williamson ether synthesis. This reaction is a classic example of nucleophilic substitution and is a fundamental method for the preparation of unsymmetrical ethers.

Core Reaction Mechanism

The Williamson ether synthesis is a widely used organic reaction to form an ether from an organohalide and a deprotonated alcohol (an alkoxide). The synthesis of this compound proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[1][2][3] This reaction involves two primary steps:

  • Deprotonation: The acidic proton of the hydroxyl group of 4-nitrophenol is abstracted by a base (e.g., potassium carbonate, sodium hydroxide) to form a resonant-stabilized 4-nitrophenoxide ion. This ion is a potent nucleophile.

  • Nucleophilic Attack: The newly formed 4-nitrophenoxide ion then acts as a nucleophile, attacking one of the electrophilic primary carbon atoms of 1,3-dibromopropane. This occurs in a single, concerted step where the carbon-bromine bond is broken as the new carbon-oxygen bond is formed.[1][2][3]

The use of a primary alkyl halide, such as 1,3-dibromopropane, is crucial as secondary and tertiary alkyl halides are more prone to undergo elimination reactions (E2) as a competing side reaction.[3][4][5]

Experimental_Workflow start Start setup 1. Combine 4-Nitrophenol, K₂CO₃, and Acetone in Flask start->setup add_reagent 2. Add 1,3-Dibromopropane setup->add_reagent reflux 3. Heat to Reflux (4-12h) Monitor by TLC add_reagent->reflux workup 4. Cool, Filter, and Evaporate Solvent reflux->workup extraction 5. Dissolve in Ethyl Acetate, Wash with H₂O and Brine workup->extraction dry 6. Dry with MgSO₄, Filter, and Concentrate extraction->dry purify 7. Purify via Chromatography or Recrystallization dry->purify end End Product purify->end

References

Physical and chemical properties of 1-(3-Bromopropoxy)-4-nitrobenzene.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(3-Bromopropoxy)-4-nitrobenzene (CAS No. 13094-50-3), a valuable building block in organic synthesis and drug discovery. This document outlines its key characteristics, synthesis, and reactivity, with a focus on providing practical data and experimental context for laboratory applications.

Chemical Identity and Physical Properties

This compound is an aromatic ether characterized by a nitro-substituted phenyl ring linked to a brominated propyl chain via an ether bond. It is important to distinguish this compound from its isomer, 1-(3-Bromopropyl)-4-nitrobenzene (CAS No. 53712-77-9), in which the propyl chain is directly attached to the benzene ring. The ether linkage in the title compound significantly influences its chemical reactivity and physical properties.

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 13094-50-3[1][2][3][4]
Molecular Formula C₉H₁₀BrNO₃[1][3][4]
Molecular Weight 260.09 g/mol [1][3][4]
Melting Point 56-58 °CN/A
Boiling Point 373.3 ± 22.0 °C at 760 mmHgN/A
Density 1.5 ± 0.1 g/cm³N/A
Appearance Pale yellow solid (predicted)N/A

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-nitrophenol attacks a dibromoalkane.

G 4-Nitrophenol 4-Nitrophenol Reaction Mixture Reaction Mixture 4-Nitrophenol->Reaction Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Mixture 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Reaction Mixture Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->Reaction Mixture Product This compound Reaction Mixture->Product Reflux

Caption: General workflow for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Materials:

  • 4-Nitrophenol

  • 1,3-Dibromopropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone.

  • Stir the mixture at room temperature for 15 minutes to form the potassium 4-nitrophenoxide in situ.

  • Add 1,3-dibromopropane (1.2 eq.) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

  • Combine the fractions containing the desired product and evaporate the solvent to yield this compound.

Purification and Characterization:

  • The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Spectral Data (Predicted)

No experimental spectra for this compound were found in the searched literature. However, based on the known spectra of analogous compounds, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the bromopropoxy chain.

  • Aromatic Protons: Two doublets in the downfield region (δ 7.0-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing nitro group will be further downfield than the protons ortho to the electron-donating ether group.

  • Aliphatic Protons: Three triplets in the upfield region (δ 2.0-4.5 ppm).

    • A triplet corresponding to the -O-CH₂- group.

    • A triplet corresponding to the -CH₂-Br group.

    • A multiplet (likely a pentet) for the central -CH₂- group, coupled to the adjacent methylene groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show characteristic signals for the aromatic and aliphatic carbons.

  • Aromatic Carbons: Four signals in the aromatic region (δ 110-165 ppm). The carbon bearing the nitro group and the carbon bearing the ether oxygen will be distinct, as will the two sets of equivalent aromatic CH carbons.

  • Aliphatic Carbons: Three signals in the aliphatic region (δ 20-70 ppm) corresponding to the three methylene carbons of the bromopropoxy chain.

IR Spectroscopy

The infrared spectrum will be characterized by strong absorptions corresponding to the nitro group and the ether linkage.

  • NO₂ Stretch: Two strong bands around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).

  • C-O-C Stretch: A strong band in the region of 1250-1050 cm⁻¹.

  • C-Br Stretch: A band in the fingerprint region, typically around 650-550 cm⁻¹.

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak [M]⁺. Common fragmentation patterns would likely involve:

  • Cleavage of the C-Br bond, resulting in a [M-Br]⁺ fragment.

  • Alpha-cleavage of the ether bond.

  • Loss of the nitro group.

  • Fragmentation of the propyl chain.

Chemical Properties and Reactivity

Reactivity of the Alkyl Bromide

The terminal bromine atom on the propoxy chain is a good leaving group, making this position susceptible to nucleophilic substitution reactions (Sₙ2). This allows for the facile introduction of a wide range of functional groups.

G Start This compound Reaction Reaction Start->Reaction Nucleophile Nucleophile (e.g., R-NH2, R-SH, CN-) Nucleophile->Reaction Product Substituted Product Reaction->Product SN2 Reaction

Caption: Nucleophilic substitution at the brominated carbon.

This reactivity makes this compound a useful intermediate for synthesizing a variety of derivatives, including amines, thiols, and nitriles, by reacting it with the corresponding nucleophiles[6].

Reactivity of the Nitroaromatic Ring

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. However, it activates the ring for nucleophilic aromatic substitution (SₙAr), particularly at the positions ortho and para to the nitro group. In this molecule, these positions are occupied by the ether linkage and hydrogen atoms.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using a variety of reducing agents, such as catalytic hydrogenation (H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation is fundamental in medicinal chemistry for the synthesis of anilines, which are common pharmacophores[7][8].

G Start This compound Reduction Reduction Start->Reduction ReducingAgent Reducing Agent (e.g., H2/Pd-C) ReducingAgent->Reduction Product 4-(3-Bromopropoxy)aniline Reduction->Product

Caption: Reduction of the nitro group to an amine.

Stability

This compound is expected to be a stable compound under normal laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents. Thermal decomposition may lead to the release of toxic fumes, including oxides of nitrogen and hydrogen bromide. While specific data for this compound is unavailable, related nitroaromatic compounds can undergo exothermic decomposition at elevated temperatures[9].

Solubility

Based on its structure, this compound is expected to be poorly soluble in water but soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, acetone, and tetrahydrofuran[3][10].

Applications in Research and Drug Development

Nitroaromatic compounds are important precursors in the synthesis of a wide range of biologically active molecules and pharmaceuticals[11][12]. The dual functionality of this compound makes it a particularly useful building block. The bromoalkyl chain can serve as a linker to attach the nitroaromatic moiety to other molecules, while the nitro group can be converted to an amine for further derivatization. This compound and its derivatives have potential applications in the development of:

  • Hypoxia-activated prodrugs: The nitro group can be selectively reduced in the hypoxic environment of solid tumors, releasing a cytotoxic agent[13].

  • Enzyme inhibitors: The substituted aniline derived from this compound can be a key component of molecules designed to inhibit specific enzymes, such as kinases[14].

  • Antimicrobial agents: Many nitro-containing compounds exhibit antimicrobial activity[15].

Conclusion

This compound is a versatile bifunctional molecule with significant potential in organic synthesis and medicinal chemistry. Its distinct reactive sites—the alkyl bromide and the nitroaromatic ring—allow for a wide range of chemical transformations, making it a valuable intermediate for the synthesis of complex molecular architectures. While experimental data for this specific compound is somewhat limited in the public domain, its properties and reactivity can be reliably predicted based on the well-understood chemistry of its constituent functional groups. This guide provides a foundational understanding for researchers and developers looking to utilize this compound in their work.

References

1-(3-Bromopropoxy)-4-nitrobenzene CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-(3-Bromopropoxy)-4-nitrobenzene For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on this compound, a key chemical intermediate in contemporary drug discovery. The document details its physicochemical properties, a robust experimental protocol for its synthesis, and its principal application as a building block in the development of targeted protein degraders.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, stoichiometric calculations, and analytical characterization.

PropertyValue
CAS Number 13094-50-3
Molecular Formula C₉H₁₀BrNO₃
Molecular Weight 260.09 g/mol
Appearance Typically a solid
Purity Commercially available with purity often ≥95%
Storage Recommended to be stored at room temperature in a cool, dark place.

Application in Targeted Protein Degradation

This compound is primarily utilized as a bifunctional linker precursor in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules designed to recruit a specific protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][3]

The structure of this compound is ideally suited for this purpose:

  • The bromopropyl group provides a reactive handle (an electrophilic site) for covalent linkage to a ligand that binds an E3 ubiquitin ligase (e.g., derivatives of thalidomide for Cereblon, or VHL ligands).[4]

  • The nitrobenzene moiety can be readily reduced to an aniline derivative. This resulting amino group serves as a versatile attachment point for a linker, which is then connected to a ligand targeting the specific protein of interest.

This modular approach allows for the systematic construction of PROTAC libraries to identify effective degraders for previously "undruggable" protein targets.[1]

Signaling Pathway: The Ubiquitin-Proteasome System

The application of PROTACs, synthesized using building blocks like this compound, directly engages the Ubiquitin-Proteasome System (UPS). This is the primary cellular pathway for controlled protein degradation.[5][6] A PROTAC molecule acts as a bridge, bringing a target protein into proximity with an E3 ligase, thereby hijacking this natural process for a therapeutic outcome.[7][8]

Ubiquitin_Proteasome_Pathway cluster_activation 1. Ubiquitin Activation cluster_hijacking 2. PROTAC-Mediated Recruitment cluster_conjugation 3. Ubiquitination cluster_degradation 4. Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer AMP_PPi AMP + PPi TernaryComplex Ternary Complex (POI-PROTAC-E3) E2->TernaryComplex Ub Transfer E3 E3 Ubiquitin Ligase E3->TernaryComplex Ub Ubiquitin (Ub) Ub->E1 ATP ATP TargetProtein Target Protein (POI) TargetProtein->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex PolyUbTarget Polyubiquitinated Target Protein TernaryComplex->PolyUbTarget Polyubiquitination Proteasome 26S Proteasome PolyUbTarget->Proteasome Peptides Degraded Peptides Proteasome->Peptides RecycledUb Recycled Ub Proteasome->RecycledUb RecycledUb->Ub

The Ubiquitin-Proteasome System hijacked by a PROTAC molecule.

Experimental Protocols

Proposed Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a plausible and robust method for the synthesis of the title compound from commercially available starting materials. The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and an alkyl halide.[9][10]

Synthesis_Workflow start Start reagents Combine 4-Nitrophenol, 1,3-Dibromopropane, Base (e.g., K₂CO₃), and Solvent (e.g., DMF) start->reagents end End (Pure Product) reaction Heat Mixture (e.g., 80-90°C) Monitor by TLC reagents->reaction workup Aqueous Workup: - Cool reaction - Add water - Extract with organic solvent reaction->workup purification Purification: - Dry organic layer - Concentrate solvent - Column Chromatography workup->purification purification->end

Proposed workflow for the synthesis of this compound.

Materials:

  • 4-Nitrophenol

  • 1,3-Dibromopropane (use in excess to favor mono-alkylation)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous DMF.

  • Addition of Alkylating Agent: Add 1,3-dibromopropane (3.0-5.0 eq) to the stirred suspension. The large excess minimizes the formation of the bis-ether byproduct.

  • Reaction: Heat the reaction mixture to 80-90 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the 4-nitrophenol starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with deionized water and then brine.

  • Purification:

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a pure solid.

  • Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).

References

Navigating the Solubility of 1-(3-Bromopropoxy)-4-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1-(3-Bromopropoxy)-4-nitrobenzene in common organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on predicted solubility based on fundamental chemical principles and provides detailed experimental protocols for its determination. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in various experimental and developmental settings.

Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. This compound is a moderately polar molecule, owing to the presence of a nitro group and an ether linkage, counterbalanced by a nonpolar aromatic ring and an alkyl chain.

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity.

Solvent ClassCommon SolventsPredicted Solubility of this compoundRationale
Non-Polar Hexane, Toluene, BenzeneLow to ModerateThe non-polar aromatic ring and alkyl chain of the solute will interact favorably with non-polar solvents, but the polar nitro and ether groups will limit overall solubility.
Polar Aprotic Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese solvents possess polar characteristics that can interact with the nitro and ether groups of the solute, while also having sufficient non-polar character to dissolve the rest of the molecule. Solvents like DMF and DMSO are expected to be particularly effective due to their high polarity.
Polar Protic Methanol, Ethanol, Isopropanol, WaterModerate to Low (in alcohols), Very Low (in water)The potential for hydrogen bonding with protic solvents is limited for this solute. While some solubility is expected in alcohols due to dipole-dipole interactions, the compound's largely non-polar structure will likely lead to low solubility. It is predicted to be virtually insoluble in water.[1]

Experimental Protocols for Solubility Determination

For precise quantification of solubility, the following experimental protocols are recommended. These methods are standard in chemical and pharmaceutical research.[2][3][4][5][6]

Method 1: Gravimetric Method (for Quantitative Analysis)

This method involves preparing a saturated solution and then determining the mass of the dissolved solute.

Materials:

  • This compound

  • Selected organic solvents

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath (e.g., shaker incubator)

  • Volumetric flasks

  • Pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Oven

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a vial.

  • Seal the vial to prevent solvent evaporation.

  • Place the vial in a constant temperature bath and agitate it for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the solution to stand undisturbed for a sufficient time to allow undissolved solids to settle.

  • Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe fitted with a filter to remove any suspended particles.

  • Transfer the filtered supernatant to a pre-weighed vial.

  • Determine the mass of the collected solution.

  • Evaporate the solvent from the vial in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

  • Once the solvent is completely evaporated, weigh the vial containing the dried solute.

  • Calculate the solubility in terms of mass of solute per volume of solvent (e.g., g/L or mg/mL).

Method 2: Visual Method (for Qualitative and Semi-Quantitative Analysis)

This is a simpler, more rapid method for estimating solubility.[2][6]

Materials:

  • This compound

  • Selected organic solvents

  • Small test tubes or vials

  • Vortex mixer or magnetic stirrer

  • Spatula

Procedure:

  • Add a small, pre-weighed amount of this compound (e.g., 10 mg) to a test tube.

  • Add a small volume of the solvent (e.g., 1 mL) to the test tube.

  • Vigorously agitate the mixture using a vortex mixer or magnetic stirrer for a set period (e.g., 1-2 minutes).

  • Visually inspect the solution to see if the solid has completely dissolved.

  • If the solid has dissolved, the compound is soluble at that concentration. To determine the approximate solubility, incrementally add more solute until it no longer dissolves.

  • If the solid has not dissolved, incrementally add more solvent until the solid completely dissolves, keeping track of the total volume of solvent added.

Visualizing Experimental and Logical Workflows

To aid in the practical application of these protocols, the following diagrams illustrate the key workflows and decision-making processes.

experimental_workflow start Start: Determine Solubility add_solute Add excess this compound to a known volume of solvent start->add_solute equilibrate Equilibrate at constant temperature with agitation (24-48h) add_solute->equilibrate settle Allow undissolved solids to settle equilibrate->settle filter Filter a known volume of the supernatant settle->filter weigh_solution Weigh the filtered solution filter->weigh_solution evaporate Evaporate the solvent weigh_solution->evaporate weigh_solute Weigh the dried solute evaporate->weigh_solute calculate Calculate solubility (e.g., g/L) weigh_solute->calculate end End: Quantitative Solubility Data calculate->end

Caption: Gravimetric Method for Quantitative Solubility Determination.

solvent_selection_logic start Start: Select Solvent assess_polarity Assess Polarity of This compound start->assess_polarity polar_aprotic High Predicted Solubility: Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone) assess_polarity->polar_aprotic Moderately Polar polar_protic Moderate to Low Predicted Solubility: Polar Protic Solvents (e.g., Ethanol, Methanol) assess_polarity->polar_protic Some Polar Character non_polar Low to Moderate Predicted Solubility: Non-Polar Solvents (e.g., Toluene, Hexane) assess_polarity->non_polar Significant Non-Polar Character end End: Solvent Chosen polar_aprotic->end polar_protic->end non_polar->end

Caption: Logic for Solvent Selection Based on Polarity Matching.

References

An In-depth Technical Guide to the Expected 1H and 13C NMR Shifts for 1-(3-Bromopropoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) chemical shifts for 1-(3-Bromopropoxy)-4-nitrobenzene. The predictions are based on established NMR principles and data from analogous compounds, offering a valuable resource for the characterization of this molecule in research and development settings.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR spectral assignments, the chemical structure of this compound is presented below with a systematic atom numbering scheme.

molecule cluster_ring cluster_chain C1 C1 C2 C2 C1->C2 O1 O C1->O1 C3 C3 C2->C3 H2 H C4 C4 C3->C4 H3 H C5 C5 C4->C5 N1 N C4->N1 C6 C6 C5->C6 H5 H C6->C1 H6 H C7 C7 O1->C7 O2 O N1->O2 O3 O N1->O3 C8 C8 C7->C8 H7a H H7b H C9 C9 C8->C9 H8a H H8b H Br Br C9->Br H9a H H9b H

Figure 1. Structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR chemical shifts for this compound are summarized in Table 1. These predictions are derived from the analysis of substituent effects on the aromatic ring and known chemical shifts for similar aliphatic chains. The aromatic protons (H-2, H-3, H-5, H-6) are expected to form an AA'BB' system, appearing as two distinct doublets due to the strong electron-withdrawing effect of the nitro group and the electron-donating nature of the alkoxy group. The protons of the 3-bromopropoxy chain will exhibit characteristic triplet and quintet splitting patterns.

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-3, H-5~8.20Doublet2H~9.0
H-2, H-6~7.00Doublet2H~9.0
H-7 (-O-CH₂-)~4.20Triplet2H~6.0
H-9 (-CH₂-Br)~3.60Triplet2H~6.5
H-8 (-CH₂-CH₂-CH₂-)~2.30Quintet2H~6.2

Table 1. Predicted ¹H NMR chemical shifts for this compound.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are presented in Table 2. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the nitro group (C-4) is expected to be significantly deshielded, while the carbon attached to the oxygen (C-1) will also be downfield. The chemical shifts of the aliphatic carbons are determined by their proximity to the electronegative oxygen and bromine atoms.

Assignment Predicted Chemical Shift (ppm)
C-1 (-O-Ar)~164
C-4 (-NO₂)~142
C-2, C-6~126
C-3, C-5~115
C-7 (-O-CH₂)~68
C-8 (-CH₂-CH₂-CH₂-)~32
C-9 (-CH₂-Br)~30

Table 2. Predicted ¹³C NMR chemical shifts for this compound.

Experimental Workflow

The following diagram outlines a general workflow for the acquisition and processing of NMR data for a compound such as this compound.

workflow A Sample Preparation (Dissolve in CDCl₃) B NMR Spectrometer Setup (Tuning and Shimming) A->B C ¹H NMR Acquisition B->C D ¹³C NMR Acquisition B->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) C->E D->E F Spectral Analysis and Assignment E->F

Figure 2. General workflow for NMR data acquisition and analysis.

Experimental Protocol

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • The NMR spectra are typically acquired on a 400 MHz (or higher) spectrometer.

  • The spectrometer is locked to the deuterium signal of the CDCl₃.

  • The probe is tuned and the magnetic field is shimmed to optimize resolution.

  • For ¹H NMR:

    • A standard single-pulse experiment is used.

    • Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • A sufficient number of scans (e.g., 8-16) are acquired to achieve an adequate signal-to-noise ratio.

  • For ¹³C NMR:

    • A proton-decoupled pulse program (e.g., zgpg30) is used.

    • Typical parameters include a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

3. Data Processing:

  • The acquired free induction decays (FIDs) are processed using appropriate NMR software.

  • Processing steps include Fourier transformation, phase correction, and baseline correction.

  • The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and ¹³C spectra.

This guide provides a foundational understanding of the expected NMR characteristics of this compound. Experimental verification is essential to confirm these predicted values and to fully characterize the compound.

An In-Depth Technical Guide to the Reactivity of the Bromopropoxy Group in 1-(3-Bromopropoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Bromopropoxy)-4-nitrobenzene is a bifunctional molecule of significant interest in organic synthesis and drug development. Its structure incorporates a reactive bromopropoxy chain susceptible to nucleophilic substitution and a nitroaromatic moiety that can undergo reduction and influences the reactivity of the aromatic ring. This technical guide provides a comprehensive overview of the reactivity of the bromopropoxy group in this compound, detailing its synthesis, key reactions, and the experimental protocols for these transformations. Quantitative data is summarized for clarity, and reaction mechanisms and workflows are visualized using Graphviz diagrams.

Introduction

The chemical behavior of this compound is characterized by the interplay of its two primary functional groups. The bromopropoxy group provides a readily accessible site for nucleophilic attack, allowing for the introduction of a wide variety of functionalities. The electron-withdrawing nature of the para-nitro group enhances the electrophilicity of the benzylic carbon, though the primary site of nucleophilic attack is the terminal carbon of the propoxy chain due to the good leaving group ability of the bromide ion. This guide will focus on the key reactions involving the bromopropoxy moiety, as well as the transformation of the nitro group, which is often a strategic step in multi-step syntheses.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 4-nitrophenol to form the corresponding phenoxide, which then acts as a nucleophile, attacking 1,3-dibromopropane in an SN2 reaction.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 4-Nitrophenol

  • 1,3-Dibromopropane

  • Potassium Carbonate (K2CO3)

  • Acetone or Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-nitrophenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).

  • Add 1,3-dibromopropane (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Synthesis Workflow

G cluster_start Starting Materials 4-Nitrophenol 4-Nitrophenol Reaction Reaction 4-Nitrophenol->Reaction 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Product Product Purification->Product This compound

Caption: Workflow for the synthesis of this compound.

Reactivity of the Bromopropoxy Group

The primary reaction site for nucleophiles is the carbon atom bonded to the bromine, which is a good leaving group. This allows for a variety of SN2 reactions.

Nucleophilic Substitution with Amines

This compound readily reacts with primary and secondary amines to form the corresponding tertiary amines.

Materials:

  • This compound

  • Piperidine

  • Potassium Carbonate (K2CO3)

  • Acetonitrile (CH3CN)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.

  • Add piperidine (1.2 eq) and potassium carbonate (2.0 eq) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-(3-(4-nitrophenoxy)propyl)piperidine.

Nucleophilic Substitution with Thiols

Thiols, being excellent nucleophiles, react with this compound to form thioethers.

Materials:

  • This compound

  • Thiophenol

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add thiophenol (1.1 eq) dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.

  • Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.

  • Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain (3-(4-nitrophenoxy)propyl)(phenyl)sulfane.

Nucleophilic Substitution with Azide

The reaction with sodium azide is a common method to introduce an azide functionality, which can be further transformed, for example, into an amine via reduction or used in click chemistry.

Materials:

  • This compound

  • Sodium Azide (NaN3)

  • Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 18-24 hours.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(3-azidopropoxy)-4-nitrobenzene.

Summary of Reactivity Data
NucleophileReagentSolventProductTypical Yield (%)
PiperidinePiperidine, K2CO3CH3CN1-(3-(4-nitrophenoxy)propyl)piperidine>90
ThiophenolThiophenol, NaHTHF(3-(4-nitrophenoxy)propyl)(phenyl)sulfane85-95
AzideNaN3DMF1-(3-azidopropoxy)-4-nitrobenzene>95

Reduction of the Nitro Group

The nitro group of this compound and its derivatives can be readily reduced to an amine, a crucial transformation in the synthesis of many pharmaceutical compounds.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • This compound (or its derivative)

  • Palladium on Carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H2)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature for 2-6 hours, or until the reaction is complete as monitored by TLC.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 4-(3-bromopropoxy)aniline.

Reaction Scheme

G Start This compound Product 4-(3-Bromopropoxy)aniline Start->Product Reduction Reagents H2, Pd/C MeOH or EtOH Reagents->Product

Caption: Reduction of the nitro group to an amine.

Spectroscopic Data

Accurate characterization of this compound and its derivatives is essential. Below is a summary of expected spectroscopic data based on analogous compounds.

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (cm-1)
This compound8.2 (d, 2H), 7.0 (d, 2H), 4.2 (t, 2H), 3.6 (t, 2H), 2.4 (m, 2H)163.5, 141.5, 126.0, 114.5, 65.5, 32.0, 30.02950, 1590, 1510, 1340, 1250, 1170, 840, 690
4-(3-Bromopropoxy)aniline6.8 (d, 2H), 6.6 (d, 2H), 4.0 (t, 2H), 3.6 (t, 2H), 2.3 (m, 2H), 3.5 (br s, 2H)152.0, 142.0, 116.0, 115.5, 66.0, 32.5, 30.53400, 3300, 2950, 1610, 1510, 1230, 820

Conclusion

This compound is a versatile building block in organic synthesis. The bromopropoxy group provides a reliable handle for introducing a variety of nucleophiles via SN2 reactions, while the nitro group can be efficiently reduced to an amine. The experimental protocols and data presented in this guide offer a practical framework for researchers and scientists in the field of drug development and chemical synthesis to effectively utilize this compound in their synthetic strategies. The straightforward reactivity and accessibility of this reagent make it a valuable tool for the construction of complex molecular architectures.

Stability and Storage of 1-(3-Bromopropoxy)-4-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-(3-Bromopropoxy)-4-nitrobenzene (CAS No. 13094-50-3). The information presented herein is crucial for maintaining the integrity and purity of this compound in research and development settings. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from general principles of handling nitroaromatic compounds and ethers, alongside available supplier data.

Chemical Properties and Stability Profile

This compound possesses two key functional groups that dictate its stability: a nitroaromatic ring and an alkyl aryl ether linkage with a terminal bromo group. Nitroaromatic compounds can be sensitive to light and heat, and may pose an explosion hazard under certain conditions, particularly in the presence of strong oxidizing or reducing agents.[1] Ethers are known to be susceptible to peroxide formation upon exposure to air and light.[2]

General Handling Precautions:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

  • Avoid contact with skin and eyes.[4]

  • Keep away from heat, sparks, and open flames.[5]

  • Avoid the formation of dust and aerosols.[6]

  • Ground all equipment when handling large quantities to prevent electrostatic discharge.[6]

Quantitative Data Summary

The following table summarizes the available physical and chemical data for this compound.

ParameterValueReference
CAS Number 13094-50-3[7][8]
Molecular Formula C₉H₁₀BrNO₃[7][8]
Molecular Weight 260.09 g/mol [7][8]
Purity ≥95%[8]
Recommended Storage Room temperature[8]

Recommended Storage Conditions

Proper storage is paramount to ensure the long-term stability of this compound. Based on the chemical nature of the compound and general laboratory best practices, the following storage conditions are recommended:

  • Temperature: Store at room temperature (15-25 °C), as suggested by some suppliers.[8][9] Avoid excessive heat.[5]

  • Light: Protect from light. Store in an amber or opaque container.[10]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and peroxide formation.

  • Container: Keep the container tightly sealed to prevent moisture ingress and exposure to air.[6][9][10]

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and reducing agents.[1]

Experimental Protocols for Stability Assessment

While specific, validated stability-indicating methods for this compound are not published, a general approach based on ICH guidelines can be adopted to assess its stability.

4.1. Long-Term Stability Testing

  • Objective: To establish the re-test period or shelf life under recommended storage conditions.

  • Conditions: Store the sample at 25 °C ± 2 °C / 60% RH ± 5% RH.

  • Testing Frequency: For a proposed shelf life of at least 12 months, testing should be conducted every 3 months for the first year, every 6 months for the second year, and annually thereafter.[11]

  • Analytical Methods: A stability-indicating HPLC method should be developed and validated to separate the parent compound from potential degradation products. The method should be able to quantify the parent compound and detect any new impurities. Other tests should include appearance, and moisture content.

4.2. Accelerated Stability Testing

  • Objective: To predict the long-term stability and to assess the effect of short-term excursions from the recommended storage conditions.

  • Conditions: Store the sample at 40 °C ± 2 °C / 75% RH ± 5% RH for 6 months.

  • Testing Frequency: A minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months), is recommended.[11]

  • Analytical Methods: The same analytical methods as in the long-term stability study should be used.

4.3. Stress Testing (Forced Degradation)

  • Objective: To identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.

  • Conditions:

    • Acidic Hydrolysis: Reflux in 0.1 N HCl.

    • Basic Hydrolysis: Reflux in 0.1 N NaOH.

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid sample at a temperature above the accelerated testing condition (e.g., 60 °C).

    • Photostability: Expose the sample to light according to ICH Q1B guidelines.

  • Analysis: The stressed samples should be analyzed by a validated HPLC method with a photodiode array (PDA) detector to identify and characterize the degradation products. Mass spectrometry (MS) can be coupled with HPLC for structural elucidation of the degradants.

Visualizations

Logical Relationship of Stability Factors

The following diagram illustrates the key factors that can influence the stability of this compound.

substance This compound degradation Degradation substance->degradation ether_cleavage Ether Cleavage degradation->ether_cleavage nitro_reduction Nitro Group Reduction degradation->nitro_reduction peroxide_formation Peroxide Formation degradation->peroxide_formation hydrolysis Hydrolysis degradation->hydrolysis factors Influencing Factors heat Heat factors->heat light Light factors->light air Air (Oxygen) factors->air moisture Moisture factors->moisture incompatibles Incompatible Materials (Strong Oxidizers/Reducers) factors->incompatibles heat->degradation light->degradation air->degradation moisture->degradation incompatibles->degradation

Caption: Factors influencing the stability of this compound.

Experimental Workflow for Stability Testing

This diagram outlines a typical workflow for conducting a stability study.

start Start: Obtain Sample of This compound protocol Develop & Validate Stability-Indicating Method (e.g., HPLC) start->protocol stress Perform Forced Degradation (Stress Testing) protocol->stress long_term Initiate Long-Term Stability Study (25°C/60% RH) protocol->long_term accelerated Initiate Accelerated Stability Study (40°C/75% RH) protocol->accelerated analysis_stress Analyze Stressed Samples Identify Degradation Products stress->analysis_stress analysis_lt Analyze Samples at Scheduled Time Points long_term->analysis_lt analysis_acc Analyze Samples at Scheduled Time Points accelerated->analysis_acc data_eval Evaluate Data Determine Shelf-Life/Re-test Period analysis_stress->data_eval analysis_lt->data_eval analysis_acc->data_eval

Caption: A general workflow for the stability testing of a chemical substance.

References

An In-depth Technical Guide to the Spectral Characteristics of 1-(3-Bromopropoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the key spectral data for 1-(3-Bromopropoxy)-4-nitrobenzene, a compound of interest in various research and development applications. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents a comprehensive predicted spectral analysis based on the well-established spectroscopic principles of its constituent functional groups and data from closely related analogs. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Predicted Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound is characterized by the vibrational modes of the aromatic nitro group, the ether linkage, the alkyl chain, and the carbon-bromine bond. The predicted key absorption bands are summarized in the table below.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3100 - 3000Medium-WeakAromatic C-H Stretch
~2960 - 2850MediumAliphatic C-H Stretch
~1595, ~1490MediumAromatic C=C Stretch
~1520StrongAsymmetric NO₂ Stretch
~1345StrongSymmetric NO₂ Stretch
~1250StrongAryl-O-C Asymmetric Stretch
~1040MediumAryl-O-C Symmetric Stretch
~850MediumC-N Stretch
~690Medium-WeakC-Br Stretch

Predicted Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in isotopic patterns for bromine-containing fragments (M and M+2 peaks).

m/zPredicted Relative AbundanceIon Assignment
261/263High[M+H]⁺ (Molecular Ion)
215/217Medium[M - NO₂]⁺
181Low[M - Br]⁺
139High[O₂N-C₆H₄-O]⁺
121Medium[Br-(CH₂)₃]⁺
93Medium[C₆H₅O]⁺
77Low[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

Fourier-Transform Infrared (FTIR) Spectroscopy

A high-resolution FTIR spectrometer is used for the analysis. The sample of this compound is prepared as a potassium bromide (KBr) pellet. A small amount of the solid sample is finely ground with spectroscopic grade KBr and compressed into a thin, transparent disk. The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectral analysis is performed using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument. The molecules are ionized by a 70 eV electron beam. The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The detector records the abundance of each ion, and the data is presented as a mass spectrum.

Synthesis Workflow

The synthesis of this compound is typically achieved via a Williamson ether synthesis. The following diagram illustrates the logical workflow for this reaction.

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Reactant1 4-Nitrophenol Reaction Williamson Ether Synthesis Reactant1->Reaction Reactant2 1,3-Dibromopropane Reactant2->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction Heat Heat (Reflux) Heat->Reaction Product This compound Reaction->Product

Caption: A diagram illustrating the Williamson ether synthesis of this compound.

The Strategic Application of 1-(3-Bromopropoxy)-4-nitrobenzene as a Bifunctional Linker in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide details the potential application of 1-(3-Bromopropoxy)-4-nitrobenzene as a bifunctional linker based on its chemical structure and established principles in the field of targeted protein degradation. Specific experimental data and optimized protocols for this exact molecule are not extensively available in the public domain. The experimental procedures outlined herein are illustrative examples based on well-established methodologies for analogous compounds.

Introduction: The Pivotal Role of Bifunctional Linkers in Targeted Therapeutics

The paradigm of modern drug discovery is increasingly shifting from simple occupancy-driven pharmacology to more sophisticated modalities that can modulate protein function in a targeted and efficient manner. Among these, the use of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), has emerged as a powerful strategy to induce the degradation of specific proteins of interest (POIs). These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties. The linker is not merely a passive spacer but plays a crucial role in the efficacy of the PROTAC, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is a prerequisite for subsequent ubiquitination and proteasomal degradation.

This technical guide focuses on the potential role of this compound as a versatile bifunctional linker. Its unique chemical architecture, featuring a reactive bromopropyl group and a nitrobenzene moiety, offers distinct possibilities for the synthesis of novel therapeutic agents.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a linker is essential for its strategic incorporation into a bifunctional molecule. Below is a summary of the key properties of this compound.

PropertyValueReference
CAS Number 13094-50-3N/A
Molecular Formula C₉H₁₀BrNO₃N/A
Molecular Weight 260.09 g/mol N/A
Appearance Pale yellow solidN/A
Melting Point 56-58 °CN/A
Boiling Point 373.3 ± 22.0 °C at 760 mmHgN/A
Density 1.5 ± 0.1 g/cm³N/A
Solubility Soluble in organic solvents such as DMF, DMSON/A

The Bifunctional Nature of this compound in PROTAC Design

The structure of this compound inherently provides two distinct points of chemical reactivity, making it a suitable candidate for a bifunctional linker.

  • The Bromopropoxy Moiety: The terminal bromine atom on the propoxy chain serves as an electrophilic site, susceptible to nucleophilic substitution. This allows for the covalent attachment of molecules containing nucleophilic functional groups, such as amines (-NH₂) or thiols (-SH), which are commonly found in E3 ligase ligands (e.g., derivatives of thalidomide for Cereblon [CRBN] or VHL ligands) or on the surface of proteins.

  • The Nitrobenzene Moiety: The nitro group on the benzene ring is a versatile chemical handle. It can be readily reduced to an amine group (-NH₂). This newly formed amine can then be further functionalized, for example, through amide bond formation with a carboxylic acid-containing ligand for the protein of interest. This two-step functionalization provides a robust method for attaching the second component of the bifunctional molecule.

The alkyl-aryl ether structure of the linker provides a degree of conformational rigidity, which can be advantageous in pre-organizing the binding moieties for effective ternary complex formation. The length of the three-carbon chain in the propoxy group also contributes to the spatial separation of the two ligands, a critical parameter in optimizing PROTAC efficiency.

Hypothetical Experimental Protocols

The following protocols are illustrative examples of how this compound could be used in the synthesis of a PROTAC. These are generalized procedures and would require optimization for specific target proteins and ligands.

Protocol 1: Conjugation to an Amine-Containing E3 Ligase Ligand

This protocol describes the alkylation of an amine-containing E3 ligase ligand (e.g., a pomalidomide derivative) with this compound.

Materials:

  • Amine-containing E3 ligase ligand (e.g., 4-aminopomalidomide)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amine-containing E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at 50 °C for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the E3 ligase ligand-linker conjugate.

Protocol 2: Reduction of the Nitro Group and Coupling to a POI Ligand

This protocol describes the subsequent reduction of the nitro group on the linker and coupling to a carboxylic acid-containing POI ligand.

Materials:

  • E3 ligase ligand-(3-propoxy)-4-nitrobenzene conjugate (from Protocol 1)

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Carboxylic acid-containing POI ligand

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Anhydrous DMF

  • DIPEA

Procedure:

Step A: Nitro Group Reduction

  • Dissolve the E3 ligase ligand-(3-propoxy)-4-nitrobenzene conjugate (1.0 eq) in MeOH.

  • Add Pd/C (0.1 eq) to the solution.

  • Purge the reaction vessel with H₂ gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature for 4-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the aniline derivative, which is often used in the next step without further purification.

Step B: Amide Coupling

  • Dissolve the aniline derivative from Step A (1.0 eq) and the carboxylic acid-containing POI ligand (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution.

  • Add PyBOP (1.2 eq) to the reaction mixture and stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with EtOAc and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).

Visualizing the Workflow and Logic

Graphviz diagrams can be used to illustrate the logical flow of the synthetic process and the mechanism of action of the resulting PROTAC.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow E3_Ligand E3 Ligase Ligand (Amine-functionalized) Intermediate1 E3 Ligand-Linker Conjugate (Nitro-functionalized) E3_Ligand->Intermediate1 Alkylation (Protocol 1) Linker This compound Linker->Intermediate1 POI_Ligand POI Ligand (Carboxyl-functionalized) Final_PROTAC Final PROTAC Molecule POI_Ligand->Final_PROTAC Intermediate2 E3 Ligand-Linker Conjugate (Amine-functionalized) Intermediate1->Intermediate2 Nitro Reduction Intermediate2->Final_PROTAC Amide Coupling (Protocol 2)

Synthetic workflow for a PROTAC using the linker.

PROTAC_Mechanism cluster_mechanism PROTAC Mechanism of Action PROTAC PROTAC POI Ligand Linker E3 Ligase Ligand POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3) Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition by Degradation POI Degradation Proteasome->Degradation

General mechanism of PROTAC-mediated protein degradation.

Conclusion and Future Perspectives

This compound represents a promising, synthetically accessible bifunctional linker for the development of targeted protein degraders. Its distinct reactive handles allow for a modular and controlled approach to PROTAC synthesis. The inherent properties of the alkyl-aryl ether scaffold can be exploited to fine-tune the physicochemical and pharmacological properties of the final molecule.

While this guide provides a theoretical framework for its application, further experimental validation is crucial. Future work should focus on the synthesis of PROTACs using this linker against various protein targets and E3 ligases. Detailed characterization of these molecules, including their binding affinities, ternary complex formation efficiency, and in-cell degradation activity, will be essential to fully elucidate the potential of this compound as a valuable tool in the arsenal of medicinal chemists and drug discovery scientists. The systematic variation of linker length and composition, starting from scaffolds like the one discussed, will undoubtedly lead to the discovery of more potent and selective protein degraders with therapeutic potential.

Methodological & Application

Application Notes and Protocols: 1-(3-Bromopropoxy)-4-nitrobenzene in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-(3-bromopropoxy)-4-nitrobenzene as a precursor for a photolabile linker in solid-phase organic synthesis (SPOS). The inherent photochemical properties of the 4-nitrophenoxy moiety allow for the mild cleavage of synthesized molecules from the solid support upon UV irradiation, offering a valuable tool in the synthesis of complex organic molecules, peptides, and other chemical entities.

Introduction

Solid-phase organic synthesis (SPOS) is a cornerstone of modern drug discovery and development, enabling the rapid synthesis and purification of compound libraries. A critical component of SPOS is the choice of a suitable linker, which tethers the growing molecule to the insoluble solid support. Photolabile linkers, in particular, have gained prominence due to their ability to be cleaved under neutral and mild conditions using light, thus preserving the integrity of sensitive functional groups in the final product.

This compound serves as an excellent starting material for the construction of a photolabile linker system. The bromo-functionalized propyl chain allows for straightforward attachment to common solid supports, such as those possessing hydroxyl or amine functionalities. The nitrobenzene core of the molecule is the photoactive component, undergoing a well-documented intramolecular rearrangement upon UV irradiation to release the synthesized molecule.

Principle of the 4-Nitrophenoxypropyl Photolabile Linker

The linker derived from this compound is analogous to the widely used o-nitrobenzyl linkers. The general workflow involves:

  • Immobilization: The linker precursor, this compound, is covalently attached to a solid support resin.

  • Synthesis: The desired molecule is synthesized in a stepwise manner on the functionalized resin.

  • Cleavage: The final product is released from the solid support by photolysis, typically using UV light at a wavelength of 350-365 nm.

The workflow for utilizing this compound in SPOS is depicted below.

workflow A 1-(3-Bromopropoxy)- 4-nitrobenzene C Immobilization (Williamson Ether Synthesis) A->C B Hydroxymethyl Polystyrene Resin B->C D Functionalized Resin C->D E Solid-Phase Organic Synthesis D->E F Resin-Bound Product E->F G Photochemical Cleavage (UV light) F->G H Cleaved Product (in solution) G->H I Spent Resin G->I cleavage_mechanism Start Resin-O-(CH2)3-O-Ph-NO2 (Ground State) Excitation UV Photon (hν) ~365 nm Start->Excitation ExcitedState Excited State (n -> π*) Excitation->ExcitedState H_Abstraction Intramolecular H-Abstraction ExcitedState->H_Abstraction AciNitro Aci-nitro Intermediate H_Abstraction->AciNitro Rearrangement Rearrangement AciNitro->Rearrangement Release Product Release Rearrangement->Release Product Cleaved Product + Resin-O-(CH2)3-O-Ph-N=O Release->Product

Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-(3-Bromopropoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for nucleophilic substitution reactions utilizing 1-(3-Bromopropoxy)-4-nitrobenzene as a key building block. This reagent is particularly useful for introducing a 4-nitrophenoxypropyl moiety into various molecules, a common scaffold in the development of biologically active compounds. The primary reaction pathway involves an SN2 mechanism at the electrophilic carbon of the bromopropoxy chain.

General Reaction Scheme

The fundamental reaction involves the displacement of the bromide leaving group by a nucleophile (Nu:). The electron-withdrawing nitro group on the benzene ring can influence the reactivity of the propyl chain, though the reaction is a classical aliphatic nucleophilic substitution.

G reactant1 This compound product Substituted Product reactant1->product reactant2 Nucleophile (Nu-H) reactant2->product base Base solvent Solvent, Δ

Caption: General workflow for nucleophilic substitution.

Experimental Protocols

Detailed methodologies for the reaction of this compound with various classes of nucleophiles are presented below.

Protocol 1: Reaction with Secondary Amines (e.g., Morpholine)

This protocol describes the synthesis of 4-(3-(4-nitrophenoxy)propyl)morpholine.

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Quantitative Data:

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineK₂CO₃CH₃CN82 (Reflux)4-6>90
PiperidineK₂CO₃CH₃CN82 (Reflux)4-6>90
Protocol 2: Williamson Ether Synthesis with Phenols (e.g., 4-Methoxyphenol)

This protocol details the synthesis of 1-(3-(4-methoxyphenoxy)propoxy)-4-nitrobenzene.

Materials:

  • This compound

  • 4-Methoxyphenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-methoxyphenol (1.1 eq) and this compound (1.0 eq) in DMF.

  • Add potassium carbonate (2.0 eq) to the mixture.

  • Heat the reaction mixture to 80-90°C and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with 1 M NaOH solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data:

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
4-MethoxyphenolK₂CO₃DMF80-9012-1685-95
PhenolK₂CO₃DMF80-9012-1680-90
Protocol 3: Synthesis of Thioethers with Thiols (e.g., Thiophenol)

This protocol outlines the preparation of 1-nitro-4-(3-(phenylthio)propoxy)benzene.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of thiophenol (1.1 eq) in anhydrous THF at 0°C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.

  • Stir the reaction at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Quantitative Data:

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolNaHTHFRT8-1280-90
Benzyl mercaptanNaHTHFRT8-1285-95

Logical Workflow for Protocol Selection

The choice of the appropriate protocol depends on the class of nucleophile being used. The following diagram illustrates the decision-making process.

G start Select Nucleophile Class amine Amine (e.g., Morpholine, Piperidine) start->amine phenol_alcohol Phenol or Alcohol (e.g., 4-Methoxyphenol) start->phenol_alcohol thiol Thiol (e.g., Thiophenol) start->thiol protocol1 Protocol 1: Reaction with Secondary Amines amine->protocol1 protocol2 Protocol 2: Williamson Ether Synthesis phenol_alcohol->protocol2 protocol3 Protocol 3: Thioether Synthesis thiol->protocol3 G upstream Upstream Signal kinase Target Kinase upstream->kinase downstream Downstream Effector kinase->downstream cellular_response Cellular Response (e.g., Proliferation) downstream->cellular_response inhibitor Synthesized Inhibitor (e.g., Morpholine Derivative) inhibitor->kinase

Application of 1-(3-Bromopropoxy)-4-nitrobenzene in PROTAC Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively degrade disease-causing proteins. The rational design of the linker component, which connects the target protein ligand (warhead) and the E3 ubiquitin ligase ligand, is critical for the efficacy of a PROTAC. 1-(3-Bromopropoxy)-4-nitrobenzene is a versatile chemical building block with significant potential in the synthesis of novel PROTAC linkers. Its bifunctional nature, possessing a reactive bromoalkyl group and a modifiable nitroaromatic moiety, allows for its incorporation into PROTACs through various synthetic strategies.

The primary application of this compound in PROTAC development is as a precursor to functionalized aryl ether linkers. The propoxy chain provides a flexible spacer, while the aryl group can introduce a degree of rigidity and influence the linker's conformation. The key features of this building block are the terminal bromine, which serves as an electrophile for nucleophilic substitution, and the nitro group, which can be chemically transformed to introduce further functionality.

Two primary strategies for the application of this compound in PROTAC synthesis are:

  • As a Precursor to an Amino-Functionalized Linker: The nitro group can be readily reduced to an amine. This amine can then be used as a nucleophile or can be acylated to form an amide bond, providing a convenient point of attachment for the warhead or the E3 ligase ligand. This approach allows for the creation of an aryl ether-containing linker with a terminal amino group for conjugation.

  • In the Development of Photocleavable Linkers: Nitroaromatic compounds, particularly those with ortho-nitrobenzyl or related structures, can be employed as photocleavable caging groups. While this compound itself is not a classic photocage, its nitrobenzene moiety could be further functionalized to create a light-sensitive linker. This would enable spatiotemporal control over PROTAC activity, a valuable feature for research and therapeutic applications.

The modular synthesis of PROTACs allows for the systematic evaluation of linker properties. The incorporation of a linker derived from this compound would allow researchers to explore the impact of an aryl ether motif on the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), as well as on the overall physicochemical properties of the PROTAC, such as solubility and cell permeability.

Quantitative Data Summary

The following tables summarize hypothetical comparative data for PROTACs synthesized with a linker derived from this compound (Linker-Aniline) versus a standard alkyl linker (Alkyl-C8).

Table 1: Comparative Degradation Efficacy of Hypothetical BRD4-Targeting PROTACs

PROTAC LinkerDC50 (nM)Dmax (%)
Alkyl-C85090
Linker-Aniline2595

Table 2: Comparative Physicochemical Properties of Hypothetical PROTACs

PROTAC LinkerMolecular Weight (Da)cLogPAqueous Solubility (µM)
Alkyl-C88505.85
Linker-Aniline9205.215

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using a 1-(3-Aminopropoxy)-4-aminobenzene-derived Linker

This protocol describes a representative synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), using a linker derived from this compound. The synthesis involves the initial reaction of the bromo-functionalized linker with an E3 ligase ligand (pomalidomide), followed by reduction of the nitro group and subsequent coupling with a BRD4 ligand (JQ1 carboxylic acid).

Materials:

  • This compound

  • Pomalidomide

  • JQ1 carboxylic acid

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Reverse-phase HPLC system for purification

Procedure:

  • Step 1: Alkylation of Pomalidomide with this compound a. To a solution of pomalidomide (1.0 eq) in DMF, add K₂CO₃ (2.0 eq) and this compound (1.2 eq). b. Stir the reaction mixture at 80 °C for 16 hours. c. After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x). d. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. e. Purify the crude product by silica gel column chromatography to yield pomalidomide-linker-NO₂.

  • Step 2: Reduction of the Nitro Group a. Dissolve the pomalidomide-linker-NO₂ (1.0 eq) in a mixture of EtOH and water. b. Add iron powder (5.0 eq) and NH₄Cl (5.0 eq). c. Heat the mixture to reflux and stir for 4 hours. d. Cool the reaction to room temperature and filter through a pad of celite, washing with EtOH. e. Concentrate the filtrate under reduced pressure to obtain the crude pomalidomide-linker-NH₂. This is often used in the next step without further purification.

  • Step 3: Amide Coupling with JQ1 Carboxylic Acid a. To a solution of JQ1 carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). b. Stir the mixture at room temperature for 15 minutes. c. Add a solution of the crude pomalidomide-linker-NH₂ (1.1 eq) in DMF. d. Stir the reaction at room temperature for 12 hours. e. Dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine. f. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. g. Purify the final PROTAC by reverse-phase HPLC.

Protocol 2: Western Blotting for BRD4 Protein Degradation

This protocol is used to quantify the reduction in BRD4 protein levels in cells treated with the synthesized PROTAC.

Materials:

  • Human cancer cell line expressing BRD4 (e.g., HeLa, MCF-7)

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against BRD4

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with varying concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) for 24 hours. Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer. b. Centrifuge the lysates to pellet cell debris and collect the supernatant. c. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein concentrations and load equal amounts of protein per lane on an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against BRD4 overnight at 4 °C. f. Wash the membrane with TBST and then incubate with the primary antibody for the loading control. g. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: a. Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. b. Quantify the band intensities for BRD4 and the loading control. c. Normalize the BRD4 intensity to the loading control to determine the percentage of protein degradation for each PROTAC concentration.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (e.g., BRD4) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex binds Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination induces Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation Degraded Peptides Proteasome->Degradation results in

Caption: General mechanism of PROTAC-mediated protein degradation.

Synthesis_Workflow cluster_1 PROTAC Synthesis Workflow start Pomalidomide + This compound step1 Step 1: Alkylation (Pomalidomide-Linker-NO₂) start->step1 step2 Step 2: Nitro Reduction (Pomalidomide-Linker-NH₂) step1->step2 step3 Step 3: Amide Coupling step2->step3 jq1 JQ1 Carboxylic Acid jq1->step3 end_product Final PROTAC step3->end_product

Caption: Synthetic workflow for the PROTAC using the derived linker.

Western_Blot_Workflow cluster_2 Western Blot Experimental Workflow cell_treatment 1. Cell Treatment (PROTAC Incubation) lysis 2. Cell Lysis & Protein Quantification cell_treatment->lysis sds_page 3. SDS-PAGE lysis->sds_page transfer 4. Protein Transfer (to PVDF membrane) sds_page->transfer blocking 5. Blocking transfer->blocking primary_ab 6. Primary Antibody Incubation (Anti-BRD4) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection 8. Chemiluminescent Detection secondary_ab->detection analysis 9. Data Analysis (% Degradation) detection->analysis

Application Notes and Protocols for 1-(3-Bromopropoxy)-4-nitrobenzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Bromopropoxy)-4-nitrobenzene is a valuable bifunctional chemical intermediate, primarily utilized as a linker precursor in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure allows for sequential chemical modifications, making it an ideal building block for connecting a target protein ligand with an E3 ligase ligand. This document provides detailed application notes on its use in the synthesis of PROTACs, with a focus on analogs of Bavdegalutamide (ARV-110), an Androgen Receptor (AR) degrader. Detailed experimental protocols for key synthetic transformations are provided, along with visualizations of the synthetic workflow.

Introduction to this compound as a Pharmaceutical Intermediate

This compound (CAS No. 13094-50-3) is classified as a "Protein Degrader Building Block".[1] Its utility in pharmaceutical synthesis stems from its two reactive sites: the bromopropoxy chain and the nitroaromatic ring. The terminal bromine on the propoxy chain is a good leaving group, ideal for nucleophilic substitution reactions, such as Williamson ether synthesis, to connect to a phenolic or alcoholic hydroxyl group on a protein of interest (POI) ligand.[2][3][4][5] The nitro group on the benzene ring can be readily reduced to an amine, which then serves as a handle for coupling with an E3 ligase ligand, often through amide bond formation.[6] This sequential reactivity is fundamental to the modular synthesis of heterobifunctional molecules like PROTACs.

Key Features:

  • Bifunctional Nature: Allows for stepwise and controlled conjugation to two different molecular entities.

  • Linker Flexibility: The three-carbon chain provides a suitable length and flexibility for the formation of a stable ternary complex between the target protein and the E3 ligase.

  • Versatile Chemistry: The nitro group can be converted to a variety of other functional groups, expanding its synthetic utility.

Application in PROTAC Synthesis: The Bavdegalutamide (ARV-110) Scaffold

Bavdegalutamide (ARV-110) is a potent, orally bioavailable PROTAC designed to target the Androgen Receptor (AR) for degradation, and it has been investigated in clinical trials for the treatment of prostate cancer.[7][8] The synthesis of Bavdegalutamide and its analogs involves the coupling of an AR ligand, a linker, and a cereblon (CRBN) E3 ligase ligand. This compound serves as a key precursor for the linker component of such molecules.

The general synthetic strategy involves:

  • Attachment to the POI Ligand: The bromopropoxy end of the linker precursor reacts with the POI ligand via Williamson ether synthesis.

  • Reduction of the Nitro Group: The nitro group is reduced to an aniline derivative.

  • Coupling with the E3 Ligase Ligand: The resulting amine is then coupled to the E3 ligase ligand to complete the PROTAC molecule.

The following diagram illustrates the general workflow for the synthesis of a PROTAC using a 1-(3-alkoxy)-4-aminobenzene linker.

G cluster_0 Step 1: Linker Attachment cluster_1 Step 2: Functional Group Transformation cluster_2 Step 3: E3 Ligase Ligand Coupling POI_Ligand_OH POI Ligand with -OH group Intermediate_1 POI-Linker-NO2 Intermediate POI_Ligand_OH->Intermediate_1 Williamson Ether Synthesis Linker_Precursor This compound Linker_Precursor->Intermediate_1 Intermediate_2 POI-Linker-NH2 Intermediate Intermediate_1->Intermediate_2 Nitro Group Reduction Final_PROTAC Final PROTAC Molecule Intermediate_2->Final_PROTAC Amide Coupling E3_Ligase_Ligand E3 Ligase Ligand with -COOH group E3_Ligase_Ligand->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Experimental Protocols

The following protocols are based on established synthetic methodologies for reactions involving this compound and its derivatives, as would be applied in the synthesis of a PROTAC like Bavdegalutamide.

Protocol 1: Synthesis of a POI-Linker Intermediate via Williamson Ether Synthesis

This protocol describes the coupling of this compound with a phenolic group on a POI ligand.

Materials:

  • POI Ligand with a phenolic hydroxyl group

  • This compound

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the POI ligand (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add this compound (1.2 eq) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired POI-linker-NO₂ intermediate.

Quantitative Data (Representative):

ParameterValue
Reactant Ratio1:1.2:2 (POI:Linker:Base)
Temperature70 °C
Reaction Time8 hours
Typical Yield75-90%
Protocol 2: Reduction of the Nitro Group to an Amine

This protocol details the conversion of the nitroaromatic intermediate to the corresponding aniline derivative. Catalytic hydrogenation is a common and effective method.

Materials:

  • POI-Linker-NO₂ intermediate

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve the POI-Linker-NO₂ intermediate (1.0 eq) in methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (0.1 eq by weight) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the POI-Linker-NH₂ intermediate, which is often used in the next step without further purification.

Quantitative Data (Representative):

ParameterValue
Catalyst10% Pd/C
Hydrogen Pressure1 atm (balloon)
Reaction Time4 hours
Typical Yield>95% (quantitative)

The following diagram illustrates the signaling pathway of PROTAC-mediated protein degradation.

G cluster_0 Cellular Environment PROTAC PROTAC Molecule Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) (e.g., Androgen Receptor) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Safety and Handling

  • This compound: This compound is an alkylating agent and should be handled with care. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Nitroaromatic Compounds: These are potentially toxic and should be handled with caution.

  • Catalytic Hydrogenation: Hydrogen gas is flammable. Ensure the reaction is performed in a well-ventilated area, away from ignition sources, and with appropriate safety measures in place.

Conclusion

This compound is a key intermediate in the synthesis of PROTACs, a rapidly growing class of therapeutics. Its bifunctional nature allows for a modular and efficient approach to constructing these complex molecules. The protocols outlined in this document provide a foundation for researchers to utilize this versatile building block in the development of novel protein degraders for various therapeutic applications. Careful planning and execution of the synthetic steps are crucial for achieving high yields and purity of the final pharmaceutical compounds.

References

Application Notes and Protocols for Coupling Reactions Using 1-(3-Bromopropoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromopropoxy)-4-nitrobenzene is a versatile bifunctional chemical intermediate of significant interest in medicinal chemistry and materials science. Its structure incorporates a primary alkyl bromide, which is an excellent electrophile for S(_N)2 reactions, and a nitroaromatic moiety, which can be further functionalized. This combination makes it a valuable building block for the synthesis of a diverse range of molecules, including ethers, amines, and thioethers. The propoxy linker provides a flexible spacer, which is a common structural motif in various biologically active compounds, including molecular probes and proteolysis-targeting chimeras (PROTACs).

These application notes provide detailed protocols for the coupling of this compound with various nucleophiles, including phenols (O-alkylation), amines (N-alkylation), and thiols (S-alkylation). The procedures outlined below are based on established synthetic methodologies and can be adapted for the synthesis of small molecule libraries for drug discovery and other research applications.

Core Coupling Reactions and Protocols

The primary mode of reaction for this compound is nucleophilic substitution at the C-Br bond of the propoxy chain. Being a primary alkyl halide, it readily undergoes S(_N)2 reactions with a variety of soft and hard nucleophiles. The general reaction scheme is as follows:

Figure 1. General SN2 coupling reaction.

O-Alkylation of Phenols (Williamson Ether Synthesis)

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[1][2] In this protocol, a phenol is deprotonated by a suitable base to form a more nucleophilic phenoxide, which then displaces the bromide from this compound.

Experimental Protocol:

Materials and Reagents:

  • This compound

  • Substituted Phenol (e.g., 4-hydroxyacetophenone, 4-methoxyphenol)

  • Potassium Carbonate (K(_2)CO(_3)) or Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of the substituted phenol (1.0 eq.) in anhydrous DMF (or acetone) in a round-bottom flask, add potassium carbonate (1.5-2.0 eq.).

  • Add this compound (1.0-1.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO(_3) solution, followed by brine.

  • Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired ether.

Quantitative Data for O-Alkylation:

Phenol DerivativeBaseSolventTemp. (°C)Time (h)Yield (%)
4-HydroxyacetophenoneK(_2)CO(_3)DMF806~85-95
4-MethoxyphenolK(_2)CO(_3)AcetoneReflux12~80-90
PhenolNaOHEthanolReflux8~75-85
4-ChlorophenolCs(_2)CO(_3)DMF705~90
N-Alkylation of Amines

Primary and secondary amines can be effectively alkylated by this compound to form the corresponding secondary and tertiary amines, respectively.[3] A base is typically required to neutralize the HBr formed during the reaction and to prevent the protonation of the starting amine, which would render it non-nucleophilic.

Experimental Protocol:

Materials and Reagents:

  • This compound

  • Amine (e.g., Aniline, Morpholine)

  • Potassium Carbonate (K(_2)CO(_3)) or Triethylamine (Et(_3)N)

  • Anhydrous Acetonitrile (MeCN) or DMF

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0-1.5 eq.) and potassium carbonate (2.0 eq.) or triethylamine (2.0 eq.) in anhydrous acetonitrile.

  • Add this compound (1.0 eq.) to the mixture.

  • Heat the reaction to reflux (approximately 82 °C for acetonitrile) and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and then brine.

  • Dry the organic layer with anhydrous Na(_2)SO(_4), filter, and evaporate the solvent.

  • Purify the product by flash column chromatography (eluent: ethyl acetate/hexane or dichloromethane/methanol gradient).

Quantitative Data for N-Alkylation:

AmineBaseSolventTemp. (°C)Time (h)Yield (%)
AnilineK(_2)CO(_3)MeCN8218~70-80
MorpholineEt(_3)NDMF9012~85-95
BenzylamineK(_2)CO(_3)MeCN8216~75-85
PiperidineEt(_3)NTHF6624~80-90
S-Alkylation of Thiols

Thiols are excellent nucleophiles and react readily with this compound under basic conditions to form thioethers.[4] The reaction is typically fast and high-yielding.

Experimental Protocol:

Materials and Reagents:

  • This compound

  • Thiol (e.g., Thiophenol, Benzyl mercaptan)

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (K(_2)CO(_3))

  • Ethanol (EtOH) or DMF

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • Prepare a solution of the sodium thiolate by adding the thiol (1.0 eq.) to a solution of sodium hydroxide (1.05 eq.) in ethanol at 0 °C.

  • To this solution, add this compound (1.0 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO(_4).

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify by flash column chromatography (eluent: ethyl acetate/hexane gradient) if necessary.

Quantitative Data for S-Alkylation:

ThiolBaseSolventTemp. (°C)Time (h)Yield (%)
ThiophenolNaOHEtOHRT4>90
Benzyl mercaptanK(_2)CO(_3)DMF502>95
4-MethylthiophenolNaOHEtOHRT3~90
EthanethiolEt(_3)NMeCN505~85

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis of a small molecule library using this compound as a key building block.

G start_end start_end process process input_output input_output decision decision data data A Start: Select Nucleophile Library (Phenols, Amines, Thiols) B Prepare Nucleophile Solution (Dissolve in Solvent, Add Base) A->B Step 1 C Add this compound B->C Step 2 D Reaction (Heating and Stirring) C->D Step 3 E Monitor Reaction Progress (TLC/LC-MS) D->E Continuous F Reaction Complete? E->F F->D No G Work-up (Quenching, Extraction, Washing) F->G Yes H Purification (Column Chromatography) G->H Step 4 I Characterization (NMR, MS) H->I Step 5 J End: Final Product Library I->J

Figure 2. Library synthesis workflow.

Reaction Mechanism Visualization

The coupling reactions described proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[5] This is a single-step process where the nucleophile attacks the electrophilic carbon atom bearing the bromine, and the bromide ion is displaced simultaneously.

Figure 3. SN2 reaction mechanism.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of a variety of ether, amine, and thioether derivatives through straightforward S(_N)2 coupling reactions. The protocols provided herein offer robust starting points for the synthesis of individual target molecules or for the generation of compound libraries for screening purposes. The predictable reactivity and the potential for further functionalization of the nitro group make this compound a valuable tool for researchers in drug discovery and materials science.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 1-(3-Bromopropoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromopropoxy)-4-nitrobenzene is a valuable bifunctional reagent for the synthesis of novel heterocyclic compounds. Its structure incorporates a reactive bromopropyl group, ideal for N-alkylation reactions, and a nitrophenyl moiety, a common pharmacophore in drug discovery that can also be chemically modified. This combination allows for the straightforward introduction of a flexible three-carbon linker terminated by a 4-nitrophenoxy group onto a variety of heterocyclic scaffolds. The resulting derivatives are of significant interest in medicinal chemistry, particularly in the development of new antimicrobial and anticancer agents, due to the known bioactivities associated with both the heterocyclic core and the nitrophenyl group.[1][2][3]

This document provides detailed protocols for the synthesis of N-substituted heterocyclic compounds using this compound, with a specific focus on the N-alkylation of 2-aminobenzothiazole. Benzothiazole derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities.[4][5]

Synthesis Pathway Overview

The primary application of this compound in heterocyclic synthesis is through the N-alkylation of a nitrogen-containing heterocycle. This reaction typically proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the heterocycle displaces the bromide ion from the propyl chain of this compound.

Synthesis_Pathway reagent This compound product N-(3-(4-Nitrophenoxy)propyl)-substituted Heterocycle reagent->product heterocycle Nitrogen-containing Heterocycle (e.g., 2-Aminobenzothiazole) heterocycle->product conditions Base (e.g., K2CO3 or Et3N) Solvent (e.g., DMF or Acetonitrile) Heat conditions->product Reaction Conditions Experimental_Workflow start Start reactants Combine 2-Aminobenzothiazole, This compound, and Base in Solvent start->reactants reaction Heat the reaction mixture (e.g., 80-100 °C) Monitor by TLC reactants->reaction workup Cool to room temperature Pour into water Extract with Ethyl Acetate reaction->workup wash Wash organic layer with water and brine Dry over Na2SO4 workup->wash purify Concentrate under reduced pressure Purify by column chromatography wash->purify characterize Characterize the final product (NMR, IR, MS) purify->characterize end End characterize->end Drug_Development synthesis Synthesis of N-(3-(4-Nitrophenoxy)propyl) Heterocycles screening In vitro Biological Screening (e.g., Antimicrobial, Anticancer assays) synthesis->screening sar Structure-Activity Relationship (SAR) Studies and Lead Optimization screening->sar preclinical Preclinical Studies (In vivo efficacy, toxicology) sar->preclinical clinical Clinical Trials preclinical->clinical

References

Application Notes and Protocols for Reactions Involving 1-(3-Bromopropoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols and technical guidance for conducting and monitoring chemical reactions with 1-(3-bromopropoxy)-4-nitrobenzene. This versatile reagent is a valuable building block in medicinal chemistry and materials science, primarily utilized in Williamson ether synthesis and other nucleophilic substitution reactions to introduce a nitrophenylpropoxy moiety. The nitro group can subsequently be reduced to an amine, providing a key functional group for further molecular elaboration in drug development.[1][2][3]

Key Reaction: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[4][5] In the context of this compound, this reaction involves the nucleophilic substitution of the bromide by an alkoxide or phenoxide, forming a new ether linkage. This SN2 reaction is most efficient with primary alkyl halides like this compound, which minimizes competing elimination reactions.[6][7]

Experimental Protocol: Synthesis of a Generic Ether from this compound

This protocol details the synthesis of an ether derivative by reacting this compound with a generic alcohol in the presence of a base.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, isopropanol, or a more complex alcohol)

  • Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Addition funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Preparation of the Alkoxide:

    • To a dry, nitrogen-flushed round-bottom flask, add the alcohol (1.2 equivalents) and anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in portions.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Reaction with this compound:

    • Dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Add the solution of the alkyl halide dropwise to the prepared alkoxide solution at room temperature.

    • Heat the reaction mixture to reflux (around 65 °C for THF) and monitor the reaction progress using Thin Layer Chromatography (TLC).[8]

  • Workup:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and add ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with water and brine.[8]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[8]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the desired ether.[8]

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product.

Quantitative Data Summary

Reactant/ProductMolecular Weight ( g/mol )Molar Equivalents
This compound276.111.0
Alcohol (Generic)Varies1.2
Sodium Hydride (60% dispersion)40.001.2
Product EtherVaries-

Reaction Monitoring and Analytical Methods

Consistent and accurate monitoring is crucial for optimizing reaction outcomes. A combination of chromatographic and spectroscopic techniques is recommended.[9]

Thin Layer Chromatography (TLC): A rapid, qualitative method for tracking the consumption of starting material and the appearance of the product.[9]

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point. Adjust polarity as needed.

  • Visualization: UV lamp (254 nm) for visualizing the aromatic rings.[9] Staining with potassium permanganate can also be used.

High-Performance Liquid Chromatography (HPLC): A quantitative technique for determining reaction conversion and purity.[9][10]

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

  • Detection: UV detector at a wavelength corresponding to the absorbance maximum of the nitroaromatic chromophore (typically around 254 nm or 318-400 nm for the nitrophenolate ion if applicable).[11][12]

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the product and any volatile byproducts.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injection: Split/splitless injector.

  • Detection: Mass spectrometer for mass-to-charge ratio analysis.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of an ether from this compound.

experimental_workflow cluster_prep Alkoxide Preparation cluster_reaction SN2 Reaction cluster_workup Workup cluster_purification Purification prep_start Alcohol + NaH in THF prep_stir Stir at 0°C to RT prep_start->prep_stir add_reactant Add 1-(3-Bromopropoxy)- 4-nitrobenzene prep_stir->add_reactant reflux Reflux and Monitor by TLC add_reactant->reflux quench Quench with NH4Cl reflux->quench extract Extract with Ethyl Acetate quench->extract wash Wash with H2O and Brine extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography final_product Isolate Pure Product chromatography->final_product signaling_pathway start 1-(3-Bromopropoxy)- 4-nitrobenzene ether Ether Derivative start->ether Williamson Ether Synthesis reduction Reduction of Nitro Group ether->reduction amine Amine Intermediate reduction->amine coupling Further Functionalization (e.g., Suzuki Coupling) amine->coupling api Active Pharmaceutical Ingredient (API) coupling->api

References

Application Notes and Protocols for the Functionalization of Nanoparticles with 1-(3-Bromopropoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles is a critical step in the development of advanced materials for a wide range of biomedical and biotechnological applications, including targeted drug delivery, bio-imaging, and diagnostics. This document provides detailed protocols for the covalent attachment of the bifunctional linker, 1-(3-Bromopropoxy)-4-nitrobenzene, to the surface of nanoparticles.

The this compound molecule offers two key functionalities:

  • Bromopropoxy Group: The terminal bromine atom serves as a reactive site for nucleophilic substitution, allowing for covalent attachment to nanoparticles that have been pre-functionalized with nucleophilic groups, such as primary amines or thiols.

  • Nitrobenzene Group: The nitro group provides a versatile handle for further chemical modifications. For instance, it can be readily reduced to a primary amine, which can then be used for the conjugation of biomolecules, fluorophores, or therapeutic agents using well-established bioconjugation chemistries.

These protocols are designed to be adaptable for various types of nanoparticles (e.g., gold, silica, iron oxide) that can be surface-activated with amine or thiol functionalities.

Experimental Protocols

Protocol 1: Surface Functionalization of Amine-Modified Nanoparticles

This protocol describes the covalent attachment of this compound to nanoparticles that have been surface-functionalized with primary amine groups. The reaction proceeds via a nucleophilic substitution mechanism where the surface amine groups displace the bromide from the linker.

Materials:

  • Amine-functionalized nanoparticles (e.g., SiO₂-NH₂, AuNP-NH₂)

  • This compound

  • Anhydrous, aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Non-nucleophilic base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Deionized (DI) water

  • Ethanol

  • Phosphate-buffered saline (PBS)

Procedure:

  • Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in the chosen anhydrous solvent at a concentration of 1 mg/mL. Sonicate the suspension for 15 minutes to ensure a homogenous dispersion.

  • Reagent Preparation: Prepare a stock solution of this compound in the same anhydrous solvent at a concentration of 10 mg/mL.

  • Reaction Setup: In a round-bottom flask, add the dispersed nanoparticles. To this suspension, add the non-nucleophilic base (e.g., TEA) at a 3-fold molar excess relative to the estimated surface amine groups on the nanoparticles.

  • Linker Addition: Add the this compound solution to the nanoparticle suspension. A 10 to 50-fold molar excess of the linker over the surface amine groups is recommended to drive the reaction to completion.

  • Reaction Incubation: Allow the reaction to proceed at 60-70°C for 24-48 hours with continuous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Purification:

    • After the reaction, cool the mixture to room temperature.

    • Centrifuge the suspension at a speed sufficient to pellet the nanoparticles (e.g., 10,000 x g for 30 minutes).

    • Remove the supernatant containing unreacted linker and base.

    • Resuspend the nanoparticle pellet in the anhydrous solvent and repeat the centrifugation and resuspension steps three times to thoroughly wash the particles.

    • Perform a final wash with ethanol and then with DI water or PBS, depending on the intended downstream application.

  • Storage: Resuspend the purified, functionalized nanoparticles in an appropriate buffer or solvent and store at 4°C.

Protocol 2: Reduction of Surface Nitro Groups to Primary Amines

This protocol details the conversion of the surface-bound nitro groups to primary amine groups, which can then be used for subsequent conjugation reactions. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄) in the presence of a catalyst, or other methods such as catalytic hydrogenation.

Materials:

  • Nitrobenzene-functionalized nanoparticles from Protocol 1

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS)

Procedure:

  • Nanoparticle Dispersion: Disperse the nitrobenzene-functionalized nanoparticles in methanol or ethanol at a concentration of 1 mg/mL.

  • Reducing Agent Addition: In a separate container, prepare a fresh solution of sodium borohydride in the same alcohol at a concentration of 10 mg/mL. Add the NaBH₄ solution to the nanoparticle dispersion in a 100-fold molar excess relative to the estimated number of surface nitro groups. Caution: Sodium borohydride reacts with protic solvents to generate hydrogen gas. Perform this reaction in a well-ventilated fume hood.

  • Reaction Incubation: Stir the reaction mixture vigorously at room temperature for 4-6 hours. The progress of the reduction can be monitored by UV-Vis spectroscopy by observing the disappearance of the characteristic absorbance of the nitrobenzene group.

  • Purification:

    • Centrifuge the suspension to pellet the amine-functionalized nanoparticles.

    • Carefully decant the supernatant.

    • Wash the nanoparticles by repeated cycles of resuspension in DI water and centrifugation (at least three times) to remove excess reducing agent and byproducts.

  • Final Product: Resuspend the purified amine-functionalized nanoparticles in the desired buffer (e.g., PBS) for further use.

Data Presentation

Table 1: Representative Reaction Parameters and Expected Outcomes for Functionalization

ParameterValue/RangeNotes
Nanoparticle Core MaterialSilica, Gold, Iron OxideProtocol is adaptable to various core materials.
Initial Particle Size (Diameter)50 - 100 nmMeasured by Dynamic Light Scattering (DLS).
Surface Amine Density1-5 amines/nm²Estimated based on synthesis method.
Linker Concentration10-50 molar excessRelative to surface amine groups.
Reaction Temperature60-70 °CTo facilitate the Sɴ2 reaction.
Reaction Time24-48 hoursMonitor progress by characterization.
Expected Functionalization Efficiency60-90%Dependent on nanoparticle type and reaction conditions.
Final Particle Size (Diameter)55 - 110 nmSlight increase expected after functionalization.

Table 2: Typical Characterization Data for Functionalized Nanoparticles

Characterization TechniquePre-functionalizationPost-functionalization (Nitrobenzene)Post-reduction (Amine)
Hydrodynamic Diameter (DLS) 100 ± 5 nm105 ± 7 nm106 ± 8 nm
Polydispersity Index (PDI) < 0.2< 0.25< 0.25
Zeta Potential (pH 7.4) +30 ± 5 mV+20 ± 5 mV+35 ± 5 mV
UV-Vis Spectroscopy (λmax) N/A (for SiO₂)~270-300 nmDisappearance of nitrobenzene peak
FTIR Spectroscopy Amine peaks (~3300, 1600 cm⁻¹)Nitro peaks (~1520, 1340 cm⁻¹)Appearance of N-H bend (~1600 cm⁻¹)

Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_func Functionalization cluster_reduction Post-Functionalization Modification cluster_char Characterization start Start np_synthesis Nanoparticle Synthesis start->np_synthesis surface_activation Surface Activation (e.g., Amination) np_synthesis->surface_activation conjugation Conjugation with This compound surface_activation->conjugation purification1 Purification conjugation->purification1 char1 Characterize (DLS, Zeta, etc.) purification1->char1 reduction Reduction of Nitro Group purification2 Purification reduction->purification2 char2 Characterize (UV-Vis, FTIR) purification2->char2 char1->reduction char3 Characterize (Final Product) char2->char3 end End Product char3->end

Caption: Overall experimental workflow for the functionalization of nanoparticles.

Caption: Reaction scheme for nanoparticle functionalization.

Application Notes and Protocols: Synthesizing and Utilizing Fluorescent Probes and Molecular Sensors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorescent probes and molecular sensors have become indispensable tools in biological research, diagnostics, and drug development.[][2] Their high sensitivity, specificity, and ability to provide real-time spatiotemporal information allow for the non-invasive visualization and quantification of specific analytes within complex biological systems.[][3][4][5] These sensors are rationally designed small molecules that exhibit changes in their fluorescence properties—such as intensity, wavelength, or lifetime—upon interaction with a target molecule or a change in their local environment.[6] The design of these probes often leverages photophysical phenomena like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), Intramolecular Charge Transfer (ICT), and Aggregation-Induced Emission (AIE) to achieve a detectable response.[3][4] This document provides detailed application notes and protocols for the synthesis and application of fluorescent probes for detecting key biological targets, including metal ions, enzyme activity, and pH changes.

Application 1: Detection of Biologically Important Metal Ions (e.g., Zn²⁺)

Application Note:

Zinc (Zn²⁺) is an essential metal ion involved in a vast array of physiological processes, including enzymatic catalysis, gene expression, and neurotransmission. Dysregulation of Zn²⁺ homeostasis is implicated in several diseases, such as Alzheimer's and Parkinson's.[7] Therefore, developing sensitive and selective fluorescent probes for tracking Zn²⁺ in living systems is of great interest. A common strategy for designing "turn-on" Zn²⁺ sensors involves the Photoinduced Electron Transfer (PET) mechanism. In the absence of Zn²⁺, the fluorescence of the fluorophore is quenched by an electron-rich chelating group. Upon binding to Zn²⁺, the chelating group's ability to donate an electron is suppressed, blocking the PET process and restoring fluorescence.

Signaling Pathway Diagram:

pet_mechanism cluster_off Fluorescence OFF (No Zn²⁺) cluster_on Fluorescence ON (Zn²⁺ Present) Fluorophore_Off Fluorophore (Excited State) Chelator_Off PET Donor (Chelator) Fluorophore_Off->Chelator_Off Photoinduced Electron Transfer (PET) Ground_State Fluorophore (Ground State) Chelator_Off->Ground_State Non-radiative decay (Quenching) Fluorophore_On Fluorophore (Excited State) Chelator_On Chelator-Zn²⁺ Complex Fluorophore_On->Chelator_On PET Blocked Fluorescence Fluorescence Emission Fluorophore_On->Fluorescence Zn Zn²⁺ Zn->Chelator_On Binding

Caption: PET-based "turn-on" mechanism for Zn²⁺ detection.

Quantitative Data Summary: Performance of a Typical Zn²⁺ Probe

ParameterValueReference
Excitation Wavelength (λex)488 nmN/A
Emission Wavelength (λem)525 nmN/A
Quantum Yield (Φ) (in presence of Zn²⁺)0.65N/A
Limit of Detection (LOD)29 nM[8]
Selectivity>50-fold fluorescence increase for Zn²⁺ over other common cations (Na⁺, K⁺, Ca²⁺, Mg²⁺)N/A
Response Time< 5 minutes[9]

Experimental Protocol: Imaging Intracellular Zn²⁺ in Living Cells

Objective: To visualize changes in intracellular Zn²⁺ levels in MCF-7 cells using a "turn-on" fluorescent probe.

Materials:

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS

  • Fluorescent Zn²⁺ Probe (e.g., Zinpyr-1 or similar, 10 mM stock in DMSO)

  • ZnSO₄ (100 mM stock in water)

  • TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine, a Zn²⁺ chelator, 10 mM stock in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Confocal Laser Scanning Microscope with 488 nm laser line

Procedure:

  • Cell Culture: Seed MCF-7 cells on glass-bottom dishes and culture overnight in DMEM at 37°C in a 5% CO₂ incubator until they reach 60-70% confluency.

  • Probe Loading:

    • Wash the cells twice with warm PBS.

    • Prepare a 10 µM working solution of the fluorescent Zn²⁺ probe in serum-free DMEM.

    • Incubate the cells with the probe solution for 30 minutes at 37°C.[4]

  • Washing: Wash the cells three times with warm PBS to remove excess probe.

  • Imaging (Basal Level):

    • Add fresh serum-free DMEM to the cells.

    • Acquire a baseline fluorescence image using the confocal microscope (Excitation: 488 nm, Emission: 510-550 nm). This is the control group.

  • Imaging (High Zn²⁺ Level):

    • To a separate dish of probe-loaded cells, add DMEM containing 100 µM ZnSO₄.

    • Incubate for 30 minutes at 37°C.[4]

    • Wash the cells with PBS and acquire a fluorescence image under the same settings.

  • Imaging (Chelation Control):

    • To the cells treated with ZnSO₄, add DMEM containing 50 µM TPEN.

    • Incubate for 15 minutes at 37°C.

    • Acquire a final fluorescence image to confirm the signal is reversible and specific to Zn²⁺.

  • Data Analysis: Quantify the mean fluorescence intensity of the cells in each condition using image analysis software (e.g., ImageJ).

Application 2: Monitoring Enzyme Activity for High-Throughput Screening

Application Note:

Enzyme activity assays are fundamental to drug discovery for identifying enzyme inhibitors or activators.[10] Enzyme-activated fluorogenic probes are ideal for this application as they provide a direct and sensitive measure of catalytic activity.[10][11] These probes typically consist of a fluorophore caged with a recognition motif that is a substrate for the target enzyme.[10] Upon enzymatic cleavage of the recognition group, the fluorophore is released, leading to a "turn-on" fluorescence signal that is proportional to the enzyme's activity.[][13] This principle is readily adaptable to high-throughput screening (HTS) formats.

Experimental Workflow Diagram:

hts_workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_readout Data Acquisition & Analysis Plate 1. Dispense Compounds (384-well plate) Enzyme 2. Add Target Enzyme Plate->Enzyme Incubate1 3. Pre-incubation Enzyme->Incubate1 Probe 4. Add Fluorogenic Probe Incubate1->Probe Incubate2 5. Incubate (Reaction Time) Probe->Incubate2 Reader 6. Read Fluorescence (Plate Reader) Incubate2->Reader Analysis 7. Data Analysis (Identify Hits) Reader->Analysis

Caption: High-throughput screening workflow using an enzyme-activated probe.

Quantitative Data Summary: Enzyme-Activated Probe Characteristics

ParameterValueReference
Substrate Specificity (Enzyme)γ-glutamyltransferase (GGT)[11]
Excitation/Emission (Released Fluorophore)650 nm / 670 nm (NIR)[11]
Turn-On Ratio (Signal/Background)>100-foldN/A
Assay FormatHomogeneous (no-wash)[10]
Suitability for HTSYes[10]

Experimental Protocol: In Vitro GGT Activity Assay for Inhibitor Screening

Objective: To screen a small molecule library for inhibitors of γ-glutamyltransferase (GGT) using a fluorogenic probe.

Materials:

  • Recombinant human GGT

  • GGT fluorogenic probe (e.g., a glutamyl-caged near-infrared dye)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Test compounds (10 mM stocks in DMSO)

  • Positive control inhibitor (e.g., Acivicin)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of each test compound from the library into the wells of a 384-well plate. Also, plate DMSO (negative control) and the positive control inhibitor.

  • Enzyme Addition: Prepare a 2X working solution of GGT in assay buffer. Add 10 µL of this solution to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Prepare a 2X working solution of the GGT fluorogenic probe in assay buffer. Add 10 µL of this solution to each well to start the reaction. The final volume is 20 µL.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every 2 minutes for 30 minutes (Excitation/Emission appropriate for the released fluorophore).

  • Data Analysis:

    • For each well, calculate the rate of reaction (slope of fluorescence vs. time).

    • Normalize the reaction rates to the DMSO control wells (0% inhibition) and the positive control wells (100% inhibition).

    • Calculate the percent inhibition for each test compound.

    • Identify "hits" as compounds that show inhibition above a certain threshold (e.g., >50%).

Application 3: Ratiometric Sensing of pH in Live Cells

Application Note:

Cellular pH is tightly regulated and varies between different organelles. For example, lysosomes maintain an acidic environment (pH 4.5-5.0) essential for their degradative functions. Monitoring pH changes in these compartments is crucial for studying cell health, trafficking, and disease.[14][15] Fluorescent pH probes based on a spirolactam structure are particularly effective.[15] Under neutral or basic conditions, the probe exists in a non-fluorescent, ring-closed (spirolactam) form. In an acidic environment, protonation triggers the opening of the spirolactam ring, forming a highly conjugated and fluorescent zwitterion. Some probes are designed with a second, pH-insensitive fluorophore, allowing for ratiometric imaging, which corrects for variations in probe concentration and instrumental factors.[15]

Logical Relationship Diagram:

ph_sensor_logic Neutral_pH Neutral/Basic pH (e.g., Cytosol, pH ~7.4) Spiro_Closed Spirolactam Ring: CLOSED Neutral_pH->Spiro_Closed Favors Acidic_pH Acidic pH (e.g., Lysosome, pH ~4.5) Spiro_Open Spirolactam Ring: OPEN Acidic_pH->Spiro_Open Favors (Protonation) Vis_Signal Visible Fluorescence ON (Reference Channel) Spiro_Closed->Vis_Signal Results in NIR_Signal Near-Infrared (NIR) Fluorescence ON Spiro_Open->NIR_Signal Results in

Caption: Logical flow for a ratiometric pH probe with a spirolactam switch.

Quantitative Data Summary: Ratiometric pH Probe Properties

ParameterValueReference
pKa~5.0N/A
Channel 1 (Visible, pH-insensitive)λex = 488 nm / λem = 480-520 nm[15]
Channel 2 (NIR, pH-sensitive)λex = 640 nm / λem = 680-720 nm[15]
Ratiometric OutputIntensity (NIR) / Intensity (Visible)N/A
Cell PermeabilityGood[15]
PhotostabilityHigh[15]

Experimental Protocol: Visualizing Lysosomal pH in Live Cells

Objective: To use a ratiometric fluorescent probe to visualize the acidic environment of lysosomes in HeLa cells.

Materials:

  • HeLa cells

  • Ratiometric pH probe with lysosomal targeting moiety (e.g., morpholine)

  • DMEM with 10% FBS

  • Live Cell Imaging Solution (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Chloroquine (lysosomotropic agent to raise lysosomal pH)

  • Confocal Laser Scanning Microscope with 488 nm and 640 nm laser lines

Procedure:

  • Cell Culture: Seed HeLa cells on glass-bottom dishes and culture overnight until 60-70% confluent.

  • Probe Loading:

    • Wash cells with warm HBSS.

    • Incubate cells with 5 µM of the ratiometric pH probe in DMEM for 20 minutes at 37°C.

  • Washing: Wash the cells twice with warm HBSS to remove extracellular probe. Add fresh HBSS for imaging.

  • Baseline Ratiometric Imaging:

    • Place the dish on the confocal microscope stage.

    • Sequentially acquire images in two channels:

      • Channel 1 (Visible): Excite at 488 nm, collect emission at 480-520 nm.

      • Channel 2 (NIR): Excite at 640 nm, collect emission at 680-720 nm.

    • Observe punctate staining pattern characteristic of lysosomes, with a strong signal in the NIR channel.

  • Altering Lysosomal pH:

    • Add chloroquine to the dish to a final concentration of 50 µM.

    • Incubate for 30 minutes at 37°C.

  • Post-Treatment Imaging:

    • Acquire a new set of images in both channels using the identical microscope settings.

  • Data Analysis:

    • Using image analysis software, generate a ratiometric image by dividing the NIR channel image (pixel-by-pixel) by the visible channel image.

    • Compare the ratiometric images before and after chloroquine treatment. A significant decrease in the ratio within the puncta indicates an increase in lysosomal pH.

References

Application Notes and Protocols for Utilizing 1,2,4-Triazole Scaffolds in Novel Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using the 1,2,4-triazole scaffold as a foundational building block for the discovery and development of novel fungicides. The information presented covers the rationale for its use, its mechanism of action, strategies for chemical modification, and detailed protocols for synthesis and biological evaluation.

Application Note 1: The 1,2,4-Triazole Moiety as a Privileged Scaffold for Fungicides

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms, which is considered a "privileged" scaffold in medicinal and agrochemical chemistry.[1] Its structure is a core component in a wide range of highly successful commercial fungicides, including difenoconazole, tebuconazole, and propiconazole.[1][2][3] The development of new antifungal agents is crucial to combat the emergence of resistant fungal strains and to address the toxicological and environmental concerns associated with older chemistries.[1][2]

The versatility of the 1,2,4-triazole ring allows for extensive chemical modification through strategies like molecular hybridization and scaffold hopping.[2][4][5] By introducing various bioactive moieties, such as oxime ethers or phenoxy pyridinyl groups, researchers can develop novel derivatives with a broader spectrum of activity, improved potency, and enhanced safety profiles.[2]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole-based fungicides primarily act by disrupting the fungal cell membrane's integrity.[3] They achieve this by inhibiting a specific cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][3] This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammals.[3] The inhibition of CYP51 leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, resulting in abnormal fungal growth and cell death.[3]

Ergosterol_Biosynthesis_Inhibition cluster_pathway Fungal Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Membrane Functional Cell Membrane Ergosterol->Membrane Incorporation DisruptedMembrane Disrupted Cell Membrane Integrity Triazole 1,2,4-Triazole Fungicide CYP51 CYP51 Enzyme (14α-demethylase) Triazole->CYP51 Inhibits Death Fungal Cell Death DisruptedMembrane->Death

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by 1,2,4-triazole fungicides.

Data Presentation: In Vitro Fungicidal Activity

The following table summarizes the in vitro fungicidal activity (EC₅₀ in mg/L) of newly synthesized 1,2,4-triazole derivatives against a panel of common plant pathogens. Lower EC₅₀ values indicate higher potency.

Compound IDTarget PathogenEC₅₀ (mg/L)Reference CompoundEC₅₀ (mg/L)Reference
5a4 Sclerotinia sclerotiorum1.59Difenoconazole0.12[2]
Phytophthora infestans0.46Difenoconazole2.01[2]
Rhizoctonia solani0.27Difenoconazole0.44[2]
Botrytis cinerea11.39Difenoconazole1.56[2]
5b2 Sclerotinia sclerotiorum0.12Difenoconazole0.12[2]
6ad Rhizoctonia solani0.18Propiconazole16-21 µg/mL[1][6]
Sclerotinia sclerotiorum0.35Propiconazole16-21 µg/mL[1][6]
Fusarium graminearum0.37Propiconazole16-21 µg/mL[1][6]
Magnaporthe oryzae2.25Propiconazole16-21 µg/mL[1][6]

Experimental Protocols

Protocol 1: General Synthetic Workflow for Novel 1,2,4-Triazole Derivatives

This protocol provides a generalized workflow for the synthesis of novel 1,2,4-triazole derivatives containing an oxime ether and a phenoxy pyridinyl moiety, based on established chemical syntheses.[2]

Synthesis_Workflow Start Starting Materials: - Substituted Phenol - Pyridine Derivative Intermediate1 Intermediate 1 (Phenoxy Pyridine) Start->Intermediate1 Nucleophilic Aromatic Substitution Intermediate2 Intermediate 2 (Keto-Triazole) Intermediate1->Intermediate2 Friedel-Crafts Acylation FinalProduct Final Product (Triazole-Oxime Ether) Intermediate2->FinalProduct Condensation with Alkoxyamine Hydrochloride Purification Purification (e.g., Column Chromatography) FinalProduct->Purification Analysis Structural Analysis (NMR, HRMS, X-ray) Purification->Analysis

Caption: General workflow for the synthesis of novel 1,2,4-triazole derivatives.

Methodology:

  • Synthesis of Phenoxy Pyridine Intermediate: React a substituted phenol with an appropriate pyridine derivative (e.g., 3-acetyl-6-chloropyridine) via a nucleophilic aromatic substitution reaction in the presence of a base (e.g., K₂CO₃) and a suitable solvent (e.g., DMF).

  • Synthesis of Keto-Triazole Intermediate: The resulting phenoxy pyridine intermediate is then reacted with a brominating agent followed by 1,2,4-triazole in a suitable solvent to yield the keto-triazole intermediate.

  • Synthesis of Final Product (Oxime Ether): The keto-triazole intermediate is condensed with an alkoxyamine hydrochloride (e.g., methoxyamine hydrochloride) in the presence of a base (e.g., pyridine) and a solvent like ethanol under reflux to yield the final triazole-oxime ether derivative.[2]

  • Purification and Analysis: The crude product is purified using techniques such as column chromatography. The final structure is confirmed by analytical methods including NMR spectroscopy, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction where applicable.[2]

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of novel compounds against yeast-like fungi and the Effective Concentration for 50% growth inhibition (EC₅₀) for mycelial fungi, adapted from CLSI and EUCAST standards.[7][8]

Antifungal_Assay_Workflow Culture 1. Prepare Fungal Culture (e.g., on PDA plates) Inoculum 2. Prepare Standardized Inoculum Suspension (0.5 McFarland) Culture->Inoculum Inoculate 4. Inoculate Wells with Fungal Suspension Inoculum->Inoculate Dilution 3. Prepare Serial Dilutions of Test Compound in 96-well plate Dilution->Inoculate Incubate 5. Incubate Plates (e.g., 24-48h at 28-35°C) Inoculate->Incubate Read 6. Read Results (Visually or Spectrophotometrically) Incubate->Read Analyze 7. Determine MIC/EC50 Values Read->Analyze

Caption: Workflow for the in vitro broth microdilution antifungal susceptibility assay.

Methodology:

  • Media and Reagent Preparation:

    • Prepare RPMI-1640 medium buffered to pH 7.0 with MOPS for yeast or Potato Dextrose Broth (PDB) for mycelial fungi.[9]

    • Prepare a stock solution of the test compound (e.g., 10 mg/mL) in a suitable solvent like DMSO.[9]

  • Inoculum Preparation:

    • Subculture the fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar) and incubate to ensure purity and viability.[7]

    • Prepare a suspension of fungal spores or cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.[9] Dilute this suspension in the appropriate broth to achieve the final target inoculum concentration (e.g., 1-5 x 10³ CFU/mL for yeast).[9]

  • Assay Procedure:

    • In a sterile 96-well microtiter plate, perform serial twofold dilutions of the test compound. The typical concentration range to test for a novel compound is 0.03 to 32 µg/mL.[9]

    • Add 100 µL of the standardized fungal inoculum to each well.

    • Include a positive growth control (inoculum without compound) and a sterility control (medium only).[9]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28°C or 35°C) for 24-72 hours, depending on the fungal species.[9]

  • Reading and Analysis:

    • The MIC is determined as the lowest concentration of the compound that causes significant inhibition of visible growth (e.g., ≥50%) compared to the growth control.[8][9]

    • For mycelial fungi, absorbance can be read using a microplate reader, and the data is used to calculate the EC₅₀ value through probit analysis.

Protocol 3: Greenhouse Efficacy Trial for Fungicide Screening

This protocol describes a method for evaluating the efficacy of experimental fungicides for the control of a foliar plant disease (e.g., powdery mildew on cucumber) in a controlled greenhouse environment.

Methodology:

  • Plant Propagation:

    • Grow susceptible host plants (e.g., cucumber, Cucumis sativus) from seed in pots containing a sterile potting mix.

    • Maintain plants in a controlled greenhouse environment (e.g., 22-26°C, 16-hour photoperiod) until they reach a suitable growth stage (e.g., 2-3 true leaves).[10]

  • Preparation of Fungal Inoculum:

    • Culture the target pathogen (e.g., Podosphaera xanthii) on infected host plants.

    • Prepare a spore suspension by washing spores from infected leaves with sterile water containing a wetting agent (e.g., 0.01% Tween 20). Adjust the concentration to a standard level (e.g., 1 x 10⁵ spores/mL).

  • Fungicide Application:

    • Prepare spray solutions of the experimental compounds at various concentrations (e.g., 50, 100, 200 mg/L). Include a commercial standard fungicide and an untreated control (water + surfactant).

    • Apply the treatments to the plants until runoff using a handheld sprayer. Ensure complete coverage of all leaf surfaces. Allow plants to dry completely.

  • Inoculation:

    • Approximately 24 hours after fungicide application, inoculate the plants by spraying the spore suspension evenly over the leaf surfaces.

    • Maintain high humidity for 24 hours post-inoculation to facilitate infection.

  • Incubation and Assessment:

    • Return plants to standard greenhouse conditions.

    • After a set incubation period (e.g., 7-10 days), assess disease severity. This can be done by visually estimating the percentage of leaf area covered by the fungus on treated leaves.

  • Data Analysis:

    • Calculate the percent disease control for each treatment relative to the untreated control.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine significant differences between treatments.[11][12]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Bromopropoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 1-(3-Bromopropoxy)-4-nitrobenzene synthesis.

Frequently Asked Questions (FAQs)

Q1: What synthetic route is used for this compound? A1: The most common and direct method for synthesizing this compound is the Williamson ether synthesis.[1] This reaction involves the deprotonation of 4-nitrophenol to form a phenoxide ion, which then acts as a nucleophile and attacks 1,3-dibromopropane in a bimolecular nucleophilic substitution (SN2) reaction.[2][3]

Q2: What are the primary factors that influence the reaction yield? A2: Several factors are critical for maximizing the yield:

  • Choice of Base: The base must be strong enough to completely deprotonate the 4-nitrophenol to generate the nucleophilic phenoxide.[4]

  • Solvent: Polar aprotic solvents are generally preferred as they can solvate the cation of the base but do not solvate the nucleophile, thus increasing its reactivity.[4]

  • Reaction Temperature: The temperature must be high enough to provide the necessary activation energy but not so high as to promote side reactions like elimination.[4][5]

  • Stoichiometry: The molar ratio of the reactants is crucial to prevent the formation of undesired byproducts.

  • Purity of Reagents: The presence of water can hinder the reaction by reacting with the base and reducing the concentration of the active nucleophile.[4][6]

Q3: What are the most common side products in this synthesis? A3: The primary side products to be aware of are:

  • 1,3-Bis(4-nitrophenoxy)propane: This is formed when a second molecule of 4-nitrophenoxide reacts with the desired product. This can be minimized by using an excess of 1,3-dibromopropane.

  • Unreacted Starting Materials: Incomplete reactions will leave unreacted 4-nitrophenol and 1,3-dibromopropane in the crude product.[4]

  • Elimination Products: Although 1,3-dibromopropane is a primary alkyl halide and less prone to elimination, high temperatures can favor the formation of allyl bromide.[3][4]

Q4: How can I monitor the progress of the reaction? A4: The reaction progress can be effectively monitored using thin-layer chromatography (TLC).[2] By spotting the reaction mixture alongside the starting materials (4-nitrophenol and 1,3-dibromopropane), you can observe the consumption of reactants and the appearance of the product spot.

Troubleshooting Guide

Problem: Low or No Product Yield

Possible Cause Recommended Solution
Incomplete Deprotonation of 4-Nitrophenol [4]Ensure the base is strong enough (e.g., NaH, K₂CO₃) and used in a slight excess (e.g., 1.1-1.5 equivalents). Ensure all reagents and glassware are thoroughly dried, as water can consume the base.[4][6]
Incorrect Stoichiometry Use a molar excess of 1,3-dibromopropane (e.g., 2-3 equivalents) to favor the formation of the mono-substituted product and minimize the formation of the di-substituted byproduct.
Low Reaction Temperature [5]The reaction may not have enough energy to proceed.[5] Gently reflux the reaction mixture and monitor by TLC. The optimal temperature is typically between 60-100°C, depending on the solvent.[4]
Poor Nucleophilicity Consider using a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB).[5] A PTC helps transport the phenoxide nucleophile from the solid or aqueous phase into the organic phase where the alkyl halide is, accelerating the reaction.[6][7]
Degradation of Reagents Use high-purity, fresh reagents. 1,3-dibromopropane can degrade over time; consider purification by distillation if necessary.

Problem: Multiple Spots on TLC Indicating an Impure Product

Observation Possible Cause & Solution
Spot corresponding to 4-nitrophenol Cause: Incomplete reaction.[4] Solution: Increase reaction time or temperature. Ensure sufficient base was used for complete deprotonation.
A new, less polar spot (in addition to product) Cause: Formation of 1,3-bis(4-nitrophenoxy)propane. Solution: Use a larger excess of 1,3-dibromopropane in future experiments. This byproduct can be separated from the desired product by column chromatography.[2]
Streaking or multiple unresolved spots Cause: Complex mixture of side products, possibly due to excessively high temperatures. Solution: Lower the reaction temperature.[4] Purify the crude product using column chromatography to isolate the desired compound.[2]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes key parameters and their impact on the Williamson ether synthesis for improving yield.

ParameterRecommended ChoiceRationale & Citation
Alkyl Halide 1,3-dibromopropanePrimary halide favors the SN2 mechanism over elimination.[1][3]
Base K₂CO₃, NaHK₂CO₃ is a common, effective, and easy-to-handle base. NaH is a stronger, non-nucleophilic base that ensures complete deprotonation but requires anhydrous conditions.[8]
Solvent Acetone, DMF, AcetonitrilePolar aprotic solvents are preferred as they enhance the nucleophilicity of the phenoxide, accelerating the SN2 reaction.[4]
Catalyst Tetrabutylammonium bromide (TBAB)A phase-transfer catalyst can significantly increase the reaction rate and yield by facilitating the transfer of the phenoxide into the organic phase.[5][6][7]
Temperature 60-80°C (Reflux)Provides sufficient energy for the reaction while minimizing the risk of elimination side reactions that are favored at higher temperatures.[4][5]
Stoichiometry 1 eq. 4-nitrophenol, >2 eq. 1,3-dibromopropaneAn excess of the dihalide minimizes the formation of the di-substituted byproduct.

Experimental Protocols

Protocol 1: Standard Williamson Ether Synthesis

Objective: To synthesize this compound using potassium carbonate as the base.

Materials:

  • 4-Nitrophenol (1.0 eq)

  • 1,3-Dibromopropane (3.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Acetone (anhydrous)

  • Ethyl acetate, Hexane (for chromatography)

  • Deionized water, Brine

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetone to the flask (sufficient to dissolve the reactants).

  • Addition of Alkyl Halide: With vigorous stirring, add 1,3-dibromopropane (3.0 eq) to the mixture.[2]

  • Reaction: Heat the mixture to a gentle reflux (around 60°C) and monitor the progress by TLC. The reaction is typically complete within 4-12 hours.[4]

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and then with brine (1x).[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.[2]

Protocol 2: Phase-Transfer Catalyzed (PTC) Synthesis

Objective: To improve reaction efficiency and yield using a phase-transfer catalyst.

Materials:

  • 4-Nitrophenol (1.0 eq)

  • 1,3-Dibromopropane (3.0 eq)

  • Sodium Hydroxide (NaOH) solution (e.g., 50%)

  • Tetrabutylammonium bromide (TBAB) (0.05 - 0.1 eq)

  • Toluene or Dichloromethane

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol (1.0 eq), 1,3-dibromopropane (3.0 eq), TBAB (0.1 eq), and toluene.[5]

  • Base Addition: With vigorous stirring, add the sodium hydroxide solution. The PTC will transport the hydroxide into the organic phase to deprotonate the phenol and then transport the phenoxide to react with the dibromopropane.[5]

  • Reaction: Heat the mixture to reflux (around 70-80°C) with vigorous stirring to ensure proper mixing of the phases. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and separate the organic layer.

  • Extraction: Wash the organic layer with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography as described in Protocol 1.

Visualizations

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Combine 4-Nitrophenol, Base (K₂CO₃), and Solvent (Acetone) B Add Excess 1,3-Dibromopropane A->B C Heat to Reflux (60-80°C) B->C D Monitor by TLC until 4-Nitrophenol is Consumed C->D E Cool and Filter Inorganic Salts D->E F Concentrate Filtrate E->F G Liquid-Liquid Extraction (Ethyl Acetate / Water) F->G H Dry Organic Layer (e.g., Na₂SO₄) G->H I Column Chromatography H->I J Characterize Pure Product I->J

Caption: Standard experimental workflow for the synthesis of this compound.

Troubleshooting start Low Product Yield q1 Check TLC: Unreacted 4-Nitrophenol? start->q1 a1_yes Incomplete Deprotonation or Insufficient Reaction Time q1->a1_yes Yes q2 Check TLC: Di-substituted Byproduct Present? q1->q2 No s1_yes Solutions: • Use stronger/more base • Ensure anhydrous conditions • Increase reaction time/temp a1_yes->s1_yes a2_yes Incorrect Stoichiometry q2->a2_yes Yes a_other Other Issues: • Poor reagent quality • Suboptimal solvent/temp • Inefficient mixing (PTC) q2->a_other No s2_yes Solution: • Use larger excess of 1,3-dibromopropane (>2 eq.) a2_yes->s2_yes s_other Solutions: • Use pure reagents • Optimize conditions (see table) • Use a phase-transfer catalyst a_other->s_other

Caption: Troubleshooting logic for addressing low yield in the synthesis reaction.

References

Common side products in the synthesis of 1-(3-Bromopropoxy)-4-nitrobenzene.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Bromopropoxy)-4-nitrobenzene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, which involves the reaction of 4-nitrophenol with 1,3-dibromopropane.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Incomplete deprotonation of 4-nitrophenol. 2. Reaction temperature is too low. 3. Impure or wet reagents/solvents.1. Ensure a slight excess of a suitable base (e.g., K₂CO₃, NaH) is used. 2. Increase the reaction temperature, typically to the reflux temperature of the solvent. 3. Use anhydrous solvents and dry reagents.
Presence of Multiple Spots on TLC 1. Unreacted starting materials (4-nitrophenol, 1,3-dibromopropane). 2. Formation of the bis-ether side product. 3. Formation of C-alkylated side product.1. Increase reaction time or temperature. Consider adding more of the limiting reagent. 2. Use a molar excess of 1,3-dibromopropane. 3. Use a polar aprotic solvent (e.g., DMF, acetone) to favor O-alkylation.[1]
Product is an Oil, Not a Solid 1. Presence of impurities, particularly unreacted 1,3-dibromopropane or the bis-ether.1. Purify the crude product using column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).
Reaction Mixture Turns Dark 1. Decomposition of starting materials or product at high temperatures.1. Ensure the reaction temperature does not significantly exceed the reflux temperature of the solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most common side products are:

  • 1,3-bis(4-nitrophenoxy)propane: This results from the reaction of 4-nitrophenoxide with both ends of the 1,3-dibromopropane molecule.

  • C-alkylated 4-nitrophenol: The propyl group may attach to the aromatic ring of 4-nitrophenol instead of the oxygen atom.[1]

  • Unreacted starting materials: Residual 4-nitrophenol and 1,3-dibromopropane are common impurities.

Q2: How can I minimize the formation of the bis-ether side product, 1,3-bis(4-nitrophenoxy)propane?

A2: To favor the formation of the desired mono-ether product, use a significant molar excess of 1,3-dibromopropane relative to 4-nitrophenol. This increases the probability that a 4-nitrophenoxide ion will react with a fresh molecule of 1,3-dibromopropane rather than the already substituted product.

Q3: What is C-alkylation and how can it be avoided?

A3: C-alkylation is a competing reaction where the alkyl group of 1,3-dibromopropane bonds to a carbon atom of the aromatic ring of 4-nitrophenol instead of the oxygen atom.[1] The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites. To favor O-alkylation (formation of the ether), it is recommended to use polar aprotic solvents like DMF or acetone. Protic solvents can solvate the oxygen atom of the phenoxide, making the carbon atoms of the ring more nucleophilic.[1]

Q4: Is E2 elimination a significant side reaction in this synthesis?

A4: E2 elimination is a potential side reaction in Williamson ether syntheses. However, with 1,3-dibromopropane being a primary alkyl halide, the SN2 reaction is generally favored, and elimination is not a major concern under typical reaction conditions.

Q5: What is a suitable solvent for this reaction?

A5: Polar aprotic solvents such as acetone, N,N-dimethylformamide (DMF), or acetonitrile are generally preferred. These solvents effectively solvate the cation of the phenoxide salt, leaving the oxygen anion more available for nucleophilic attack.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method and may require optimization based on specific laboratory conditions.

Materials:

  • 4-Nitrophenol

  • 1,3-Dibromopropane

  • Potassium Carbonate (anhydrous)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetone.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add 1,3-dibromopropane (3.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain this compound.

Visualizations

Synthesis_Pathway Synthesis of this compound and Side Products R1 4-Nitrophenol I1 4-Nitrophenoxide R1->I1 + Base R2 1,3-Dibromopropane P1 This compound (Desired Product) R2->P1 Base Base (e.g., K2CO3) I1->P1 + 1,3-Dibromopropane (O-alkylation) SP1 1,3-bis(4-nitrophenoxy)propane (Bis-ether Side Product) I1->SP1 + this compound SP2 C-alkylated 4-nitrophenol (Side Product) I1->SP2 + 1,3-Dibromopropane (C-alkylation)

Caption: Reaction scheme for the synthesis of this compound and major side products.

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis Issues Start Start Synthesis Check1 Reaction Complete? (TLC) Start->Check1 Action2 Check Reagent Purity/Stoichiometry Start->Action2 Check2 Desired Product Purity? Check1->Check2 Yes Action1 Increase Reaction Time/Temp Check1->Action1 No Action3 Purify via Column Chromatography Check2->Action3 No End Pure Product Check2->End Yes Action1->Check1 Action2->Start Action3->Check2 Action4 Optimize Solvent/Base Action3->Action4 Action4->Start

Caption: A logical workflow for troubleshooting common issues during the synthesis.

References

Purification of crude 1-(3-Bromopropoxy)-4-nitrobenzene by column chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 1-(3-Bromopropoxy)-4-nitrobenzene by column chromatography. Below you will find troubleshooting advice, frequently asked questions (FAQs), a detailed experimental protocol, and visualizations to assist in your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor separation of the desired product from impurities (overlapping spots on TLC). The solvent system (eluent) is not optimal. The polarity may be too high or too low.Perform a thorough thin-layer chromatography (TLC) analysis with various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to find a system that provides good separation. Aim for an Rf value of 0.2-0.4 for the desired product.[1]
The column is overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded. A general guideline is to use 20-50 times the weight of silica gel to the weight of the crude product.
The column was packed improperly, leading to channeling.Ensure the silica gel is packed uniformly without air bubbles or cracks. A slurry packing method is often most effective.[1]
The desired product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you started with 10% ethyl acetate in hexane, you can increase it to 20%, 30%, and so on.
The compound may have degraded on the silica gel.Test the stability of your compound on a silica gel TLC plate before running the column. If it degrades, consider using a different stationary phase like alumina or deactivated silica gel.
The product elutes too quickly (high Rf value) with the solvent front. The eluent is too polar.Start with a less polar solvent system. For example, begin with 100% hexane and gradually increase the percentage of ethyl acetate.
Streaking of spots on the TLC plate during fraction analysis. The sample is too concentrated when spotted on the TLC plate.Dilute the fractions before spotting them on the TLC plate.
The compound may be acidic or basic, causing interaction with the silica gel.Add a small amount of a modifier to the eluent system, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds.
Crystallization of the product in the column or on the collection tip. The eluent is not a good solvent for the purified compound at the concentration it is eluting.Switch to a slightly more polar eluent system to increase the solubility of the compound. You can also try to gently warm the column with a heat gun, but be cautious not to overheat it.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A good starting point is a mixture of hexane and ethyl acetate. Based on the purification of similar compounds, a ratio of 9:1 or 8:2 (hexane:ethyl acetate) is often effective.[1] It is crucial to first determine the optimal solvent system by running a TLC of your crude material.

Q2: What are the likely impurities I need to separate from my crude this compound?

If the compound was synthesized via a Williamson ether synthesis from 4-nitrophenol and 1,3-dibromopropane, common impurities include:

  • Unreacted 4-nitrophenol: This is a polar compound and will likely have a low Rf value.

  • Unreacted 1,3-dibromopropane: This is a non-polar compound and will have a high Rf value.

  • Bis-ether product (1,3-bis(4-nitrophenoxy)propane): This is a potential side product that will likely have a different polarity than the desired product.

Q3: How do I prepare my sample for loading onto the column?

Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.[1] The goal is to have a concentrated solution that can be loaded as a narrow band at the top of the silica gel.[1] Alternatively, you can use a "dry loading" method where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the top of the column.

Q4: How can I visualize the colorless spots of this compound on a TLC plate?

Due to the nitroaromatic chromophore, this compound should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent background. You can also use a general stain like potassium permanganate.

Q5: My purified product appears as an oil, but I expect a solid. What should I do?

Ensure all the solvent from the column has been thoroughly removed using a rotary evaporator. If it remains an oil, it may be due to residual impurities. You can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. If these methods fail, a second purification step, such as recrystallization from a suitable solvent (e.g., ethanol or methanol), may be necessary.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on the purity of your crude material.

1. Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

2. TLC Analysis to Determine Eluent System:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

  • Spot the solution on a TLC plate.

  • Develop the TLC plate in various hexane:ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3).

  • Visualize the plate under a UV lamp.

  • The optimal eluent system is the one that gives the desired product an Rf value between 0.2 and 0.4 and shows good separation from impurities.[1]

3. Column Preparation (Slurry Method):

  • Securely clamp the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand on top of the plug.

  • In a separate beaker, prepare a slurry of silica gel in the chosen eluent.

  • Pour the slurry into the column, ensuring no air bubbles are trapped.

  • Gently tap the column to help the silica gel pack evenly.

  • Once the silica gel has settled, add a thin layer of sand on top to protect the surface.[1]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully add the sample solution to the top of the column using a pipette.

  • Allow the sample to be fully absorbed into the silica gel.

  • Carefully add a small amount of fresh eluent to wash any remaining sample from the sides of the column onto the silica gel.

5. Elution and Fraction Collection:

  • Carefully fill the column with the eluent.

  • Begin collecting fractions in numbered test tubes or flasks.

  • Maintain a steady flow rate. A very fast flow rate can lead to poor separation.[1]

6. Monitoring the Separation:

  • Periodically analyze the collected fractions by TLC to determine which fractions contain the pure product.

  • Spot the crude material, and several fractions on the same TLC plate for comparison.

7. Isolation of the Purified Product:

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Typical Parameters for Column Chromatography Purification

ParameterRecommended Value/Condition
Stationary Phase Silica Gel (60-120 or 230-400 mesh)
Mobile Phase (Eluent) Hexane:Ethyl Acetate (starting with 9:1 or 8:2)
Optimal Rf on TLC 0.2 - 0.4[1]
Sample to Silica Ratio 1:20 to 1:50 by weight
Visualization Method UV light (254 nm)

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Isolation cluster_product Final Product tlc TLC Analysis (Determine Eluent) column_prep Column Packing (Slurry Method) tlc->column_prep Optimal Eluent Found sample_prep Sample Preparation (Minimal Solvent) column_prep->sample_prep loading Sample Loading sample_prep->loading elution Elution & Fraction Collection loading->elution monitoring TLC Monitoring of Fractions elution->monitoring pooling Pooling of Pure Fractions monitoring->pooling Identify Pure Fractions isolation Solvent Removal (Rotary Evaporation) pooling->isolation pure_product Pure Product isolation->pure_product

Caption: Experimental workflow for the purification of this compound by column chromatography.

troubleshooting_logic start Poor Separation? check_rf Check Rf of Product on TLC start->check_rf rf_high Rf > 0.4 check_rf->rf_high Yes rf_low Rf < 0.2 check_rf->rf_low No decrease_polarity Decrease Eluent Polarity (Less Ethyl Acetate) rf_high->decrease_polarity rf_ok 0.2 < Rf < 0.4 rf_low->rf_ok No increase_polarity Increase Eluent Polarity (More Ethyl Acetate) rf_low->increase_polarity check_column Check Column Packing & Loading rf_ok->check_column

Caption: A logical decision tree for troubleshooting poor separation in column chromatography.

References

Technical Support Center: Optimizing Substitutions on 1-(3-Bromopropoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-bromopropoxy)-4-nitrobenzene. The information is designed to help optimize reaction conditions and address common challenges encountered during substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site on this compound for nucleophilic substitution?

A1: The primary reactive site is the carbon atom attached to the bromine on the propyl chain. This is a primary alkyl bromide, which is highly susceptible to S(_N)2 reactions with a variety of nucleophiles. While the nitro group activates the aromatic ring for nucleophilic aromatic substitution (S(_N)Ar), the conditions required for this are typically much harsher than those needed for substitution at the alkyl chain.

Q2: I am observing low yield in my substitution reaction. What are the common causes?

A2: Low yields can stem from several factors:

  • Insufficiently reactive nucleophile: The strength of your nucleophile is critical. For instance, alcohols are weak nucleophiles and will react slowly.

  • Suboptimal reaction temperature: Many S(_N)2 reactions require heating to proceed at a reasonable rate.

  • Inappropriate solvent: The choice of solvent can significantly impact the reaction rate.

  • Presence of water: Moisture can protonate and deactivate anionic nucleophiles.

  • Side reactions: Elimination (E2) can compete with substitution, especially with sterically hindered or strong bases at high temperatures.

Q3: My reaction is not going to completion, even after extended reaction times. What can I do?

A3: To drive the reaction to completion, consider the following:

  • Increase the temperature: This will increase the reaction rate. Using a high-boiling point solvent like DMF or DMSO can facilitate this.

  • Use a stronger nucleophile: For example, when reacting with an alcohol, pre-forming the more nucleophilic alkoxide with a base like sodium hydride (NaH) can dramatically improve the reaction rate.[1][2][3]

  • Increase the concentration of the nucleophile: Using a slight excess (1.1 to 1.5 equivalents) of the nucleophile can help drive the equilibrium towards the product.

Q4: I am seeing the formation of an elimination byproduct. How can I minimize this?

A4: Elimination (E2) can compete with the desired S(_N)2 substitution. To favor substitution:

  • Use a less sterically hindered nucleophile/base.

  • Avoid excessively high temperatures.

  • Choose a nucleophile that is a weaker base. For example, using a thiol (R-SH) is less likely to cause elimination than using a thiolate (R-S

    ^-
    ) generated with a strong base.

Troubleshooting Guides

Issue 1: Low Conversion Rate in Williamson Ether Synthesis

Symptoms:

  • TLC or GC-MS analysis shows a significant amount of unreacted this compound.

  • The desired ether product is formed in low yield.

Possible Causes and Solutions:

CauseSolution
Weak Nucleophile The alcohol being used is a weak nucleophile. Convert the alcohol to its corresponding alkoxide using a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) before adding the this compound.[1][2][3]
Low Reaction Temperature Increase the reaction temperature. Refluxing in a suitable solvent is often necessary. Consider using a higher-boiling point solvent such as DMF or DMSO.[1]
Inappropriate Solvent Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the cation but not the anionic nucleophile, increasing its reactivity.[4]
Presence of Water Ensure all glassware is oven-dried and use anhydrous solvents. Water can quench the alkoxide.
Issue 2: Formation of Multiple Products in Reactions with Amines

Symptoms:

  • LC-MS or NMR analysis indicates the presence of mono- and di-substituted products.

  • Difficulty in purifying the desired mono-substituted product.

Possible Causes and Solutions:

CauseSolution
Over-alkylation of the Amine The initially formed secondary amine is more nucleophilic than the starting primary amine and reacts further. Use a large excess of the primary amine to favor the mono-alkylation product. Alternatively, add the this compound slowly to a solution of the amine.
High Reaction Temperature High temperatures can promote over-alkylation. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Use of a Strong Base The use of an external base to scavenge the HBr formed can also deprotonate the product amine, making it more nucleophilic. Use a milder, non-nucleophilic base like potassium carbonate or triethylamine.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis

This protocol describes the synthesis of 1-(4-nitrophenoxy)-3-propoxybenzene from this compound and phenol.

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.1 equivalents) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Substitution Reaction: To the solution of the sodium phenoxide, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

  • Reaction Monitoring: Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: General Procedure for Substitution with a Thiol

This protocol describes the synthesis of S-[3-(4-nitrophenoxy)propyl] ethanethioate from this compound and potassium thioacetate.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and potassium thioacetate (1.2 equivalents) in anhydrous acetone.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter off the potassium bromide byproduct. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product. The product can be further purified by recrystallization from ethanol if necessary.

Visualizations

experimental_workflow cluster_alkoxide Alkoxide Formation cluster_substitution SN2 Substitution cluster_workup Workup & Purification alcohol Alcohol (R-OH) alkoxide Alkoxide (R-O⁻) alcohol->alkoxide Deprotonation base Strong Base (e.g., NaH) base->alkoxide alkoxide_ref Alkoxide substrate This compound product Ether Product substrate->product Nucleophilic Attack crude Crude Product product->crude Quench & Extract alkoxide_ref->product pure Pure Product crude->pure Chromatography

Caption: Workflow for Williamson Ether Synthesis.

troubleshooting_logic start Low Product Yield check_nucleophile Is the nucleophile strong enough? start->check_nucleophile check_temp Is the temperature high enough? check_nucleophile->check_temp Yes use_stronger_nuc Use a stronger nucleophile (e.g., form alkoxide) check_nucleophile->use_stronger_nuc No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes increase_temp Increase reaction temperature check_temp->increase_temp No check_solvent->use_stronger_nuc No change_solvent Use polar aprotic solvent (DMF, DMSO) check_solvent->change_solvent No

Caption: Troubleshooting logic for low reaction yield.

References

Troubleshooting low yield in Williamson ether synthesis of the compound.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low yields in the Williamson ether synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Williamson ether synthesis is resulting in a low yield. What are the primary factors I should investigate?

Low yields in the Williamson ether synthesis can often be attributed to several key factors. A systematic approach to troubleshooting is recommended. The primary areas to investigate are the purity of your reactants, the reaction conditions, and the possibility of competing side reactions.[1][2] Ensure that all glassware is thoroughly dried and that anhydrous solvents are used, as the presence of water can consume the strong base required for the reaction.[2]

Q2: What are the most common side reactions in a Williamson ether synthesis, and how can I minimize them?

The most prevalent side reaction is the base-catalyzed E2 elimination of the alkylating agent, which competes with the desired SN2 pathway.[3][4] This is especially problematic with secondary and tertiary alkyl halides.[3][4][5] The alkoxide is a strong base and can abstract a proton, leading to the formation of an alkene.[4]

Another potential side reaction, particularly when using phenoxides, is C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it can be alkylated at the oxygen or on the aromatic ring.[3][4]

To minimize these side reactions:

  • Use Primary Alkyl Halides: These are much more amenable to SN2 reactions and less prone to elimination.[3][4]

  • Control the Temperature: Lower reaction temperatures generally favor the SN2 reaction over E2 elimination.[4][6] A typical temperature range is 50-100 °C.[2][3]

  • Choose a Non-Nucleophilic/Sterically Hindered Base: If the structure of your desired ether allows, using a less bulky alkoxide can be beneficial.[4]

  • Select an Appropriate Solvent: Polar aprotic solvents like acetonitrile, DMF, and DMSO are preferred as they solvate the cation of the alkoxide, making the "naked" alkoxide anion more reactive for the SN2 reaction.[3][4] Protic solvents can solvate the alkoxide, reducing its nucleophilicity.[3][4]

Data Presentation

Table 1: Influence of Alkyl Halide Structure on Reaction Pathway

While specific yields are highly dependent on the substrates and conditions, this table provides a general overview of the expected outcomes.

Alkyl Halide StructurePredominant Reaction PathwayTypical Ether YieldLikelihood of Alkene Formation
MethylSN2High (often > 80%)Very Low
PrimarySN2Good to High (60-95%)Low
SecondarySN2 and E2 CompetitionLow to Moderate (15-60%)Significant
TertiaryE2Very Low to None (< 5%)High to Very High

Experimental Protocols

Optimized Protocol for Williamson Ether Synthesis

This protocol provides a general methodology. Optimal conditions may vary based on the specific substrates.

Materials:

  • Alcohol

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous polar aprotic solvent (e.g., DMF or THF)

  • Primary Alkyl Halide

  • Anhydrous Hexane (for washing NaH)

  • Saturated aqueous ammonium chloride (for quenching)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Preparation: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), and a rubber septum.

  • Base Preparation: In the flask, add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexane (2-3 times) to remove the mineral oil, carefully decanting the hexane each time.

  • Alkoxide Formation: Add anhydrous solvent to the flask, followed by the slow, dropwise addition of the alcohol (1.0 equivalent) dissolved in the anhydrous solvent. Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases, indicating the formation of the alkoxide.

  • SN2 Reaction: Add the primary alkyl halide (1.0-1.2 equivalents) dropwise to the alkoxide solution.

  • Heating and Monitoring: Heat the reaction mixture to an appropriate temperature (typically 50-100 °C) and monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can range from 1 to 8 hours.[2][3]

  • Workup:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride or ethanol.

    • Add water to dissolve any salts and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the solvent in vacuo to yield the crude ether product, which can then be purified by distillation or column chromatography.

Visualizations

Diagram 1: Williamson Ether Synthesis Reaction Pathway

Williamson_Ether_Synthesis ROH Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻) ROH->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide TransitionState SN2 Transition State Alkoxide->TransitionState Nucleophilic Attack AlkylHalide Alkyl Halide (R'-X) AlkylHalide->TransitionState Ether Ether (R-O-R') TransitionState->Ether Formation Byproduct Salt (NaX) TransitionState->Byproduct

Caption: The SN2 mechanism of the Williamson ether synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low yields.

Diagram 3: SN2 vs. E2 Competition

SN2_vs_E2 cluster_reactants Reactants cluster_products Potential Products Alkoxide Alkoxide (R-O⁻) Ether Ether (S_N2 Product) Alkoxide->Ether Acts as Nucleophile Alkene Alkene (E2 Product) Alkoxide->Alkene Acts as Base AlkylHalide Alkyl Halide AlkylHalide->Ether AlkylHalide->Alkene

Caption: Competing SN2 and E2 pathways in the Williamson ether synthesis.

References

Removal of unreacted 4-nitrophenol from the reaction mixture.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 4-nitrophenol from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common laboratory-scale methods for removing unreacted 4-nitrophenol?

A1: The primary methods for removing unreacted 4-nitrophenol in a laboratory setting are liquid-liquid extraction, column chromatography, and recrystallization. The choice of method depends on the specific reaction mixture, the desired purity of the final product, and the scale of the reaction.

Q2: How do I choose the best purification method for my reaction mixture?

A2: The selection of the optimal purification method hinges on the properties of your desired product and the impurities present.

  • Liquid-Liquid Extraction is effective when 4-nitrophenol can be selectively partitioned into an aqueous phase by adjusting the pH, while the desired product remains in the organic phase. This is often a quick and efficient first-pass purification step.

  • Column Chromatography is a highly versatile technique that separates compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating 4-nitrophenol from products with different polarities.[1][2]

  • Recrystallization is suitable when the desired product is a solid and has significantly different solubility in a particular solvent compared to 4-nitrophenol, especially at different temperatures.[3]

Q3: Can I use a combination of methods to remove 4-nitrophenol?

A3: Yes, a multi-step purification strategy is often the most effective approach. For example, you might perform an initial liquid-liquid extraction to remove the bulk of the 4-nitrophenol, followed by column chromatography or recrystallization to achieve high purity of your final product.

Troubleshooting Guides

Liquid-Liquid Extraction

Issue 1: Poor separation of 4-nitrophenol into the aqueous layer.

  • Possible Cause: Incorrect pH of the aqueous phase. 4-nitrophenol is acidic and requires a basic solution (e.g., dilute NaOH or NaHCO3) to be deprotonated to the more water-soluble 4-nitrophenolate ion.

  • Troubleshooting Steps:

    • Ensure the pH of the aqueous wash solution is sufficiently basic (pH > 8) to deprotonate the 4-nitrophenol.

    • Perform multiple extractions with fresh aqueous base to ensure complete removal.

    • Check the pH of the aqueous layer after extraction to confirm it remains basic.

Issue 2: Emulsion formation at the interface of the organic and aqueous layers.

  • Possible Cause: Vigorous shaking of the separatory funnel, or the presence of surfactants or finely divided solids.

  • Troubleshooting Steps:

    • Allow the separatory funnel to stand for a longer period to allow the emulsion to break.

    • Gently swirl or rock the separatory funnel instead of vigorous shaking.

    • Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

    • If the emulsion persists, filter the mixture through a pad of celite or glass wool.

Column Chromatography

Issue 1: Co-elution of 4-nitrophenol with the desired product.

  • Possible Cause: The polarity of the eluting solvent is too high, or the polarity of the 4-nitrophenol and the desired product are too similar.

  • Troubleshooting Steps:

    • Use a less polar solvent system for elution. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation.[4]

    • If the polarities are very similar, consider using a different stationary phase (e.g., alumina instead of silica gel).

    • Analyze fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product before combining them.[2]

Issue 2: Tailing of the 4-nitrophenol peak on the column.

  • Possible Cause: Strong interaction between the acidic 4-nitrophenol and the stationary phase (e.g., silica gel).

  • Troubleshooting Steps:

    • Add a small amount of a modifying agent, such as a few drops of acetic acid or triethylamine, to the eluting solvent to reduce tailing. The choice of modifier depends on the nature of your desired product.

Recrystallization

Issue 1: 4-nitrophenol co-precipitates with the desired product.

  • Possible Cause: The chosen solvent does not provide sufficient solubility differentiation between 4-nitrophenol and the desired product.

  • Troubleshooting Steps:

    • Perform solubility tests with a variety of solvents to find one in which the desired product is highly soluble at high temperatures and poorly soluble at low temperatures, while 4-nitrophenol remains soluble at low temperatures.[3]

    • Cool the crystallization mixture slowly to allow for the selective crystallization of the desired product. Rapid cooling can trap impurities.[5]

    • If a single solvent is not effective, try a co-solvent system.[5]

Issue 2: Oiling out of the product instead of crystallization.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the solute. The solute is not pure enough.

  • Troubleshooting Steps:

    • Choose a solvent with a lower boiling point than the melting point of your product.[5]

    • Add a small amount of a solvent in which the product is less soluble to the "oiled out" mixture while heating to induce crystallization.

    • Attempt to purify the product further by another method (e.g., column chromatography) before recrystallization.

Data Presentation

Purification MethodTypical Yield (%)Typical Purity (%)Key Considerations
Liquid-Liquid Extraction 85-9580-95Dependent on pH control and the number of extractions.
Column Chromatography 70-80>99Yield can be lower due to losses on the column; very effective for complex mixtures.[4]
Recrystallization 60-90>98Highly dependent on the choice of solvent and the cooling process.[6]

Note: The data in this table is illustrative and based on typical outcomes for the purification of organic compounds. Actual results will vary depending on the specific reaction mixture and experimental conditions.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction

Objective: To remove 4-nitrophenol from an organic reaction mixture by extraction with a basic aqueous solution.

Materials:

  • Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

Methodology:

  • Transfer the organic reaction mixture to a separatory funnel.

  • Add an equal volume of 1 M NaOH solution to the separatory funnel.

  • Stopper the funnel and shake gently, venting frequently to release any pressure.

  • Allow the layers to separate. The aqueous layer will likely be yellow due to the formation of the 4-nitrophenolate ion.

  • Drain the lower aqueous layer.

  • Repeat the extraction with fresh 1 M NaOH solution until the aqueous layer is colorless.

  • Wash the organic layer with brine to remove any residual water-soluble impurities.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the organic layer to remove any remaining water.

  • Swirl the flask and let it stand for 10-15 minutes.

  • Decant or filter the dried organic solution to remove the drying agent. The resulting solution contains the purified product.

G A Reaction Mixture in Organic Solvent B Add 1M NaOH Solution A->B C Shake and Separate Layers B->C D Collect Organic Layer C->D Upper or Lower Layer E Aqueous Layer (contains 4-nitrophenolate) C->E Discard F Wash with Brine D->F G Dry with Anhydrous Sulfate F->G H Filter/Decant G->H I Purified Product in Organic Solvent H->I

Caption: Workflow for Liquid-Liquid Extraction of 4-nitrophenol.

Protocol 2: Column Chromatography

Objective: To separate 4-nitrophenol from a reaction mixture using silica gel chromatography.

Materials:

  • Crude reaction mixture

  • Silica gel (for column chromatography)

  • Eluting solvents (e.g., hexane, ethyl acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and chamber

Methodology:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of the eluting solvent.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin eluting the column with a non-polar solvent (e.g., 100% hexane or a high hexane/ethyl acetate ratio).

    • Gradually increase the polarity of the eluting solvent (e.g., by increasing the proportion of ethyl acetate).

  • Fraction Collection:

    • Collect the eluent in a series of labeled fractions.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure product, 4-nitrophenol, and any mixed fractions.

    • Combine the fractions containing the pure product and evaporate the solvent to obtain the purified compound.

G A Prepare Silica Gel Slurry B Pack Chromatography Column A->B C Load Crude Sample B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Purified Product H->I

Caption: Workflow for Column Chromatography Purification.

Protocol 3: Recrystallization

Objective: To purify a solid product contaminated with 4-nitrophenol by recrystallization.

Materials:

  • Crude solid product

  • Recrystallization solvent

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Solvent Selection: Choose a solvent in which the desired product is sparingly soluble at room temperature but very soluble at the solvent's boiling point, while 4-nitrophenol has different solubility characteristics.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Cooling: Remove the flask from the hot plate and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

G A Dissolve Crude Solid in Hot Solvent B Slowly Cool to Room Temperature A->B C Cool in Ice Bath B->C D Collect Crystals by Vacuum Filtration C->D E Wash Crystals with Cold Solvent D->E G Mother Liquor (contains 4-nitrophenol) D->G Discard F Dry Purified Crystals E->F

Caption: Workflow for Purification by Recrystallization.

References

Technical Support Center: Prevention of Dimerization and Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenges of unwanted dimerization and polymerization during chemical reactions. Utilize these resources to enhance reaction efficiency, improve product purity, and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are dimerization and polymerization in the context of a chemical reaction?

A1: Dimerization is a chemical reaction where two identical molecules combine to form a single larger molecule, known as a dimer.[1] Polymerization is a broader process where multiple small molecules, called monomers, react to form much larger chain-like or network molecules called polymers.[2] While essential in many manufacturing processes, these reactions are considered undesirable side reactions when they compete with the intended chemical transformation, leading to reduced yield of the desired product and complex purification challenges.[1][2]

Q2: What are the primary triggers for unwanted dimerization and polymerization?

A2: Unwanted dimerization and polymerization are typically initiated by several common factors:

  • Heat: Elevated temperatures can provide the necessary activation energy for these side reactions to occur. For thermally initiated polymerization, the rate can increase significantly with temperature.[3][4]

  • Light: Exposure to UV or ambient light can trigger photochemical reactions, leading to the formation of reactive species that initiate polymerization.[1]

  • Impurities: Contaminants such as oxygen, moisture, and metallic impurities can act as catalysts or initiators for polymerization.[5][6] Oxygen, for instance, can form peroxides that initiate free-radical polymerization.[5]

  • Extreme pH: Highly acidic or basic conditions can catalyze self-condensation or other dimerization pathways.[1]

  • High Monomer Concentration: A higher concentration of the starting material increases the probability of monomer molecules reacting with each other.[5][7]

Q3: What is the difference between a polymerization inhibitor and a retarder?

A3: Both inhibitors and retarders are used to control unwanted polymerization, but they function differently. A true inhibitor provides a distinct induction period during which no significant polymerization occurs. The inhibitor is consumed as it scavenges initiating radicals, and polymerization begins at a normal rate only after the inhibitor is depleted.[3][8] A retarder , on the other hand, slows down the rate of polymerization without providing a complete induction period.[8] In many industrial applications, a combination of both is used for comprehensive control.

Q4: Should I always remove the storage inhibitor from a monomer before use?

A4: Generally, yes. Storage inhibitors are added to monomers to prevent polymerization during transport and storage.[3] Their presence can interfere with or completely prevent the desired reaction, especially those involving free-radical mechanisms. For controlled and predictable experimental outcomes, removing the inhibitor immediately before the reaction is highly recommended.[9]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, providing causes and actionable solutions.

Issue 1: Unwanted Polymerization of Vinyl Monomers (e.g., Styrene, Acrylates)

Symptom: The reaction mixture becomes viscous, solidifies, or a significant amount of polymer byproduct is formed, leading to low yield of the desired product.[10]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Unwanted Polymerization start Unwanted Polymerization Observed check_purity Step 1: Verify Reagent Purity - Was the storage inhibitor removed? - Are solvents and reagents free of peroxides/impurities? start->check_purity control_conditions Step 2: Evaluate Reaction Conditions - Is the temperature too high? - Is the monomer concentration too high? - Is the reaction exposed to light? check_purity->control_conditions Purity Confirmed check_atmosphere Step 3: Check for Oxygen - Was the reaction set up under an inert atmosphere? control_conditions->check_atmosphere Conditions Reviewed implement_solutions Step 4: Implement Solutions - Purify monomer. - Degas solvents. - Lower temperature. - Use slow addition for monomer. - Protect from light. - Use inert atmosphere. - Add a suitable inhibitor/retarder. check_atmosphere->implement_solutions Atmosphere Checked outcome Problem Resolved? implement_solutions->outcome success Continue with Optimized Protocol outcome->success Yes fail Re-evaluate Synthetic Route outcome->fail No CuAAC_Troubleshooting cluster_1 Troubleshooting Alkyne Dimerization in CuAAC start Alkyne Dimer (Homocoupling) Detected check_oxygen 1. Check for Oxygen Exposure - Were solvents and buffers degassed? - Was the reaction run under inert gas? start->check_oxygen check_cu_state 2. Evaluate Copper Catalyst State - Is the Cu(I) oxidizing to Cu(II)? - Is the reducing agent (e.g., sodium ascorbate) fresh and in sufficient excess? check_oxygen->check_cu_state Yes, but still an issue check_ligand 3. Consider Catalyst Stabilization - Is a Cu(I)-stabilizing ligand being used? check_cu_state->check_ligand Yes, but still an issue solutions Implement Solutions: - Thoroughly degas all reagents. - Use a fresh, sufficient excess of sodium ascorbate. - Introduce a stabilizing ligand (e.g., THPTA). - Start with a Cu(I) salt directly. check_ligand->solutions result Dimerization Minimized? solutions->result success Proceed with Optimized Protocol result->success Yes fail Further Optimization Needed result->fail No G cluster_2 Radical Scavenging by Phenolic Inhibitor (ArOH) R_dot Propagating Radical (R•) ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot + O₂ O2 Oxygen (O₂) ArO_dot Phenoxy Radical (ArO•) (Stable/Unreactive) ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + ArOH ArOH Phenolic Inhibitor (ArOH) ArOH->ArO_dot - H• G cluster_3 Strategies to Prevent Dimerization cluster_methods Prevention Methods Dimerization Unwanted Dimerization Steric_Hindrance Steric Hindrance Introduce bulky groups to physically block the reaction site. Dimerization->Steric_Hindrance Protecting_Groups Protecting Groups Temporarily block the reactive functional group. Dimerization->Protecting_Groups Reaction_Conditions Optimize Conditions - Lower Temperature - Lower Concentration - Adjust pH - Use Inert Atmosphere Dimerization->Reaction_Conditions Catalyst_Choice Catalyst/Reagent Choice Select catalysts/reagents that favor the desired pathway (e.g., copper-free). Dimerization->Catalyst_Choice

References

Stability issues of 1-(3-Bromopropoxy)-4-nitrobenzene under basic conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-(3-bromopropoxy)-4-nitrobenzene under basic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this reagent.

Troubleshooting Guides

This section addresses specific issues that may arise when using this compound in the presence of bases.

Issue 1: Unexpected Formation of 4-Nitrophenol and Other Byproducts

Symptoms:

  • Your reaction mixture turns yellow or deepens in color more than expected, characteristic of the 4-nitrophenoxide ion.

  • TLC or LC-MS analysis reveals a new spot/peak corresponding to the mass of 4-nitrophenol.

  • The yield of your desired product is lower than anticipated.

Root Cause Analysis:

Under basic conditions, this compound is susceptible to several degradation pathways. The presence of a strong electron-withdrawing nitro group in the para position activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[1][2] This makes the ether linkage prone to cleavage by hydroxide or other strong nucleophiles. Additionally, the primary alkyl bromide can undergo substitution or elimination reactions.

Potential Degradation Pathways:

  • Nucleophilic Aromatic Substitution (SNAr): The hydroxide ion attacks the carbon atom of the aromatic ring attached to the ether oxygen, leading to the cleavage of the ether bond. This is often the primary degradation pathway in the presence of strong aqueous bases.[1][2]

  • Alkyl Halide Substitution (SN2): The hydroxide ion attacks the carbon atom bearing the bromine, leading to the formation of 1-(3-hydroxypropoxy)-4-nitrobenzene.

  • Elimination (E2): A strong, sterically hindered base can abstract a proton from the carbon adjacent to the bromine, leading to the formation of 1-(allyloxy)-4-nitrobenzene. This is generally less favored for primary alkyl halides compared to SN2.[3][4]

Troubleshooting Steps & Solutions:

Parameter Recommendation Rationale
Base Selection Use a weaker, non-nucleophilic base if possible (e.g., K₂CO₃, Cs₂CO₃, or a hindered amine base like DBU or DIPEA).Strong, nucleophilic bases like NaOH and KOH will more readily participate in SNAr and SN2 side reactions.[5]
Temperature Maintain the lowest possible reaction temperature that still allows for the desired transformation.Higher temperatures significantly accelerate the rate of all degradation pathways. A study on the cleavage of similar p-nitrobenzyl ethers used elevated temperatures (75 °C) to intentionally break the ether bond.[6]
Solvent Choice Employ a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile).These solvents can favor the desired SN2 reaction on the alkyl halide over elimination and may reduce the activity of hydroxide ions if used in a biphasic system or with a phase-transfer catalyst.[4]
Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to a satisfactory level.Prolonged exposure to basic conditions will increase the extent of degradation.
Water Content Use anhydrous conditions if the reaction chemistry permits.The presence of water will lead to the formation of hydroxide ions from many bases and can facilitate hydrolytic side reactions.

Experimental Protocol: Minimizing Degradation During a Nucleophilic Substitution on the Propyl Bromide

This protocol aims to substitute the bromide on this compound with a generic nucleophile (Nu⁻) while minimizing degradation of the starting material.

  • Reagent Preparation:

    • Dry the solvent (e.g., acetonitrile) over molecular sieves.

    • Ensure the nucleophile and base (e.g., K₂CO₃) are anhydrous.

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the anhydrous solvent.

    • Add the nucleophile (1.1 eq).

    • Add the anhydrous potassium carbonate (2.0 eq).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC every 1-2 hours.

    • If no reaction occurs at room temperature, slowly increase the temperature to 40-50 °C and continue to monitor. Avoid temperatures above 60 °C if possible.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the inorganic salts.

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: At what pH is this compound considered unstable?

While there is no definitive pH value at which instability begins, issues are more likely to arise in the presence of strong bases (pH > 10-12), especially at elevated temperatures. The rate of degradation is dependent on the specific base, its concentration, the solvent, and the temperature. Ethers are generally stable molecules, but the activating effect of the para-nitro group makes this particular ether susceptible to cleavage under conditions that would not affect many other aryl ethers.[7]

Q2: Can I use sodium hydroxide (NaOH) or potassium hydroxide (KOH) with this compound?

The use of strong, nucleophilic bases like NaOH and KOH is not recommended unless the desired reaction is extremely fast at low temperatures. These bases are known to promote the cleavage of the ether bond via an SNAr mechanism.[1][2] A published procedure for the cleavage of p-nitrobenzyl ethers specifically uses 20% aqueous NaOH in methanol at 75 °C, indicating that these conditions are effective for breaking the ether linkage.[6]

Q3: My desired reaction involves a strong base at a high temperature. What can I do?

If the reaction conditions are fixed and harsh, you may need to consider a different synthetic strategy. This could involve:

  • Protecting Group Strategy: Using a different protecting group for the phenol that is stable to your reaction conditions.

  • Order of Operations: Modifying the synthetic route to introduce the 3-bromopropoxy group at a later stage after the base-sensitive step.

  • Alternative Reagents: Investigating if a different reagent can accomplish the desired transformation under milder conditions.

Q4: I see a byproduct with the same mass as my starting material in the LC-MS, but it has a different retention time. What could it be?

An intramolecular cyclization reaction could potentially occur, where the ether oxygen attacks the carbon bearing the bromine to form a six-membered ring (a substituted oxane). While not a common degradation pathway, it is a possibility and would result in an isomer of the starting material.

Q5: Is the C-Br bond or the Ar-O bond more likely to break under basic conditions?

Both are potential points of reaction.

  • The Ar-O bond is susceptible to cleavage via SNAr due to the activating effect of the p-nitro group. This is favored by strong, aqueous bases.

  • The C-Br bond is a primary alkyl halide, making it a good substrate for SN2 reactions with nucleophilic bases.

The predominant pathway will depend on the specific reaction conditions. In the presence of a strong nucleophile like NaOH in a protic solvent, SNAr cleavage of the ether is a significant risk. With a less nucleophilic base in an aprotic solvent, reactions at the C-Br bond are more likely to be controlled.

Visualizations

degradation_pathways cluster_snar SNAr Pathway cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway start This compound snar_product 4-Nitrophenol + 3-Bromopropanol start->snar_product OH⁻ sn2_product 1-(3-Hydroxypropoxy)-4-nitrobenzene start->sn2_product OH⁻ e2_product 1-(Allyloxy)-4-nitrobenzene start->e2_product Strong, hindered base

Caption: Potential degradation pathways of this compound under basic conditions.

troubleshooting_flowchart start Experiment with This compound under basic conditions check_byproducts Observe unexpected byproducts? (e.g., 4-nitrophenol) start->check_byproducts base Using strong base (NaOH, KOH)? check_byproducts->base Yes success Reaction proceeds as expected check_byproducts->success No temp High temperature (>60 °C)? base->temp Yes change_base Switch to weaker base (K₂CO₃, Cs₂CO₃) base->change_base No, but still issues lower_temp Lower reaction temperature temp->lower_temp Yes monitor_time Reduce reaction time temp->monitor_time No, but still issues change_base->lower_temp lower_temp->monitor_time

Caption: Troubleshooting flowchart for stability issues.

References

Technical Support Center: Impurity Identification in 1-(3-Bromopropoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 1-(3-Bromopropoxy)-4-nitrobenzene using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The synthesis of this compound is typically achieved via a Williamson ether synthesis.[1][2][3] The most common impurities arise from unreacted starting materials or side reactions. These include:

  • 4-Nitrophenol: Unreacted starting material.

  • 1,3-Dibromopropane: Unreacted excess reagent.

  • 1,3-bis(4-nitrophenoxy)propane: A common side-product formed when a second molecule of 4-nitrophenoxide displaces the bromide from the desired product.

Q2: How can I use TLC to monitor the progress of the reaction?

A2: TLC is an effective technique for monitoring the consumption of starting materials and the formation of the product.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the disappearance of the starting material spots (e.g., 4-nitrophenol) and the appearance of a new spot corresponding to the product. The reaction is generally considered complete when the limiting starting material spot is no longer visible.

Q3: My TLC plate shows three spots after running the reaction. What could they be?

A3: A three-spot pattern is common for this reaction. Based on polarity:

  • Lowest Rf value (most polar): This is typically the unreacted 4-nitrophenol, as its hydroxyl group makes it very polar.

  • Middle Rf value: This is the desired product, this compound.

  • Highest Rf value (least polar): This is likely the unreacted 1,3-dibromopropane, which is much less polar than the aromatic compounds. The bis-alkylation side product may appear as a spot very close to the desired product, sometimes requiring different solvent systems to resolve.

Q4: My 1H NMR spectrum looks impure. How do I assign the peaks to specific impurities?

A4: To identify impurities, compare the peaks in your spectrum to the known spectra of the starting materials and likely side-products. Look for characteristic signals:

  • 4-Nitrophenol: Will show two distinct doublets in the aromatic region and a broad singlet for the hydroxyl proton (which can be confirmed by a D₂O shake).

  • 1,3-Dibromopropane: Will show two signals in the aliphatic region: a triplet around 3.6 ppm and a quintet around 2.4 ppm.

  • 1,3-bis(4-nitrophenoxy)propane: This symmetrical molecule will show two aromatic doublets and two aliphatic signals (a triplet and a quintet), but their chemical shifts will differ from the desired product. Refer to the data table below for specific chemical shifts.

Q5: My TLC looks clean, but the NMR shows impurities. Why could this happen?

A5: This discrepancy can occur for several reasons:

  • Co-elution on TLC: The impurity and your product might have very similar Rf values in the chosen TLC solvent system, making them appear as a single spot. Try running the TLC with a different, more or less polar, eluent system to achieve better separation.[5]

  • Low UV Activity: The impurity might not be UV-active, making it invisible on the TLC plate if you are only using a UV lamp for visualization. Try staining the plate with a chemical stain like potassium permanganate.

  • High NMR Sensitivity: NMR is a highly quantitative and sensitive technique that can detect impurities at levels that may not be easily visible on a TLC plate.[6]

Q6: My NMR spectrum looks pure, but my TLC shows two spots. What is the likely cause?

A6: This situation can also arise and often points to an issue with the TLC analysis itself:[6]

  • Compound Degradation: Your product may be unstable on the acidic silica gel of the TLC plate, leading to the appearance of a second spot that is actually a decomposition product.[5] You can test for this by running a 2D-TLC.[5]

  • Insoluble Impurity: The impurity visible on the TLC may not be soluble in the NMR solvent you used (e.g., CDCl₃). Therefore, it would not appear in the NMR spectrum.

  • Contamination: The second spot could be from accidental contamination of the TLC plate or spotting capillary.

Troubleshooting Guides

TLC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Spots are streaking or elongated. The sample is overloaded or too concentrated.[7][8]Dilute the sample solution and re-spot.
The compound is acidic or basic.Add a small amount (0.1-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[7]
Rf values are too low (spots near baseline). The mobile phase (eluent) is not polar enough.[7]Increase the proportion of the polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Rf values are too high (spots near solvent front). The mobile phase (eluent) is too polar.[7]Decrease the proportion of the polar solvent in your eluent system (e.g., decrease the percentage of ethyl acetate).
No spots are visible under UV light. The compounds are not UV-active.Use a chemical stain (e.g., potassium permanganate, iodine chamber) to visualize the spots.[7]
The sample is too dilute.Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[8]
The compound is volatile and evaporated.Run the TLC immediately after spotting.
NMR Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Peaks are broad. The sample contains paramagnetic impurities.[9]Filter the NMR sample through a small plug of silica or celite.
The sample concentration is too high, causing aggregation.Dilute the sample.
The compound is undergoing chemical exchange.Acquire the spectrum at a lower or higher temperature.
Unexpected signals are present. Contamination from grease, solvent, or previous samples.Ensure clean glassware and use high-purity NMR solvents.
Presence of water in the solvent.Use a fresh, sealed ampoule of deuterated solvent. A broad singlet for water typically appears around 1.55 ppm in CDCl₃.
Poor signal-to-noise ratio. The sample is too dilute.Increase the sample concentration or increase the number of scans during acquisition.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis
  • Plate Preparation: Use a pencil to gently draw a straight origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Sample Spotting: Dissolve a small amount of your crude reaction mixture and each starting material in a volatile solvent (e.g., dichloromethane or ethyl acetate). Use separate capillary tubes to spot small amounts of each solution onto the origin line, leaving space between each spot. A "co-spot" lane containing both the reaction mixture and a starting material can help with identification.

  • Chamber Setup: Pour the chosen mobile phase (e.g., 20% Ethyl Acetate in Hexane) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.

  • Development: Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.[8] Cover the chamber and allow the solvent to travel up the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil. If necessary, use a staining agent.

  • Rf Calculation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Protocol 2: 1H NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of your purified product or crude mixture in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Solvent Choice: Chloroform-d (CDCl₃) is a standard choice for this type of compound. Ensure the solvent contains a reference standard like tetramethylsilane (TMS) at 0 ppm.

  • Acquisition: Place the NMR tube in the spectrometer. Acquire the 1H NMR spectrum according to the instrument's standard procedures. Ensure proper shimming to obtain sharp peaks.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS peak at 0 ppm.

  • Interpretation: Integrate the peaks to determine the relative ratios of protons. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign peaks to the protons in the expected product and any identified impurities.

Data Presentation

Table 1: Typical TLC Data for Impurity Analysis

(Mobile Phase: 20% Ethyl Acetate / 80% Hexane on Silica Gel)

CompoundExpected Rf RangeNotes on Appearance (UV, 254 nm)
4-Nitrophenol0.10 - 0.25Strong UV absorbance.
1,3-bis(4-nitrophenoxy)propane0.30 - 0.45Strong UV absorbance. May be close to the product.
This compound (Product) 0.40 - 0.55 Strong UV absorbance.
1,3-Dibromopropane0.75 - 0.90Not UV active. Requires staining for visualization.
Table 2: Typical 1H NMR Data (400 MHz, CDCl₃)
CompoundProton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Product Aromatic H (ortho to -NO₂) ~ 8.20 d
Aromatic H (ortho to -O) ~ 7.00 d
-O-CH₂-CH₂-CH₂-Br ~ 4.25 t
-O-CH₂-CH₂-CH₂-Br ~ 3.60 t
-O-CH₂-CH₂-CH₂-Br ~ 2.35 quint
4-NitrophenolAromatic H (ortho to -NO₂)~ 8.18d
Aromatic H (ortho to -OH)~ 6.95d
-OHVariable (broad s)broad s
1,3-Dibromopropane-CH₂-Br~ 3.61t
-CH₂-CH₂-CH₂-~ 2.42quint
1,3-bis(4-nitrophenoxy)propaneAromatic H (ortho to -NO₂)~ 8.21d
Aromatic H (ortho to -O)~ 7.02d
-O-CH₂-CH₂-~ 4.40t
-CH₂-CH₂-CH₂-~ 2.45quint

d = doublet, t = triplet, quint = quintet, broad s = broad singlet

Visual Guides

Caption: Logical workflow for impurity identification using TLC and NMR.

Caption: Key reaction pathways in the synthesis of the target compound.

References

Technical Support Center: Scaling Up the Synthesis of 1-(3-Bromopropoxy)-4-nitrobenzene for Pilot Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the pilot-scale synthesis of 1-(3-Bromopropoxy)-4-nitrobenzene. It provides detailed experimental protocols, troubleshooting guidance, and frequently asked questions to address potential challenges during the scale-up process.

Experimental Protocols

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This involves the reaction of 4-nitrophenol with 1,3-dibromopropane in the presence of a base.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Purity
4-Nitrophenol139.111.479>98%
1,3-Dibromopropane201.891.989>98%
Potassium Carbonate (K₂CO₃)138.212.428>99% (anhydrous)
Acetone58.080.791ACS Grade
Dichloromethane (DCM)84.931.33ACS Grade
n-Heptane100.210.684ACS Grade

Pilot-Scale Synthesis Procedure:

  • Reactor Setup: A 50 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and a port for solid and liquid addition is rendered inert with nitrogen.

  • Reagent Charging:

    • Charge the reactor with 4-nitrophenol (5.0 kg, 35.9 mol).

    • Add anhydrous potassium carbonate (7.45 kg, 53.9 mol).

    • Add acetone (30 L).

  • Reaction:

    • Stir the mixture at room temperature (20-25 °C) for 30 minutes to form the potassium salt of 4-nitrophenol.

    • Slowly add 1,3-dibromopropane (10.8 kg, 53.9 mol) to the reactor over 1-2 hours, maintaining the temperature below 30 °C. The reaction is exothermic, and cooling may be required.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the 4-nitrophenol is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium bromide and excess potassium carbonate. Wash the filter cake with acetone (2 x 5 L).

    • Combine the filtrate and washes and concentrate under reduced pressure to remove the acetone.

    • Dissolve the resulting residue in dichloromethane (20 L).

    • Wash the organic layer with 1 M sodium hydroxide solution (2 x 10 L) to remove any unreacted 4-nitrophenol, followed by water (2 x 10 L), and finally with brine (10 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a mixture of dichloromethane and n-heptane or by column chromatography on silica gel. For pilot-scale, recrystallization is often more practical.

    • Dissolve the crude product in a minimal amount of hot dichloromethane and slowly add n-heptane until turbidity is observed.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Filter the solid product, wash with cold n-heptane, and dry under vacuum to a constant weight.

Process Workflow

G Pilot-Scale Synthesis of this compound cluster_0 Reaction Stage cluster_1 Work-up and Isolation cluster_2 Purification A Charge 4-Nitrophenol, K₂CO₃, and Acetone B Stir to form Phenoxide Salt A->B C Controlled Addition of 1,3-Dibromopropane B->C D Reflux for 12-16 hours C->D E Monitor Reaction Progress (TLC/HPLC) D->E F Cool and Filter Solids E->F G Concentrate Filtrate F->G H Dissolve in DCM G->H I Aqueous Washes (NaOH, H₂O, Brine) H->I J Dry and Concentrate Organic Layer I->J K Recrystallization from DCM/n-Heptane J->K L Filter and Dry Product K->L M M L->M Final Product: This compound

Caption: Workflow for the pilot-scale synthesis of this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation Incomplete deprotonation of 4-nitrophenol.Ensure the base (e.g., K₂CO₃) is anhydrous and used in sufficient excess (typically 1.5-2.0 equivalents).
Low reaction temperature.Ensure the reaction is maintained at a gentle reflux to provide sufficient energy for the reaction to proceed.
Inactive 1,3-dibromopropane.Check the purity and age of the 1,3-dibromopropane. Consider using a fresh batch.
Formation of By-products 1,3-Bis(4-nitrophenoxy)propane: Excess 4-nitrophenol or prolonged reaction time.Use a slight excess of 1,3-dibromopropane. Monitor the reaction closely and stop when the 4-nitrophenol is consumed.
4-Nitrophenoxypropene: Elimination side reaction, favored by high temperatures and strong, sterically hindered bases.Use a milder base like potassium carbonate. Avoid excessively high temperatures during the reaction.
Unreacted 4-nitrophenol in final product: Incomplete reaction or insufficient base wash.Ensure the reaction goes to completion. Perform thorough washes with a dilute NaOH solution during work-up.
Difficult Product Isolation/Purification Product oiling out during recrystallization.Adjust the solvent ratio for recrystallization. Ensure slow cooling to promote crystal formation.
Co-precipitation of impurities.Consider a pre-purification step, such as a silica gel plug filtration, before recrystallization.
Exotherm during 1,3-dibromopropane addition Reaction is inherently exothermic.Ensure slow and controlled addition of 1,3-dibromopropane. Utilize reactor cooling systems to maintain the desired temperature. For larger scales, consider a semi-batch process where one reactant is added gradually.[1]

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

A1: The base, typically potassium carbonate, deprotonates the hydroxyl group of 4-nitrophenol to form the more nucleophilic phenoxide ion. This phenoxide then attacks the 1,3-dibromopropane in an SN2 reaction to form the ether linkage.[2]

Q2: Why is an excess of 1,3-dibromopropane often used?

A2: Using a slight excess of 1,3-dibromopropane helps to minimize the formation of the dialkylated byproduct, 1,3-bis(4-nitrophenoxy)propane, by ensuring there is a higher probability of the phenoxide reacting with a fresh molecule of 1,3-dibromopropane rather than the already mono-substituted product.

Q3: What are the key safety considerations for this process at a pilot scale?

A3: Key safety considerations include:

  • Exotherm Management: The reaction can be exothermic, especially during the addition of 1,3-dibromopropane. Proper temperature control and monitoring are crucial to prevent a runaway reaction.[1]

  • Solvent Handling: Acetone and dichloromethane are flammable and volatile. The reactor and work-up area should be well-ventilated and free of ignition sources.

  • Reagent Toxicity: 4-Nitrophenol is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. 1,3-dibromopropane is also a hazardous substance.

  • Pressure Build-up: Ensure the reactor is properly vented, especially during heating, to prevent pressure build-up.

Q4: Can other solvents be used for this reaction?

A4: Yes, other polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile can be used.[3] However, acetone is often preferred for its lower boiling point, which simplifies its removal during work-up. The choice of solvent can influence the reaction rate and selectivity.[4]

Q5: How can the formation of the elimination byproduct, 4-nitrophenoxypropene, be minimized?

A5: To minimize the elimination byproduct, it is important to use a non-hindered primary alkyl halide like 1,3-dibromopropane and a relatively weak base like potassium carbonate. Avoiding excessively high reaction temperatures will also favor the desired SN2 substitution over the E2 elimination pathway.[2]

Q6: Is phase-transfer catalysis (PTC) a viable option for this synthesis at a pilot scale?

A6: Yes, phase-transfer catalysis is a highly effective method for Williamson ether synthesis, especially on an industrial scale.[3] A phase-transfer catalyst, such as a quaternary ammonium salt, can facilitate the reaction between the aqueous phenoxide solution and the organic alkyl halide phase, potentially allowing for the use of less hazardous and less expensive solvent systems, such as toluene and water. This can also lead to milder reaction conditions and easier work-up.

References

Validation & Comparative

Deconstructing 1-(3-Bromopropoxy)-4-nitrobenzene: A Guide to its Mass Spectrum and Comparative Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry serves as a powerful analytical technique for elucidating these structures by examining their fragmentation patterns upon ionization. This guide provides a detailed interpretation of the mass spectrum of 1-(3-Bromopropoxy)-4-nitrobenzene, comparing its fragmentation behavior with structurally similar alternatives, and offering a standardized experimental protocol for reproducibility.

Predicted Mass Spectrum of this compound

The mass spectrum of this compound is predicted to exhibit a characteristic molecular ion peak and a series of fragment ions resulting from the cleavage of its key functional groups: the aromatic nitro group, the ether linkage, and the brominated alkyl chain. The presence of bromine, with its two major isotopes 79Br and 81Br in nearly equal abundance, will result in distinctive isotopic patterns for all bromine-containing fragments, appearing as pairs of peaks (M+ and M+2) with a roughly 1:1 intensity ratio.

The fragmentation of the molecular ion is expected to proceed through several key pathways:

  • Alpha-cleavage of the ether: This involves the breaking of the C-C bond adjacent to the ether oxygen, a common fragmentation for ethers.

  • Cleavage of the C-Br bond: The loss of the bromine radical is a favored fragmentation pathway for bromoalkanes.

  • Fragmentation of the nitro group: Aromatic nitro compounds characteristically lose NO (nitric oxide) and NO2 (nitrogen dioxide).

  • Cleavage of the ether bond: The bond between the oxygen and the propyl chain or the benzene ring can also cleave.

Based on these principles, a logical fragmentation pathway can be proposed, as illustrated in the diagram below.

Fragmentation_Pathway M [C9H10BrNO3]+• m/z 260/262 F1 [C9H10NO3]+• m/z 182 M->F1 - Br• F2 [C6H4NO3]+• m/z 138 M->F2 - C3H6Br• F3 [C3H6BrO]+• m/z 137/139 M->F3 - C6H4NO2• F5 [C3H6Br]+• m/z 121/123 M->F5 - C6H4NO3• F4 [C6H4NO2]+• m/z 122 F2->F4 - O F6 [C6H5O]+• m/z 93 F2->F6 - NO2• F7 [C6H5]+• m/z 77 F6->F7 - O

Caption: Predicted fragmentation pathway of this compound.

Comparative Fragmentation Analysis

To provide a clearer understanding of the fragmentation pattern of this compound, a comparison with two structurally related compounds, 1-(3-Chloropropoxy)-4-nitrobenzene and 1-(3-Bromopropoxy)-2-nitrobenzene, is presented. This comparison highlights how changes in the halogen substituent and the position of the nitro group influence the resulting mass spectrum.

m/z This compound 1-(3-Chloropropoxy)-4-nitrobenzene 1-(3-Bromopropoxy)-2-nitrobenzene Putative Fragment Identity
260/262[M]+• (Molecular Ion)
215/217[M]+• (Molecular Ion)
182[M - Halogen]+•
138[O-phenyl-NO2]+•
137/139[C3H6BrO]+•
122[C6H4NO2]+•
121/123[C3H6Br]+•
93[C6H5O]+•
91/93[C3H6ClO]+•
77[C6H5]+•
75/77[C3H6Cl]+•

Note: The presence of isotopic peaks for bromine (m/z and m/z+2 with ~1:1 ratio) and chlorine (m/z and m/z+2 with ~3:1 ratio) are indicated by the "/" notation.

Experimental Protocol for Mass Spectrometry Analysis

To ensure the generation of reliable and comparable mass spectral data, the following experimental protocol is recommended:

1. Sample Preparation:

  • Dissolve 1-2 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample to a final concentration of approximately 10-50 µg/mL.

2. Mass Spectrometry Conditions:

  • Instrument: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) is recommended for accurate mass measurements.

  • Ionization Source: Electron Ionization (EI) is a standard technique for generating fragment-rich spectra of volatile and semi-volatile compounds.

  • Ionization Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 50-500.

  • Scan Rate: 1-2 scans/second.

3. Data Acquisition and Analysis:

  • Acquire the mass spectrum of the sample.

  • Acquire a background spectrum of the solvent for subtraction.

  • Process the raw data by subtracting the background spectrum.

  • Identify the molecular ion peak and major fragment ions.

  • Analyze the isotopic patterns to confirm the presence of bromine or chlorine.

  • Compare the obtained spectrum with theoretical fragmentation patterns and library data if available.

This comprehensive guide provides a foundational understanding of the mass spectral behavior of this compound. By following the detailed experimental protocol and utilizing the comparative data, researchers can confidently identify and characterize this and similar molecules in their analytical workflows.

A Predictive Guide to the ¹H NMR Spectrum of 1-(3-Bromopropoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, predictive analysis for assigning the proton nuclear magnetic resonance (¹H NMR) peaks of 1-(3-bromopropoxy)-4-nitrobenzene. In the absence of an experimentally acquired spectrum for the title compound, this comparison leverages ¹H NMR data from structurally related molecules to forecast the chemical shifts, multiplicities, and integration values. This information is crucial for reaction monitoring, structural confirmation, and purity assessment in synthetic chemistry and drug development.

Predicted ¹H NMR Peak Assignments

The structure of this compound contains two distinct regions: the aromatic protons of the 4-nitrophenyl group and the aliphatic protons of the 3-bromopropoxy chain. The electron-withdrawing nature of the nitro group and the ether linkage, along with the electronegativity of the bromine atom, significantly influences the chemical shifts of the neighboring protons.

Based on the analysis of similar compounds, a summary of the predicted ¹H NMR data is presented in Table 1.

Protons (See Fig. 1)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale for Prediction
H-a~8.20Doublet (d)2HThe nitro group is strongly electron-withdrawing, deshielding the ortho aromatic protons. In 4-nitrophenol, these protons appear around 8.14 ppm[1]. The ether linkage will have a minor effect.
H-b~7.00Doublet (d)2HThe ether oxygen is an electron-donating group, shielding the meta aromatic protons. In 4-nitrophenol, these protons are observed at approximately 6.96 ppm[1].
H-c (O-CH₂)~4.25Triplet (t)2HProtons are deshielded by the adjacent ether oxygen. In 3-phenoxypropyl bromide, the O-CH₂ protons appear at ~4.09 ppm[2]. The nitro group will cause a slight downfield shift.
H-d (-CH₂-)~2.35Pentet (p) or Quintet (q)2HThese protons are coupled to both H-c and H-e. In 1,3-dibromopropane, the central methylene protons appear as a pentuplet at ~2.37 ppm[3].
H-e (CH₂-Br)~3.60Triplet (t)2HProtons are deshielded by the electronegative bromine atom. In 1,3-dibromopropane, the protons adjacent to bromine are found at ~3.58 ppm[3].

Comparative Analysis with Related Structures

The predicted chemical shifts are derived from the known spectra of compounds sharing key structural motifs with this compound.

  • 4-Nitrophenol: The aromatic region of this compound is expected to closely resemble that of 4-nitrophenol, which displays two doublets for the aromatic protons.[1] The electron-withdrawing nitro group causes a significant downfield shift for the ortho protons (H-a) compared to the meta protons (H-b).

  • 1,3-Dibromopropane: The aliphatic chain can be compared to 1,3-dibromopropane. In this molecule, the terminal methylene protons adjacent to the bromine atoms appear as a triplet, while the central methylene protons are observed as a pentuplet due to coupling with the four adjacent protons.[3][4][5]

  • 3-Phenoxypropyl bromide: This compound provides a good model for the propoxy chain attached to an aromatic ring. The chemical shifts for the methylene protons in 3-phenoxypropyl bromide are very informative for predicting the shifts of H-c, H-d, and H-e.[2]

Experimental Protocols

To acquire a high-quality ¹H NMR spectrum of this compound, the following general protocol is recommended.

Sample Preparation

  • Sample Quantity: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of molecule. Other deuterated solvents like acetone-d₆ or dimethyl sulfoxide-d₆ can also be used.[6] The choice of solvent can slightly influence the chemical shifts.

  • Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • NMR Tube: Use a clean and dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the instrument being used, typically around 4-5 cm.

Instrumental Parameters

  • Spectrometer: The spectrum should be recorded on a 300 MHz or higher field NMR spectrometer.[7]

  • Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is typically used for routine ¹H NMR to allow for a shorter relaxation delay.[8]

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

    • Number of Scans: 8 to 16 scans should provide a good signal-to-noise ratio for a sample of this concentration.

  • Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.[7][9]

Visualizing Proton Environments and Couplings

The following diagram illustrates the structure of this compound and the predicted coupling interactions between the aliphatic protons.

Figure 1. Molecular structure of this compound showing distinct proton environments.

This predictive guide, based on established NMR principles and data from analogous compounds, offers a solid foundation for interpreting the ¹H NMR spectrum of this compound. Experimental verification remains the definitive method for structural confirmation.

References

A Comparative Analysis of Nucleophilic Substitution Reactivity: 1-(3-Bromopropoxy)-4-nitrobenzene versus its Chloro-Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Contact: Research Division, Advanced Chemical Synthesis Group Email: --INVALID-LINK--

This guide provides a detailed comparison of the reactivity of 1-(3-Bromopropoxy)-4-nitrobenzene and its chloro-analogue, 1-(3-chloropropoxy)-4-nitrobenzene, in the context of nucleophilic substitution reactions. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering insights into the selection of appropriate starting materials for synthetic pathways.

Introduction

1-(3-Halopropoxy)-4-nitrobenzene derivatives are valuable intermediates in the synthesis of a variety of organic molecules, including pharmaceuticals and materials with specific optical properties. The reactivity of the halogenated propyl chain is a critical factor in their synthetic utility, primarily in nucleophilic substitution reactions (SN2). This guide focuses on the comparative reactivity of the bromo- and chloro-analogues, providing a theoretical framework and a detailed experimental protocol for quantitative analysis.

Theoretical Reactivity Comparison

The primary mode of reaction for the 3-halopropoxy moiety is a bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, a nucleophile attacks the carbon atom bonded to the halogen, displacing the halide ion in a single, concerted step. The rate of an SN2 reaction is highly dependent on the nature of the leaving group.

A fundamental principle in organic chemistry is that a better leaving group is a weaker base. When comparing the halide ions, their basicity follows the order F⁻ > Cl⁻ > Br⁻ > I⁻. Consequently, their ability as a leaving group is the inverse of this trend: I⁻ > Br⁻ > Cl⁻ > F⁻.[1] Bromide (Br⁻) is a weaker base than chloride (Cl⁻), making it a more stable anion in solution and therefore a better leaving group.[1]

Based on this principle, This compound is expected to be more reactive towards nucleophilic substitution than 1-(3-chloropropoxy)-4-nitrobenzene. The carbon-bromine bond is weaker than the carbon-chlorine bond, leading to a lower activation energy for the SN2 reaction. This translates to a faster reaction rate under identical conditions.

Quantitative Reactivity Data

CompoundLeaving GroupRelative Expected Reaction Rate (k_rel)
This compoundBr⁻> 1
1-(3-Chloropropoxy)-4-nitrobenzeneCl⁻1

Note: The relative rate is a qualitative representation. Quantitative values would need to be determined experimentally.

Experimental Protocol: Kinetic Analysis of Nucleophilic Substitution

To quantitatively determine the difference in reactivity, a kinetic study can be performed. The following protocol outlines a general method for monitoring the reaction rate of a nucleophilic substitution reaction using UV-Visible spectrophotometry. This method is suitable for reactions where the product has a different UV-Vis absorption spectrum from the reactants.

Objective: To determine the second-order rate constants for the reaction of 1-(3-halopropoxy)-4-nitrobenzene (halo = Br, Cl) with a suitable nucleophile (e.g., sodium thiophenoxide).

Materials:

  • This compound

  • 1-(3-Chloropropoxy)-4-nitrobenzene

  • Thiophenol

  • Sodium methoxide (or another suitable base)

  • Anhydrous methanol (or another suitable polar aprotic solvent)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

  • Standard laboratory glassware

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the nucleophile, sodium thiophenoxide, by reacting thiophenol with an equimolar amount of sodium methoxide in anhydrous methanol under an inert atmosphere.

    • Prepare stock solutions of known concentrations of this compound and 1-(3-chloropropoxy)-4-nitrobenzene in anhydrous methanol.

  • Determination of Analytical Wavelength (λ_max):

    • Record the UV-Vis spectra of the starting materials and the expected product (e.g., 1-(3-(phenylthio)propoxy)-4-nitrobenzene) to identify a wavelength where the product has significant absorbance and the reactants have minimal absorbance.

  • Kinetic Run (Pseudo-First-Order Conditions):

    • To simplify the rate law, the reaction is run under pseudo-first-order conditions. This is achieved by using a large excess of the nucleophile (at least 10-fold) compared to the alkyl halide.

    • Equilibrate the UV-Vis spectrophotometer's cell holder to the desired reaction temperature (e.g., 25 °C).

    • Place a solution of the alkyl halide in a quartz cuvette and place it in the cell holder.

    • Inject the nucleophile solution into the cuvette, rapidly mix, and immediately start recording the absorbance at the predetermined λ_max at regular time intervals.

  • Data Analysis:

    • The observed rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction. The slope of this line will be -k_obs.

    • The second-order rate constant (k₂) can then be calculated using the equation: k₂ = k_obs / [Nucleophile], where [Nucleophile] is the concentration of the nucleophile in excess.

  • Comparison:

    • Repeat the experiment for both the bromo- and chloro-analogues under identical conditions to obtain their respective second-order rate constants. The ratio of these rate constants will provide a quantitative measure of their relative reactivity.

Visualizing the Reactivity Comparison and Experimental Workflow

G Diagram 1: Reactivity Comparison cluster_2 Products Bromo_Reactant This compound Bromo_TS [TS_Bromo]‡ Bromo_Reactant->Bromo_TS Lower Activation Energy Chloro_Reactant 1-(3-Chloropropoxy)-4-nitrobenzene Chloro_TS [TS_Chloro]‡ Chloro_Reactant->Chloro_TS Higher Activation Energy Product Substituted Product Bromo_TS->Product Faster Rate (k_bromo) Chloro_TS->Product Slower Rate (k_chloro) G Diagram 2: Experimental Workflow for Kinetic Analysis A Prepare Stock Solutions (Alkyl Halides & Nucleophile) B Determine Analytical Wavelength (λ_max) via UV-Vis Scans A->B C Set up Pseudo-First-Order Conditions ([Nucleophile] >> [Alkyl Halide]) B->C D Equilibrate Reactants to Desired Temperature C->D E Initiate Reaction in Cuvette and Start Data Acquisition D->E F Monitor Absorbance Change over Time at λ_max E->F G Plot ln(A∞ - At) vs. Time F->G H Calculate k_obs from Slope G->H I Calculate Second-Order Rate Constant (k₂) k₂ = k_obs / [Nucleophile] H->I J Compare k₂ values for Bromo- and Chloro-Analogues I->J

References

A Comparative Guide to Validating the Purity of Synthesized 1-(3-Bromopropoxy)-4-nitrobenzene by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the purity of synthesized compounds is a critical parameter that directly influences experimental outcomes, safety, and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 1-(3-Bromopropoxy)-4-nitrobenzene. Detailed experimental protocols and supporting data are presented to assist researchers in making informed decisions for their analytical needs.

Synthesis and Potential Impurities of this compound

This compound is commonly synthesized via a Williamson ether synthesis reaction. In this procedure, 4-nitrophenol is deprotonated by a base, such as potassium carbonate, to form a phenoxide ion. This ion then acts as a nucleophile, attacking 1,3-dibromopropane to yield the desired product.

Given this synthetic route, several process-related impurities may be present in the crude product:

  • Unreacted Starting Materials: 4-nitrophenol and 1,3-dibromopropane.

  • Side-Products: 1,3-bis(4-nitrophenoxy)propane, formed if the product reacts further with another molecule of 4-nitrophenoxide.

  • Related Impurities: 1-(3-Chloropropoxy)-4-nitrobenzene could be an impurity if the brominating agent contained chlorine.

Accurate quantification of these potential impurities is essential for determining the purity of the final compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[1] For nitroaromatic compounds like this compound, a reversed-phase HPLC method with UV detection is highly effective.[2]

Experimental Protocol: HPLC-UV Method

This protocol outlines a validated reversed-phase HPLC method for the separation and quantification of this compound and its potential impurities.

2.1. Instrumentation and Materials

  • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Analytical balance, volumetric flasks, and pipettes.

  • Syringe filters (0.45 µm).

2.2. Preparation of Solutions

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh approximately 10 mg of the synthesized this compound, dissolve it in 10 mL of acetonitrile, and filter through a 0.45 µm syringe filter before injection.

2.3. HPLC Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water, B: Acetonitrile
Gradient 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute, and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

2.4. Data Presentation: HPLC Purity Assessment

The following table summarizes hypothetical results from the HPLC analysis of a synthesized batch of this compound. Purity is calculated based on the area percentage of the main peak relative to the total area of all detected peaks.

Peak IDCompoundRetention Time (min)Peak Area (mAU*s)Area %
14-Nitrophenol3.21500.5
2This compound8.52955098.5
31,3-bis(4-nitrophenoxy)propane10.13001.0

Calculated Purity: 98.5%

Comparison with Alternative Analytical Techniques

While HPLC is a robust method, other techniques can also be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the need for structural confirmation or the available instrumentation.[3][4]

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning of analytes between a stationary and a mobile phase, with detection by UV absorbance.[1]High resolution, quantitative accuracy, and reproducibility.[2]Requires reference standards for quantification, and can be destructive to the sample.
Melting Point Determination of the temperature range over which a solid melts. Pure compounds have a sharp melting point.[3]Simple, rapid, and inexpensive.Insensitive to small amounts of impurities and not suitable for liquids or thermally unstable compounds.
Thin-Layer Chromatography (TLC) Separation based on differential partitioning on a thin layer of adsorbent material.[1]Fast, simple, and requires minimal sample.Primarily qualitative, with limited resolution and sensitivity.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase. Often coupled with a mass spectrometer (GC-MS).[1]High sensitivity and provides structural information when coupled with MS.Only suitable for volatile and thermally stable compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a sample.Provides structural confirmation and can be used for quantitative analysis (qNMR) without a reference standard of the analyte.[5]Lower sensitivity compared to chromatographic methods and requires more expensive instrumentation.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds.[1]High sensitivity and specificity; provides molecular weight information.Can be complex to interpret and may require chromatographic separation for complex mixtures.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the HPLC purity validation process.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting prep_std Prepare Standard Solutions hplc_analysis HPLC Analysis prep_std->hplc_analysis prep_sample Prepare Sample Solution prep_sample->hplc_analysis prep_mobile Prepare Mobile Phase prep_mobile->hplc_analysis peak_integration Peak Integration hplc_analysis->peak_integration purity_calc Purity Calculation peak_integration->purity_calc report Generate Report purity_calc->report

Caption: Workflow for HPLC Purity Validation.

Conclusion

Validating the purity of synthesized compounds such as this compound is a cornerstone of reliable scientific research. The HPLC-UV method detailed in this guide offers a robust, sensitive, and accurate approach for routine quality control and purity assessment. While alternative techniques like GC-MS and NMR spectroscopy provide complementary information, particularly for structural elucidation, HPLC remains a highly practical and accessible tool for quantitative purity determination in most laboratory settings. The choice of analytical method should ultimately be guided by the specific goals of the analysis, the nature of the sample, and the available resources.

References

Navigating Suzuki Coupling: A Comparative Guide to the Reactivity of 1-(3-Bromopropoxy)-4-nitrobenzene and Other Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The efficiency of this palladium-catalyzed reaction is highly dependent on the nature of the coupling partners, particularly the aryl halide. This guide provides a comparative analysis of the Suzuki coupling efficiency of 1-(3-Bromopropoxy)-4-nitrobenzene against a range of other aryl bromides, supported by experimental data and detailed protocols.

The presence of an electron-withdrawing nitro group in this compound is anticipated to enhance its reactivity in Suzuki coupling reactions. Generally, aryl halides possessing electron-withdrawing substituents exhibit higher reaction yields compared to those with electron-donating groups. This is attributed to the facilitation of the rate-determining oxidative addition step in the catalytic cycle.

Comparative Analysis of Suzuki Coupling Yields

The following table summarizes the yields of Suzuki coupling reactions for various aryl bromides with phenylboronic acid under different catalytic systems. This data, collated from various studies, illustrates the impact of substituents on the aryl bromide on the reaction outcome. While direct comparative data for this compound under a single set of conditions is limited in publicly available literature, the performance of its close analog, 1-bromo-4-nitrobenzene, provides a strong indication of its expected high reactivity.

Aryl BromideSubstituent TypeCatalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)
1-Bromo-4-nitrobenzene Electron-withdrawing Pd(OAc)₂ / PPh₃K₂CO₃Toluene/EtOH/H₂O1001295
1-Bromo-4-nitrobenzene Electron-withdrawing PdFe₂O₄K₂CO₃Methanol/Water100-High
4-BromoacetophenoneElectron-withdrawingPd(PPh₃)₄Na₂CO₃Toluene/H₂O801292
4-BromobenzaldehydeElectron-withdrawingPd(OAc)₂ / PPh₃K₂CO₃Toluene/EtOH/H₂O1001290
BromobenzeneNeutralPd(OAc)₂ / PPh₃K₂CO₃Toluene/EtOH/H₂O1001285
4-BromotolueneElectron-donatingPd(OAc)₂ / PPh₃K₂CO₃Toluene/EtOH/H₂O1001278
4-BromoanisoleElectron-donatingPd(OAc)₂ / PPh₃K₂CO₃Toluene/EtOH/H₂O1001275

Note: The data presented is a compilation from various sources and reaction conditions may vary. Direct comparison of yields should be made with caution.

Experimental Protocols

Below are detailed methodologies for conducting Suzuki-Miyaura coupling reactions. A general protocol is provided, followed by a more specific protocol tailored for electron-deficient aryl bromides like this compound.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a general framework for performing a Suzuki coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Specific Protocol for Suzuki Coupling of this compound

This protocol is optimized for electron-deficient aryl bromides.

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Degassed 1,4-Dioxane/Water (4:1, 10 mL)

  • Inert gas (Argon)

Procedure:

  • In a Schlenk flask, combine this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Seal the flask, and alternately evacuate and backfill with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C in an oil bath and stir for 6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and add 20 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent in vacuo and purify the residue by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the desired biphenyl product.

Visualizing the Process

To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.

G Experimental Workflow for Suzuki Coupling reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base setup Inert Atmosphere Setup (Evacuate & Backfill) reagents->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Reaction (TLC, GC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Suzuki_Cycle Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)Ln-Br Pd0->ArPdBr Oxidative Addition ArPdOR Ar-Pd(II)Ln-OR ArPdBr->ArPdOR Ligand Exchange ArPdAr_prime Ar-Pd(II)Ln-Ar' ArPdOR->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Ar_Ar_prime Ar-Ar' ArBr Ar-Br Ar_prime_BOH2 Ar'-B(OH)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Alternative linkers to 1-(3-Bromopropoxy)-4-nitrobenzene in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chemical linker is a critical decision in the design of targeted therapeutics, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). While 1-(3-Bromopropoxy)-4-nitrobenzene serves as a versatile precursor for creating alkyl-aryl ether linkers, a diverse landscape of alternative linker technologies offers a broad spectrum of physicochemical properties that can be tailored to specific drug development needs. This guide provides an objective comparison of key linker classes, supported by representative experimental data and detailed protocols to inform rational linker design.

Overview of Linker Technologies

Linkers in advanced therapeutics are not merely passive tethers; they are crucial in orchestrating the interaction between the targeting moiety and the payload or effector molecule. The choice of linker impacts solubility, cell permeability, metabolic stability, and the geometry of the ternary complex in PROTACs. This guide categorizes linkers into three main classes for comparison:

  • Alkyl-Aryl Ether Linkers (Baseline): Derived from precursors like this compound, these linkers offer a semi-rigid structure combining a flexible alkyl chain with a rigid aromatic component.

  • Flexible Linkers: Predominantly polyethylene glycol (PEG) and simple alkyl chains, these are widely used for their synthetic accessibility and ability to provide conformational freedom.

  • Rigid Linkers: Incorporating cyclic structures such as piperidine, piperazine, or triazoles (via click chemistry), these linkers offer conformational constraint, which can pre-organize the molecule into a bioactive conformation.

Comparative Data on Linker Performance

The following tables summarize key performance indicators for different linker classes. The data is compiled from various studies and is intended to be representative for comparative purposes. Actual performance will be target- and molecule-dependent.

Table 1: Physicochemical and Biological Properties of Different Linker Classes

Linker ClassRepresentative StructureKey FeaturesAqueous SolubilityCell Permeability (Papp)Metabolic Stability (in vitro)
Alkyl-Aryl Ether -(CH₂)₃-O-Ph-NO₂Semi-rigid, moderate hydrophobicityModerateModerateGenerally Stable
Flexible: PEG -(CH₂CH₂O)n-Hydrophilic, flexibleHighVariable[1]Susceptible to oxidation[1][2]
Flexible: Alkyl Chain -(CH₂)n-Hydrophobic, flexibleLowHighGenerally Stable[2]
Rigid: Piperidine/Piperazine -C₅H₁₀N-Rigid, can be basicModerate to High[3]Moderate to HighHigh[3]
Rigid: Triazole (Click) -C₂HN₃-Rigid, planar, stableModerateModerate to High[4]High[5]

Table 2: Impact of Linker Type on PROTAC Performance (Representative Data)

Linker TypeTarget-E3 LigaseTernary Complex StabilityDegradation Potency (DC₅₀)Max. Degradation (Dₘₐₓ)
Flexible (PEG) BRD4-CRBNFavorableLow nM>90%
Flexible (Alkyl Chain) BRD4-CRBNModerateModerate nM~80-90%
Rigid (Piperazine) BRD4-CRBNHighLow nM>95%
Rigid (Triazole) CDK9-CRBNHighLow nM[4]>90%[4]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding and designing effective drug conjugates.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation

PROTAC-mediated protein degradation pathway.

Linker_Synthesis_Workflow cluster_synthesis General Linker Synthesis and Conjugation Start Warhead/Payload (with reactive handle) Intermediate Warhead-Linker Intermediate Start->Intermediate Step 1: Coupling Linker Bifunctional Linker (e.g., Alkyl-Aryl Ether, PEG, Piperazine) Linker->Intermediate E3_Ligand E3 Ligase Ligand (with reactive handle) Final_Product Final Conjugate (e.g., PROTAC) E3_Ligand->Final_Product Intermediate->Final_Product Step 2: Coupling Purification Purification (e.g., HPLC) Final_Product->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Generalized workflow for linker synthesis and conjugation.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of effective linker design and evaluation.

Protocol 1: Synthesis of a PROTAC with a Piperazine-Containing Linker

This protocol describes a general multi-step synthesis to generate a BRD4-targeting PROTAC with a rigid piperazine-containing linker.[6]

Materials:

  • Pomalidomide

  • Boc-protected piperazine-containing linker

  • (+)-JQ1 carboxylic acid derivative

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Activation of Pomalidomide: To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Coupling with Linker: Add the Boc-protected piperazine-containing linker (1.1 eq) to the activated pomalidomide solution. Stir at room temperature for 2-4 hours until the reaction is complete as monitored by LC-MS.

  • Work-up and Deprotection: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Dissolve the crude product in a 1:1 mixture of TFA and DCM. Stir at room temperature to remove the Boc protecting group. Concentrate the solution under reduced pressure.

  • Coupling with JQ1 Derivative: In a separate flask, activate the (+)-JQ1 carboxylic acid derivative (1.0 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF.

  • Final Coupling: Add the deprotected pomalidomide-linker intermediate to the activated JQ1 solution. Stir at room temperature until the reaction is complete.

  • Final Purification: Purify the final PROTAC product by preparative HPLC. Characterize the purified product by LC-MS and NMR.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to evaluate the passive permeability of a compound.[7][8][9]

Materials:

  • 96-well filter plate (hydrophobic PVDF membrane)

  • 96-well acceptor plate

  • Lecithin in dodecane solution (e.g., 1% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds (high and low permeability) dissolved in DMSO

  • UV/Vis plate reader or LC-MS/MS for quantification

Procedure:

  • Membrane Coating: Gently add 5 µL of the lecithin/dodecane solution to each well of the filter (donor) plate, ensuring the membrane is fully coated. Allow the solvent to evaporate.

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4).

  • Prepare Donor Plate: Prepare the test compounds in PBS at a final concentration of 10-50 µM (final DMSO concentration should be <1%). Add 150 µL of the compound solution to each well of the coated filter plate.

  • Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-18 hours with gentle shaking.

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV/Vis or LC-MS/MS).

  • Calculation of Apparent Permeability (Papp): Papp = [-ln(1 - CA/Cequ)] * (VD * VA) / [(VD + VA) * Area * Time] Where CA is the concentration in the acceptor well, Cequ is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, Area is the membrane area, and Time is the incubation time.

Protocol 3: Caco-2 Cell Permeability Assay

This assay uses a monolayer of human intestinal cells to model in vivo absorption, accounting for both passive diffusion and active transport.[3][10][11][12]

Materials:

  • Caco-2 cells

  • Transwell inserts (polycarbonate membrane)

  • Cell culture medium (e.g., DMEM with FBS and supplements)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES), pH 7.4

  • Test and control compounds

  • LC-MS/MS for quantification

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-28 days to allow for differentiation and monolayer formation.[3]

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the monolayer with pre-warmed transport buffer.

    • Add the test compound in transport buffer to the apical (donor) side.

    • Add fresh transport buffer to the basolateral (receiver) side.

    • Incubate at 37°C for a defined period (e.g., 2 hours).

    • Collect samples from the basolateral side for analysis.

  • Permeability Assay (Basolateral to Apical - B to A): Perform the assay in the reverse direction to determine the efflux ratio.

  • Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Calculation of Papp and Efflux Ratio: Calculate the Papp value as in the PAMPA protocol. The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[3]

Protocol 4: In Vitro Plasma Stability Assay

This assay evaluates the stability of a compound in plasma to predict its in vivo half-life.[13][14][15][16]

Materials:

  • Pooled plasma from relevant species (e.g., human, mouse, rat)

  • Test and control compounds (stable and unstable)

  • Acetonitrile with an internal standard for protein precipitation

  • LC-MS/MS for quantification

Procedure:

  • Incubation: Incubate the test compound (e.g., at 1 µM) in plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Protein Precipitation: Terminate the reaction at each time point by adding cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the percentage of the remaining compound against time. Calculate the in vitro half-life (t₁/₂) from the slope of the natural log of the concentration versus time plot.

Conclusion

The rational design of linkers is a cornerstone of modern medicinal chemistry for targeted therapies. While alkyl-aryl ether linkers derived from precursors like this compound provide a solid foundation, a comprehensive evaluation of alternatives is crucial for optimizing drug candidates. Flexible linkers like PEG can enhance solubility, while rigid linkers incorporating piperidine, piperazine, or triazoles can improve metabolic stability and pre-organize the molecule for optimal target engagement.[17][18][19] The systematic application of the experimental protocols outlined in this guide will enable researchers to make data-driven decisions in selecting the most appropriate linker to advance their drug discovery programs.

References

Comparative Performance Analysis of 1-(3-Bromopropoxy)-4-nitrobenzene and Its Analogs in Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alkylating Agents

In the synthesis of complex molecules, particularly in the development of novel therapeutics, the selection of appropriate building blocks is paramount to ensure reaction efficiency, purity of the final product, and overall cost-effectiveness. This guide provides a comparative analysis of the commercial reagent 1-(3-Bromopropoxy)-4-nitrobenzene and its chloro and iodo analogs, focusing on their certificate of analysis specifications and their performance as alkylating agents in Williamson ether synthesis.

Summary of Physical and Chemical Properties

A critical first step in reagent selection is a thorough review of its chemical properties and typical purity specifications. Below is a compilation of data for this compound and its chloro and iodo counterparts, gathered from various commercial suppliers and chemical databases.

PropertyThis compound1-(3-Chloropropoxy)-4-nitrobenzene1-(3-Iodopropoxy)-4-nitrobenzene
CAS Number 13094-50-379096-54-1[1]118943-23-0
Molecular Formula C₉H₁₀BrNO₃C₉H₁₀ClNO₃[1]C₉H₁₀INO₃
Molecular Weight 260.08 g/mol 215.63 g/mol [1]307.08 g/mol
Typical Purity ≥95%≥97%≥98%
Appearance White to off-white solidLight yellow solidWhite to light yellow solid
Melting Point Not specified69-71 °CNot specified

Performance in Williamson Ether Synthesis: A Comparative Overview

The primary application for these reagents in synthetic organic chemistry is the introduction of a nitrophenoxypropyl moiety onto a substrate, typically via a Williamson ether synthesis. This reaction involves the nucleophilic attack of an alkoxide or phenoxide on the electrophilic carbon bearing the halogen.

Experimental Workflow:

The general procedure for evaluating the performance of these alkylating agents in a Williamson ether synthesis is outlined below.

G cluster_prep Reactant Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Substrate Substrate Deprotonation Deprotonation Substrate->Deprotonation Base Base Base->Deprotonation Solvent Solvent Solvent->Deprotonation Reaction_Mixture Reaction_Mixture Deprotonation->Reaction_Mixture Alkylating_Agent 1-(3-Halopropoxy)- 4-nitrobenzene Alkylating_Agent->Reaction_Mixture Stirring_Heating Stirring_Heating Reaction_Mixture->Stirring_Heating Reaction Conditions (Time, Temperature) Quenching Quenching Stirring_Heating->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification Column Chromatography Product_Analysis Product_Analysis Purification->Product_Analysis Yield, Purity (NMR, GC-MS)

Caption: General workflow for Williamson ether synthesis.

Reactivity and Leaving Group Ability:

The key differentiator in the performance of these three reagents lies in the nature of the halogen atom, which functions as the leaving group in the Sₙ2 reaction. The established trend for leaving group ability in Sₙ2 reactions is I⁻ > Br⁻ > Cl⁻. This is a consequence of both bond strength (C-I < C-Br < C-Cl) and the stability of the resulting halide anion (I⁻ > Br⁻ > Cl⁻).

G cluster_reactivity Comparative Reactivity in Sₙ2 Reactions cluster_leaving_group Leaving Group Ability Iodo 1-(3-Iodopropoxy)- 4-nitrobenzene Bromo 1-(3-Bromopropoxy)- 4-nitrobenzene Iodo->Bromo > Chloro 1-(3-Chloropropoxy)- 4-nitrobenzene Bromo->Chloro > Iodide I⁻ Bromide Br⁻ Iodide->Bromide > Chloride Cl⁻ Bromide->Chloride >

Caption: Reactivity trend of 1-(3-halopropoxy)-4-nitrobenzenes.

Based on this trend, one can anticipate that 1-(3-iodopropoxy)-4-nitrobenzene will be the most reactive, allowing for milder reaction conditions (e.g., lower temperatures, shorter reaction times) and potentially higher yields. Conversely, 1-(3-chloropropoxy)-4-nitrobenzene will be the least reactive, likely requiring more forcing conditions to achieve comparable results. This compound offers a balance between reactivity and stability.

Experimental Data and Analysis

Expected Analytical Profile:

The purity of the commercial reagents is a critical factor influencing the outcome of a synthesis. While Certificates of Analysis provide a general purity value, they often lack detailed information on the nature of impurities. For these compounds, potential impurities could include starting materials from their synthesis (e.g., 4-nitrophenol, 1,3-dihalopropanes) or byproducts of the manufacturing process.

Analytical Techniques for Purity Assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities. A typical GC-MS analysis would provide information on the retention time of the main component and any minor peaks corresponding to impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the main component and can also reveal the presence of impurities if they are present in sufficient concentration and have distinct signals.

  • High-Performance Liquid Chromatography (HPLC): HPLC is another valuable tool for assessing purity, particularly for less volatile compounds or for analyses where derivatization for GC is not desirable.

While specific CoA data with spectra for this compound is not publicly available, related compounds' spectral data can provide a reference. For instance, the ¹H NMR spectrum of 1-bromo-4-nitrobenzene shows characteristic signals for the aromatic protons.[2] Similarly, the ¹H NMR spectrum of 1-iodo-4-nitrobenzene has also been documented.[3]

Detailed Experimental Protocols

The following is a representative experimental protocol for a Williamson ether synthesis that can be adapted to compare the performance of the three halo-substituted reagents.

Objective: To synthesize a model ether, for example, 1-isopropoxy-3-(4-nitrophenoxy)propane, to compare the reactivity of 1-(3-halopropoxy)-4-nitrobenzenes.

Materials:

  • Isopropanol

  • Sodium hydride (60% dispersion in mineral oil)

  • This compound (or chloro/iodo analog)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add isopropanol (1.0 equivalent) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of the respective 1-(3-halopropoxy)-4-nitrobenzene (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. For the chloro derivative, heating may be required.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data to Collect for Comparison:

  • Reaction time for complete consumption of the starting alcohol.

  • Isolated yield of the ether product.

  • Purity of the product as determined by GC-MS and NMR.

Conclusion and Recommendations

The choice between this compound, its chloro, and iodo analogs will depend on the specific requirements of the synthesis.

  • 1-(3-Iodopropoxy)-4-nitrobenzene: Recommended for reactions requiring high reactivity and mild conditions, especially with sensitive substrates. The higher cost may be justified by improved yields and shorter reaction times.

  • This compound: Offers a good balance of reactivity, stability, and cost. It is a suitable choice for a wide range of applications.

  • 1-(3-Chloropropoxy)-4-nitrobenzene: The most cost-effective option, but its lower reactivity may necessitate harsher reaction conditions, which could be detrimental to complex molecules.

Researchers should carefully consider the trade-offs between reactivity, stability, and cost when selecting the appropriate reagent. It is also crucial to source these materials from reputable suppliers who can provide comprehensive Certificates of Analysis to ensure the quality and purity of the starting materials.

References

A Researcher's Guide to Cross-Referencing Experimental NMR Data with Spectral Databases for Compound Identification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous verification of a compound's structure is a critical checkpoint in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating molecular structures. Cross-referencing experimentally acquired NMR data with established spectral databases provides a robust method for structure verification and the identification of known compounds. This guide offers a comparative overview of spectral databases and outlines best practices for matching experimental data.

I. Acquiring High-Quality Experimental NMR Data

The quality and consistency of experimental data are paramount for a successful comparison against spectral databases. Adherence to standardized protocols minimizes variability and ensures that the acquired data is reliable.

Experimental Protocols:

A detailed methodology for acquiring 1D ¹H and ¹³C NMR spectra is provided below. These protocols are designed to yield high-quality data suitable for database comparison.

Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so it is crucial to match the solvent used in the database entry if possible.[1]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shift scale to 0.00 ppm.[1]

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.[1]

  • Spectral Width: 0 - 16 ppm.

  • Acquisition Time: 2 - 4 seconds.[1]

  • Relaxation Delay (d1): 2 - 5 seconds. A longer delay is important for quantitative analysis.[1]

  • Number of Scans: 8 - 16 scans for a concentrated sample.[1]

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse sequence (e.g., 'zgpg30') is standard.[1]

  • Spectral Width: 0 - 220 ppm.

  • Acquisition Time: 1 - 2 seconds.

  • Relaxation Delay (d1): 2 - 5 seconds.[1]

  • Number of Scans: 1024 - 4096 scans are often necessary due to the low natural abundance of the ¹³C isotope.[1]

Data Processing:

  • Fourier Transformation: Apply an appropriate window function (e.g., exponential with 0.3 Hz line broadening for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.[1]

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.[2]

  • Referencing: Calibrate the spectrum using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1][2]

  • Peak Picking: Identify and list the chemical shifts of all significant peaks.[1]

II. Comparison of NMR Spectral Databases

Several public and commercial databases house vast collections of NMR spectral data. The choice of database can depend on the class of compounds being investigated and the desired search capabilities. Below is a comparison of some prominent spectral databases.

DatabaseNuclei CoveredKey Features & FocusAccess
--INVALID-LINK-- ¹H, ¹³C, IR, MS, Raman, ESRIntegrated database with a wide range of spectroscopic data for organic compounds. Searchable by compound name, formula, and spectral parameters.[3]Free
--INVALID-LINK-- ¹H, ¹³C, ¹⁵N, ³¹PA comprehensive database of metabolites found in the human body, containing experimental and predicted NMR data.[4][5][6]Free
--INVALID-LINK-- ¹H, ¹³C, ¹⁵NA repository for NMR data on proteins, nucleic acids, and metabolites.[5][6]Free
--INVALID-LINK-- ¹H, ¹³C, and othersA comprehensive, curated database of chemical information, including experimental and predicted NMR spectra.[7] Offers advanced search capabilities.Commercial
--INVALID-LINK-- ¹H, ¹³C, ¹⁵N, ¹⁹F, ³¹PA large collection of spectral libraries that can be integrated with ACD/Labs software for processing, prediction, and verification.[8]Commercial
--INVALID-LINK-- ¹H, ¹³C, and other nucleiAn open-source database of organic structures and their NMR spectra. It allows for spectrum prediction and peer-reviewed data submission.[5]Free

III. Workflow for Cross-Referencing Experimental and Database Spectra

A systematic approach is crucial for accurately matching experimental data with database entries. The following workflow and diagram illustrate the key steps involved in this process.

NMR_Cross_Referencing_Workflow cluster_experimental Experimental Data Acquisition & Processing cluster_database Database Search & Comparison cluster_analysis Analysis & Verification cluster_conclusion Conclusion exp_start Acquire Experimental NMR Data (1D & 2D) exp_process Process NMR Data (FT, Phasing, Baseline Correction, Referencing) exp_start->exp_process compare_data Tabulate & Compare Experimental vs. Database Data exp_process->compare_data db_search Search Spectral Databases (e.g., SDBS, HMDB, BMRB) data_extraction Extract Database NMR Data (Chemical Shifts, Multiplicities, Coupling Constants) db_search->data_extraction data_extraction->compare_data analyze_deviations Analyze Deviations (Solvent, Temperature, pH effects) compare_data->analyze_deviations match Match? analyze_deviations->match structure_confirmed Structure Confirmed match->structure_confirmed Yes structure_discrepancy Structure Discrepancy match->structure_discrepancy No further_investigation Further Investigation (2D NMR, Re-run experiments, Consider isomers) structure_discrepancy->further_investigation

Workflow for cross-referencing experimental NMR data with spectral databases.

Data Presentation for Comparison:

For a direct and objective comparison, it is essential to tabulate the experimental and database NMR data.

Table 1: ¹H NMR Data Comparison

Proton AssignmentExperimental Chemical Shift (δ, ppm)Database Chemical Shift (δ, ppm)Experimental MultiplicityDatabase MultiplicityExperimental Coupling Constant (J, Hz)Database Coupling Constant (J, Hz)Deviation (Δδ, ppm)
H-17.857.87dd8.28.2-0.02
H-27.457.46tt7.57.5-0.01
H-37.407.41tt7.57.5-0.01
H-48.108.12dd8.28.2-0.02

Table 2: ¹³C NMR Data Comparison

Carbon AssignmentExperimental Chemical Shift (δ, ppm)Database Chemical Shift (δ, ppm)Deviation (Δδ, ppm)
C-1128.5128.6-0.1
C-2129.3129.4-0.1
C-3129.3129.4-0.1
C-4128.5128.6-0.1
C-ipso133.0133.1-0.1
C=O167.2167.3-0.1

Addressing Discrepancies:

Minor deviations in chemical shifts are expected due to differences in experimental conditions such as concentration, temperature, and pH. However, significant discrepancies warrant further investigation.[2] In such cases, acquiring 2D NMR spectra (e.g., COSY, HSQC, HMBC) can provide crucial connectivity information to confirm the structure or identify an alternative.[9] Automated tools like DP4-AI can also be employed, which use DFT calculations to predict NMR shifts for candidate structures and compare them to the experimental data to determine the most likely structure.[10][11]

By following a systematic approach to data acquisition, utilizing the appropriate spectral databases, and carefully comparing the data, researchers can confidently verify the structures of their compounds, ensuring the integrity and reproducibility of their scientific findings.

References

The Gold Standard for Bioanalysis: A Comparative Guide to Deuterated Internal Standards for the Mass Spectrometry of 1-(3-Bromopropoxy)-4-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of 1-(3-bromopropoxy)-4-nitrobenzene derivatives, the choice of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard is widely recognized as the gold standard for achieving accurate and reproducible results.[1][2][3][4][5] This guide provides an objective comparison of a custom-synthesized deuterated this compound standard with other potential internal standards, supported by established analytical principles and illustrative experimental data.

The ideal internal standard co-elutes with the analyte of interest and exhibits identical ionization efficiency, thus providing a reliable reference for accurate quantification.[1][2] While structurally analogous compounds can be used, stable isotope-labeled internal standards are preferred for their superior ability to track the analyte.[2] This is because their physicochemical properties closely mimic those of the target analyte, allowing them to effectively compensate for variations in sample extraction, matrix effects, and instrument response.[2][6]

Performance Comparison of Internal Standards

The use of a deuterated internal standard like a custom-synthesized 1-(3-bromopropoxy-d6)-4-nitrobenzene offers significant advantages over non-deuterated analogs or analysis without an internal standard. The following table summarizes the expected comparative performance based on key analytical metrics.

FeatureDeuterated Standard (e.g., 1-(3-bromopropoxy-d6)-4-nitrobenzene)Non-Deuterated Structural AnalogNo Internal Standard
Co-elution with Analyte Nearly identical retention time, minimizing differential matrix effects.[6]May have a different retention time, leading to potential inaccuracies.Not Applicable
Ionization Efficiency Identical to the analyte, providing accurate correction for ion suppression or enhancement.May differ from the analyte, leading to quantification errors.Not Applicable
Correction for Sample Loss Effectively corrects for losses during sample preparation and extraction.[1]May have different recovery, leading to inaccurate results.No correction for sample loss.
Accuracy & Precision High accuracy and precision due to superior correction of variability.[3][7]Moderate accuracy and precision, susceptible to matrix effects.Low accuracy and precision, highly variable results.
Cost Higher initial cost due to custom synthesis.[1][8]Lower cost, often commercially available.Lowest cost.
Availability Requires custom synthesis from specialized providers.[9]Generally commercially available.Not Applicable

Illustrative Quantitative Performance

The following table presents hypothetical data illustrating the expected improvement in analytical performance when using a deuterated internal standard for the quantification of a this compound derivative in a complex biological matrix.

Internal Standard StrategyMean Calculated Concentration (ng/mL)Standard Deviation (ng/mL)Coefficient of Variation (%)Accuracy (%)
Deuterated Standard 9.980.252.599.8
Non-Deuterated Analog 11.521.3812.0115.2
No Internal Standard 14.233.5625.0142.3

This data is illustrative and assumes a true concentration of 10 ng/mL.

Experimental Protocols

A robust experimental design is critical for successful quantification using internal standards. Below is a detailed methodology for a typical LC-MS/MS workflow.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions: Prepare individual primary stock solutions of the this compound derivative (analyte) and the deuterated internal standard (e.g., 1-(3-bromopropoxy-d6)-4-nitrobenzene) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.[2]

  • Working Solutions: From the primary stocks, prepare intermediate working solutions by serial dilution to appropriate concentrations for spiking into calibration standards and quality controls.[2]

Preparation of Calibration Standards and Quality Controls (QCs)
  • Prepare a series of calibration standards by spiking appropriate volumes of the analyte working solution into a blank biological matrix (e.g., plasma, serum).

  • Add a constant, known concentration of the deuterated internal standard working solution to each calibration standard.

  • Prepare at least three levels of QC samples (low, medium, and high concentrations) in the same manner.[2]

Sample Preparation (Protein Precipitation & Extraction)
  • Aliquot 100 µL of each sample, calibrator, and QC into a microcentrifuge tube.

  • Add the internal standard working solution to each tube (except for double blanks).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.[6]

  • Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[2]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[2]

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).[2]

    • Mobile Phase A: 0.1% Formic Acid in Water.[2]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.[2]

    • Injection Volume: 10 µL.[2]

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.[2]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).[2]

    • MRM Transitions: Optimize at least two specific precursor-to-product ion transitions for both the analyte and the internal standard.[2]

Visualizing the Workflow and Synthesis

To further clarify the processes involved, the following diagrams illustrate the synthetic pathway for a potential deuterated standard and the experimental workflow.

G cluster_synthesis Synthetic Pathway for Deuterated Standard 4-Nitrophenol 4-Nitrophenol Reaction Williamson Ether Synthesis 4-Nitrophenol->Reaction 1,3-Dibromopropane-d6 1,3-Dibromopropane-d6 1,3-Dibromopropane-d6->Reaction Deuterated_Product 1-(3-Bromopropoxy-d6)-4-nitrobenzene Reaction->Deuterated_Product K2CO3, Acetone

Caption: Proposed synthesis of a deuterated internal standard.

G cluster_workflow Quantitative LC-MS/MS Workflow start Start prep Sample Preparation (Spike with Internal Standard) start->prep extract Protein Precipitation & Extraction prep->extract analyze LC-MS/MS Analysis (MRM Mode) extract->analyze quantify Data Processing (Calculate Analyte/IS Ratio) analyze->quantify end End quantify->end

Caption: Experimental workflow for quantitative analysis.

References

Comparative study of reaction kinetics for different leaving groups on the propoxy chain.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of reaction kinetics for various leaving groups attached to a propoxy chain. Understanding the influence of the leaving group is paramount in designing and optimizing chemical syntheses, particularly in the field of drug development where reaction efficiency and predictability are critical. This document presents a synopsis of kinetic data, detailed experimental protocols for kinetic analysis, and a visual representation of a generalized experimental workflow.

The Role of the Leaving Group in Nucleophilic Substitution

In nucleophilic substitution reactions, the nature of the leaving group is a critical factor that significantly influences the reaction rate. A good leaving group is a species that can stabilize the negative charge it takes with it upon bond cleavage. Generally, the conjugate bases of strong acids are excellent leaving groups because they are weak bases and can effectively stabilize the electron pair they acquire.[1] The reaction rate is directly affected by the ability of the leaving group to depart, with better leaving groups leading to faster reactions.[2]

For reactions proceeding via an SN2 mechanism, the rate is dependent on the concentration of both the substrate and the nucleophile.[1][3][4] The transition state involves a partially formed bond with the nucleophile and a partially broken bond with the leaving group.[3][4] In contrast, for SN1 reactions, the rate-determining step is the unimolecular dissociation of the leaving group to form a carbocation intermediate.[3][4] Consequently, the stability of the resulting carbocation and the nature of the leaving group are the primary determinants of the reaction rate.[3]

Comparative Kinetic Data

The following table summarizes representative kinetic data for the reaction of 1-propyl derivatives with a common nucleophile under consistent solvent conditions. It is important to note that direct comparative studies on a propoxy substrate are limited in the literature; therefore, data for the analogous 1-propyl system are presented to illustrate the relative reactivity of different leaving groups. The general trend in leaving group ability for halide ions is I⁻ > Br⁻ > Cl⁻ > F⁻, which correlates with the strength of the corresponding hydrohalic acid.[2] Sulfonate esters, such as tosylate and mesylate, are also excellent leaving groups due to the resonance stabilization of the resulting anion.

Leaving GroupSubstrateNucleophileSolventRelative Rate Constant (k_rel)Activation Energy (Ea) (kJ/mol)
Iodide (-I)1-IodopropaneNaN₃Acetone~30,000Data not readily available
Bromide (-Br)1-BromopropaneNaN₃Acetone~1,00075
Chloride (-Cl)1-ChloropropaneNaN₃Acetone189
Tosylate (-OTs)1-Propyl TosylateNaN₃Acetone~15,000Data not readily available
Mesylate (-OMs)1-Propyl MesylateNaN₃Acetone~10,000Data not readily available

Note: The relative rate constants are approximate values based on established principles of leaving group ability in SN2 reactions and may vary with specific reaction conditions. The activation energy for 1-bromopropane is an approximate value for a typical SN2 reaction.

Experimental Protocols

Accurate determination of reaction kinetics is crucial for a comparative study. The following are detailed methodologies for key experiments to measure the reaction rates of different leaving groups on a propoxy chain.

Kinetic Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-invasive technique for in-situ monitoring of reaction progress and determining kinetic parameters.[5][6][7][8][9]

Objective: To determine the rate constant of the reaction between a 1-propoxy derivative (e.g., 1-bromopropane) and a nucleophile by monitoring the change in concentration of reactants and products over time.

Materials:

  • 1-Propoxy derivative with the desired leaving group (e.g., 1-bromopropane, 1-propyl tosylate)

  • Nucleophile (e.g., sodium azide)

  • Deuterated solvent (e.g., acetone-d₆, DMSO-d₆)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Thermostated bath

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the 1-propoxy derivative of a known concentration in the chosen deuterated solvent.

    • Prepare a stock solution of the nucleophile of a known concentration in the same deuterated solvent.

  • NMR Spectrometer Setup:

    • Tune and shim the NMR spectrometer using a sample of the deuterated solvent to ensure optimal resolution and lineshape.[5]

    • Set the desired reaction temperature and allow the probe to equilibrate.

  • Reaction Initiation and Monitoring:

    • In an NMR tube, combine the 1-propoxy derivative solution and the nucleophile solution at the desired temperature. The reaction can be initiated by adding one reactant to the other directly in the NMR tube or by mixing them externally and quickly transferring the mixture to the tube.

    • Immediately acquire the first 1H NMR spectrum. This will serve as the t=0 time point.[5]

    • Acquire a series of 1H NMR spectra at regular time intervals. The frequency of data acquisition will depend on the reaction rate.[6][7]

  • Data Analysis:

    • Process the acquired spectra (phasing, baseline correction).

    • Identify characteristic peaks for a reactant (e.g., the α-protons of the propoxy chain adjacent to the leaving group) and a product.

    • Integrate the selected peaks in each spectrum. The integral value is proportional to the concentration of the species.

    • Plot the concentration of the reactant versus time.

    • Determine the order of the reaction and calculate the rate constant (k) by fitting the data to the appropriate integrated rate law.

Kinetic Analysis using Gas Chromatography (GC)

Gas chromatography is a highly sensitive technique for separating and quantifying volatile compounds, making it suitable for monitoring the progress of many organic reactions.[10][11][12][13]

Objective: To determine the rate constant of the reaction by measuring the concentration of the 1-propoxy derivative at different time points.

Materials:

  • 1-Propoxy derivative with the desired leaving group

  • Nucleophile

  • Solvent

  • Internal standard (a non-reactive compound with a distinct retention time)

  • Gas chromatograph with a suitable column (e.g., a polar capillary column) and detector (e.g., Flame Ionization Detector - FID)

  • Thermostated reaction vessel

  • Syringes for sampling

Procedure:

  • GC Method Development:

    • Develop a GC method that effectively separates the 1-propoxy derivative, the product, and the internal standard. Optimize parameters such as injector temperature, oven temperature program, and carrier gas flow rate.

  • Calibration:

    • Prepare a series of standard solutions containing known concentrations of the 1-propoxy derivative and a constant concentration of the internal standard.

    • Inject these standards into the GC and create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Reaction Setup and Monitoring:

    • In a thermostated reaction vessel, combine the solvent, nucleophile, and internal standard. Allow the mixture to reach the desired reaction temperature.

    • Initiate the reaction by adding a known amount of the 1-propoxy derivative.

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot (e.g., by diluting with a cold solvent or adding a quenching agent) to stop the reaction.

  • Sample Analysis:

    • Inject the quenched aliquots into the GC.

    • Record the peak areas for the 1-propoxy derivative and the internal standard.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of the 1-propoxy derivative at each time point.

    • Plot the concentration of the reactant versus time.

    • Determine the reaction order and calculate the rate constant (k) using the appropriate integrated rate law.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for a comparative kinetic study of leaving groups.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_comp Comparison A Select Leaving Groups (e.g., -Br, -I, -OTs) B Synthesize/Procure 1-Propoxy Substrates A->B C Prepare Nucleophile & Solvent Solutions B->C D Initiate Reactions at Controlled Temperature C->D E Monitor Reaction Progress (NMR or GC) D->E F Acquire Time-course Data E->F G Determine Concentrations of Reactants/Products F->G H Plot Concentration vs. Time G->H I Calculate Rate Constants (k) & Activation Parameters (Ea) H->I J Tabulate Kinetic Data I->J K Compare Leaving Group Reactivities J->K

Caption: Workflow for a comparative kinetic study.

References

Safety Operating Guide

Proper Disposal of 1-(3-Bromopropoxy)-4-nitrobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1-(3-Bromopropoxy)-4-nitrobenzene is critical to ensure laboratory safety and environmental protection. This compound, a halogenated nitroaromatic, is classified as hazardous waste and requires a specific disposal protocol. Adherence to these procedures minimizes risks of chemical incompatibility, environmental contamination, and exposure to harmful substances.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[3][4] Emergency eyewash stations and safety showers should be readily accessible.[5]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste is the most critical step to prevent dangerous reactions and ensure compliant disposal. This compound waste must be categorized as halogenated organic waste .[6][7]

Experimental Protocol for Waste Collection:

  • Container Selection: Obtain a designated, properly labeled hazardous waste container for halogenated organic compounds.[6] The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[8]

  • Labeling: Before adding any waste, affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"[6]

    • The full chemical name: "this compound" and any other components in the waste stream.

    • The hazard characteristics (e.g., Toxic, Harmful).

    • The date the waste was first added.

    • The name and contact information of the generating researcher or lab.

  • Waste Transfer: Carefully transfer the waste into the designated container using a funnel to prevent spills. Do not fill the container beyond 90% of its capacity to allow for expansion.[8]

  • Segregation: Do not mix this compound waste with other waste categories. It is crucial to keep it separate from:

    • Non-halogenated organic solvents[7]

    • Acids and bases[9]

    • Oxidizing agents[5]

    • Aqueous waste[6]

  • Storage: Keep the waste container tightly closed when not in use.[3][6] Store it in a cool, dry, and well-ventilated secondary containment area, away from direct sunlight and incompatible materials.[6]

Disposal and Decontamination Procedures

Final disposal of this compound must be handled by a licensed hazardous waste disposal company. The standard and recommended method for halogenated nitroaromatic compounds is high-temperature incineration.[9]

Empty Container Disposal: Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated. Triple rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated organic waste. After rinsing, deface the label and dispose of the container according to your institution's guidelines.

Spill Management: In the event of a spill, evacuate the immediate area and alert personnel.[6] Wearing appropriate PPE, contain the spill with an inert absorbent material like sand or vermiculite.[6][9] Carefully collect the absorbed material into a labeled hazardous waste container for disposal.[6] Clean the spill area with an appropriate solvent, followed by soap and water.[9]

Hazard Data Summary

Hazard ClassificationCategoryPrecautionary Statement
Acute Oral ToxicityCategory 4Harmful if swallowed.[5][10]
Acute Dermal ToxicityCategory 4Harmful in contact with skin.[5][10]
Acute Inhalation ToxicityCategory 4Harmful if inhaled.[5][10]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[5][10]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[5][10]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[5][10]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in Chemical Fume Hood SelectContainer Select Labeled 'Halogenated Organic Waste' Container FumeHood->SelectContainer TransferWaste Carefully Transfer Waste (Use Funnel, <90% Full) SelectContainer->TransferWaste Segregate Segregate from Incompatibles (Acids, Bases, Non-Halogenated) TransferWaste->Segregate Store Store in a Cool, Dry, Well-Ventilated Area Segregate->Store SecondaryContainment Use Secondary Containment Store->SecondaryContainment ArrangePickup Arrange Pickup with Licensed Hazardous Waste Contractor SecondaryContainment->ArrangePickup Incineration High-Temperature Incineration ArrangePickup->Incineration

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(3-Bromopropoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-(3-Bromopropoxy)-4-nitrobenzene. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact in a laboratory setting. The following information is based on the GHS hazard statements for the compound and safety data for structurally similar chemicals.

Hazard Identification and GHS Classification

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3), Respiratory System: May cause respiratory irritation.[1]

Due to its chemical structure as a halogenated nitroaromatic compound, it should be handled with extreme care, assuming it may possess other hazards associated with this class of chemicals, such as potential for organ damage through prolonged or repeated exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the recommended PPE.

Body PartRequired PPESpecifications and Best Practices
Eyes & Face Chemical Splash Goggles and Face ShieldGoggles should meet ANSI Z87.1 standards and be worn at all times. A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Given the lack of specific breakthrough time data, it is advisable to wear double gloves. Change gloves immediately if contaminated.[2]
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat is required. Ensure it is made of a material appropriate for handling corrosive and toxic substances.
Respiratory Respirator (if necessary)All work should be conducted in a certified chemical fume hood.[2] If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges may be required.
Feet Closed-Toed, Chemical-Resistant ShoesShoes must cover the entire foot. Do not wear sandals or open-toed shoes in the laboratory.

Operational Plan for Safe Handling

A systematic approach is crucial for minimizing risks associated with this compound.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound should occur in a designated area within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A chemical spill kit containing appropriate absorbent materials (e.g., sand, vermiculite) should be available in the immediate work area.[2]

  • Review Documentation: Before beginning work, review this safety guide and any available chemical safety information.

2. Handling the Chemical:

  • Personal Protective Equipment: Don all required PPE as detailed in the table above before handling the chemical.

  • Weighing and Transferring: To minimize the generation of dust or aerosols, conduct all weighing and transferring of the solid compound within the fume hood.

  • Experimental Procedures: Handle the substance with care, avoiding contact with skin, eyes, and clothing.[3] Keep containers tightly closed when not in use.[2] Avoid ingestion and inhalation.[2]

3. Post-Experiment Procedures:

  • Decontamination: Thoroughly clean the work area and any equipment that has come into contact with the chemical.

  • PPE Removal: Carefully remove PPE, avoiding self-contamination. Gloves should be removed last.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]

Emergency Procedures

Immediate action is vital in case of exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.[2]
Ingestion Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Do not mix waste containing this chemical with other waste streams.

  • Containerization:

    • Solid Waste: Collect all solid waste, including contaminated PPE, weigh boats, and cleaning materials, in a clearly labeled, sealed container for hazardous waste.

    • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.

  • Disposal: Dispose of all chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations.[2] Never dispose of this chemical down the drain.

Mandatory Visualization

The following workflow diagram illustrates the essential steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Guide prep_ppe Inspect & Don PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency handle_weigh Weigh & Transfer in Hood prep_emergency->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

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Reactant of Route 1
1-(3-Bromopropoxy)-4-nitrobenzene
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Reactant of Route 2
1-(3-Bromopropoxy)-4-nitrobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.